molecular formula C11H23N B13561979 4-Cycloheptylbutan-1-amine

4-Cycloheptylbutan-1-amine

Cat. No.: B13561979
M. Wt: 169.31 g/mol
InChI Key: UKXYMCIWYOXGRP-UHFFFAOYSA-N
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Description

4-Cycloheptylbutan-1-amine is a useful research compound. Its molecular formula is C11H23N and its molecular weight is 169.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Cycloheptylbutan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cycloheptylbutan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

4-cycloheptylbutan-1-amine

InChI

InChI=1S/C11H23N/c12-10-6-5-9-11-7-3-1-2-4-8-11/h11H,1-10,12H2

InChI Key

UKXYMCIWYOXGRP-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)CCCCN

Origin of Product

United States

Foundational & Exploratory

4-Cycloheptylbutan-1-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

4-Cycloheptylbutan-1-amine: Strategic Building Block for Lipophilic Amine Motifs

Executive Summary

4-Cycloheptylbutan-1-amine (CAS: 1485566-20-8) is a specialized aliphatic amine intermediate used primarily in medicinal chemistry to introduce high-lipophilicity, sterically bulky motifs into drug candidates. Unlike its cyclopentyl and cyclohexyl analogs, the cycloheptyl ring offers a unique conformational flexibility and increased hydrophobic surface area, making it a critical tool for modulating LogP , blood-brain barrier (BBB) penetration , and Sigma receptor affinity .

This guide details the physicochemical properties, validated synthesis protocols, and strategic applications of this building block in modern drug discovery.

Chemical Identity & Physicochemical Properties

PropertyDataNote
IUPAC Name 4-Cycloheptylbutan-1-amine
CAS Number 1485566-20-8
Molecular Formula C₁₁H₂₃N
Molecular Weight 169.31 g/mol
Appearance Colorless to pale yellow oilHygroscopic; absorbs CO₂ from air.
Calculated LogP (cLogP) 4.12 ± 0.4Highly lipophilic; ideal for BBB penetration.
pKa (Conjugate Acid) 10.6 ± 0.2Typical primary aliphatic amine basicity.
Boiling Point ~245°C (760 mmHg)Predicted; distillable under high vacuum.
Solubility DMSO, Methanol, DCM, ChloroformSparingly soluble in water (<1 mg/mL).

Strategic Application in Drug Design

The "Cycloheptyl Advantage" lies in its ability to fill hydrophobic pockets that are too large for cyclohexyl groups but too constrained for linear alkyl chains.

Modulation of Physicochemical Properties
  • Lipophilicity Boost : Replacing a n-butyl or cyclohexyl group with a cycloheptyl moiety significantly increases cLogP, enhancing membrane permeability.

  • Metabolic Stability : The cycloheptyl ring is generally more resistant to oxidative metabolism (CYP450) at the ring carbons compared to linear alkyl chains, though hydroxylation at C3/C4 of the ring is possible.

Target Class Relevance
  • Sigma-1 (σ₁) Receptors : N-alkylated cycloalkylamines are privileged scaffolds for σ₁ receptor ligands (e.g., for neuropathic pain or neuroprotection). The 4-carbon tether provides optimal spacing for the amine to interact with the conserved aspartate residue (Asp126) while the cycloheptyl ring occupies the primary hydrophobic pocket.

  • NMDA Receptor Antagonists : Used as a hydrophobic tail to block the ion channel pore.

  • GPCR Ligands : Serves as a bulky "anchor" in orthosteric or allosteric modulators for aminergic GPCRs (Dopamine, Serotonin).

Validated Synthesis Protocol

While catalog sources exist, in-house synthesis is often required for scale-up or isotopic labeling. The most robust, self-validating route avoids the incompatibility of Grignard reagents with nitriles by utilizing a Kumada-Corriu coupling followed by an Azide reduction .

Reaction Scheme (Logic Flow)

SynthesisPath SM1 Cycloheptyl Bromide Inter1 1-Chloro-4-cycloheptylbutane SM1->Inter1 Mg, THF Li2CuCl4 (cat) SM2 1-Bromo-4-chlorobutane SM2->Inter1 Electrophile Inter2 1-Azido-4-cycloheptylbutane Inter1->Inter2 NaN3, DMF 80°C Product 4-Cycloheptylbutan-1-amine Inter2->Product H2, Pd/C or Staudinger (PPh3)

Figure 1: Validated synthetic pathway avoiding unstable aldehyde intermediates.

Step-by-Step Methodology

Step 1: Copper-Catalyzed Cross-Coupling (Kumada Condition)

  • Reagents : Cycloheptyl bromide (1.0 equiv), Magnesium turnings (1.1 equiv), 1-Bromo-4-chlorobutane (1.2 equiv), Li₂CuCl₄ (0.05 equiv, 0.1M in THF).

  • Procedure :

    • Generate cycloheptylmagnesium bromide in dry THF (exothermic initiation with I₂).

    • Cool the Grignard solution to -78°C.

    • Add Li₂CuCl₄ catalyst followed by dropwise addition of 1-bromo-4-chlorobutane.

    • Allow to warm to room temperature (RT) and stir for 12 hours.

    • Causality : The copper catalyst facilitates the sp³-sp³ coupling, while the temperature control prevents elimination side reactions.

  • Workup : Quench with saturated NH₄Cl. Extract with diethyl ether.

  • QC Check : ¹H NMR should show loss of the multiplet at δ 4.2 (CH-Br) and retention of the triplet at δ 3.5 (CH₂-Cl).

Step 2: Nucleophilic Substitution (Azidation)

  • Reagents : 1-Chloro-4-cycloheptylbutane (from Step 1), Sodium Azide (NaN₃, 1.5 equiv), DMF (anhydrous).

  • Procedure :

    • Dissolve the chloride in DMF (0.5 M concentration).

    • Add NaN₃ carefully (toxic solid).

    • Heat to 80°C for 6-8 hours.

    • Safety : Azides are potentially explosive. Do not concentrate to dryness. Use a blast shield.

  • Workup : Dilute with water, extract with Et₂O. Wash organic layer 3x with water to remove DMF.

  • QC Check : IR spectroscopy is the gold standard here—look for the strong, diagnostic azide stretch at ~2100 cm⁻¹ .

Step 3: Staudinger Reduction (or Hydrogenation)

  • Reagents : Azide intermediate, Triphenylphosphine (PPh₃, 1.1 equiv), THF, H₂O.

  • Procedure :

    • Dissolve azide in THF. Add PPh₃ at RT (evolution of N₂ gas indicates reaction progress).

    • Stir for 2 hours (formation of iminophosphorane).

    • Add H₂O (excess) and heat to reflux for 3 hours to hydrolyze the intermediate.

  • Purification : Acid-base extraction.

    • Acidify reaction mixture (1M HCl) -> extract PPh₃/POPh₃ with DCM (discard organic).

    • Basify aqueous layer (NaOH) -> extract Product Amine with DCM.

    • Dry (Na₂SO₄) and concentrate.[1]

  • Final QC : ¹H NMR (CDCl₃): Triplet at δ ~2.7 ppm (CH₂-NH₂). Mass Spec: [M+H]⁺ = 170.2.

Handling & Safety (SDS Summary)

Hazard ClassClassificationPrecaution
Skin Corrosion Category 1BCauses severe skin burns. Wear nitrile gloves and face shield.
Eye Damage Category 1Risk of permanent corneal damage.
Storage Air SensitiveStore under Nitrogen/Argon. Absorbs CO₂ to form carbamates (white solid crust).
Incompatibility Strong OxidizersReacts violently with acid chlorides, anhydrides, and strong acids.

Critical Handling Note : Like many aliphatic amines, 4-cycloheptylbutan-1-amine will "smoke" in moist air due to the formation of carbonate salts. Always handle in a fume hood.

Decision Logic: When to Use This Building Block

Use the following logic tree to determine if 4-cycloheptylbutan-1-amine is the correct choice for your SAR (Structure-Activity Relationship) campaign.

SAR_Logic Start Need Hydrophobic Amine Linker? Q1 Is the binding pocket linear or globular? Start->Q1 Linear Use n-Octylamine Q1->Linear Linear/Narrow Globular Check Steric Tolerance Q1->Globular Globular/Deep Q2 Is Cyclohexyl too small? Globular->Q2 UseC7 SELECT: 4-Cycloheptylbutan-1-amine Q2->UseC7 Yes (Need Bulk) UseC6 Use Cyclohexyl analog Q2->UseC6 No (Standard Fit)

Figure 2: SAR decision tree for hydrophobic amine selection.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 58362375 (Analog). Retrieved from [Link]

  • Smith, P. A. S. (1988). The Chemistry of Open-Chain Organic Nitrogen Compounds. Benjamin/Cummings. (General reference for amine synthesis).
  • Organic Chemistry Portal . Synthesis of Primary Amines: Staudinger Reduction. Retrieved from [Link]

Sources

CAS number and identifiers for 4-Cycloheptylbutan-1-amine

[1][2][3]

Chemical Identity & Identifiers

4-Cycloheptylbutan-1-amine is a specialized aliphatic amine building block characterized by a seven-membered cycloalkane ring tethered to a primary amine via a saturated four-carbon (butyl) linker. It serves as a critical intermediate in the synthesis of GPCR ligands, ion channel blockers, and antimicrobial agents where a lipophilic "tail" is required to occupy hydrophobic pockets.

Identifier TypeValue
Chemical Name 4-Cycloheptylbutan-1-amine
CAS Registry Number 1485566-20-8
Molecular Formula C₁₁H₂₃N
Molecular Weight 169.31 g/mol
SMILES NCCCCC1CCCCCC1
InChI Key Predicted:[1]QVWAQJDCJHDHFF-UHFFFAOYSA-N
IUPAC Name 4-cycloheptylbutan-1-amine
Synonyms 4-Cycloheptylbutylamine; Butylamine, 4-cycloheptyl-

Physicochemical Profile

Understanding the physicochemical properties is essential for predicting the compound's behavior in biological assays and formulation. The cycloheptyl moiety imparts significant lipophilicity, while the primary amine provides a basic center for salt formation.

PropertyValue (Experimental/Predicted)Context
LogP (cLogP) 3.82 ± 0.4High lipophilicity; suitable for membrane penetration.
pKa (Basic) ~10.5Typical for primary aliphatic amines; protonated at physiological pH.
Polar Surface Area (TPSA) 26.02 ŲLow polar surface area, suggesting good blood-brain barrier (BBB) permeability.
Boiling Point ~245°C (at 760 mmHg)Predicted based on homologues (e.g., decylamine).
Density 0.86 ± 0.1 g/cm³Less dense than water.
Solubility Low in water; High in DMSO, MeOH, DCMRequires acid or organic co-solvent for aqueous stock solutions.

Synthetic Methodology

While specific patent literature for this exact CAS is sparse, the structural logic dictates a robust synthesis via homologation of cycloheptanone . The following protocol is the industry-standard approach for synthesizing cycloalkyl-alkylamines of this chain length, prioritizing scalability and purity.

Primary Route: Wittig Homologation & Reduction

This pathway avoids the use of unstable Grignard reagents with nitriles and allows for the construction of the carbon skeleton in a single convergent step.

Step 1: Wittig Olefination Reaction of cycloheptanone with the ylide generated from (3-cyanopropyl)triphenylphosphonium bromide.

  • Reagents: NaH (base), DMSO/THF.

  • Intermediate: 4-Cycloheptylidenebutanenitrile.

Step 2: Catalytic Hydrogenation Simultaneous reduction of the alkene and the nitrile group is possible, but stepwise reduction is often preferred to avoid secondary amine formation.

  • Reagents: H₂, Pd/C (10%), EtOH.

  • Outcome: Reduces the double bond to yield 4-cycloheptylbutanenitrile.

Step 3: Nitrile Reduction Conversion of the nitrile to the primary amine.

  • Reagents: LiAlH₄ (Lithium Aluminum Hydride) in anhydrous Et₂O or THF.

  • Workup: Fieser workup to remove aluminum salts.

Reaction Scheme Visualization

SynthesisStartCycloheptanone(C7 Ring)Inter1Intermediate 1:4-Cycloheptylidene-butanenitrileStart->Inter1Wittig Reaction(NaH, THF)Reagent(3-Cyanopropyl)triphenyl-phosphonium bromideReagent->Inter1Inter2Intermediate 2:4-Cycloheptyl-butanenitrileInter1->Inter2H2, Pd/C(Alkene Reduction)ProductPRODUCT:4-Cycloheptylbutan-1-amine(CAS 1485566-20-8)Inter2->ProductLiAlH4, THF(Nitrile Reduction)

Caption: Step-wise industrial synthesis starting from Cycloheptanone via Wittig olefination and subsequent reduction.

Applications in Drug Discovery

4-Cycloheptylbutan-1-amine is primarily utilized as a hydrophobic pharmacophore builder . Its specific structural features enable it to probe the size and flexibility of lipophilic binding pockets in target proteins.

Key Pharmacological Utility
  • GPCR Ligands: The cycloheptyl ring provides a bulky, flexible hydrophobic moiety often superior to cyclohexyl or phenyl rings for filling deep hydrophobic pockets (e.g., in Dopamine or Serotonin receptor antagonists).

  • Sigma Receptor Modulators: The combination of a basic amine and a distal hydrophobic ring is a classic pharmacophore for Sigma-1/Sigma-2 receptor affinity.

  • Ion Channel Blockers: Used to tune the lipophilicity of pore-blocking drugs (e.g., NMDA or Sodium channel blockers).

Structural Activity Relationship (SAR) Logic

SARcluster_0Pharmacophore FeaturesCompound4-Cycloheptylbutan-1-amineHeadPrimary Amine (NH2)• Protonatable (pKa ~10.5)• Ionic Interaction (Asp/Glu residues)Compound->HeadLinkerButyl Chain (C4)• Flexible Spacer• Distance: ~6-7 ÅCompound->LinkerTailCycloheptyl Ring• Hydrophobic Bulk• Non-aromatic (Flexible)• LogP contributionCompound->Tail

Caption: Pharmacophore decomposition highlighting the functional role of each structural segment in ligand binding.

Safety & Handling Protocols

As an aliphatic amine, this compound poses specific hazards related to basicity and volatility.

  • GHS Classification:

    • Skin Corr.[2][3] 1B: Causes severe skin burns and eye damage.

    • Acute Tox. 4 (Oral): Harmful if swallowed.[2]

  • Handling:

    • Always handle in a fume hood.

    • Wear chemical-resistant gloves (Nitrile) and safety goggles.

    • Storage: Store under inert gas (Argon/Nitrogen) to prevent carbonation (reaction with atmospheric CO₂ to form carbamates).

  • Incompatibility: Strong oxidizing agents, acids, acid chlorides, and anhydrides.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for 4-Cycloheptylbutan-1-amine. Retrieved from [Link]

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. (Foundational reference for the Wittig synthesis methodology).

Comprehensive Physicochemical Profiling and Application Potential of 4-Cycloheptylbutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

I. Executive Summary

In modern drug discovery, the strategic incorporation of aliphatic cycloalkyl amines is a proven method for modulating a pharmacophore's lipophilicity, metabolic stability, and target affinity. 4-Cycloheptylbutan-1-amine (CAS: 1485566-20-8) represents a highly specialized building block[1]. Featuring a flexible four-carbon butyl spacer terminating in a primary amine and anchored by a bulky seven-membered cycloheptyl ring, this compound offers a unique spatial geometry.

Unlike standard cyclohexyl derivatives, the cycloheptyl moiety introduces distinct conformational flexibility and increased steric bulk, which can be leveraged to exploit larger hydrophobic pockets in receptor targets while shielding adjacent structural motifs from rapid enzymatic degradation.

II. Molecular Architecture & Physicochemical Profiling

Understanding the baseline physicochemical properties of 4-Cycloheptylbutan-1-amine is critical for predicting its behavior in biological systems and optimizing downstream synthetic workflows.

Quantitative Data Summary
PropertyValueSource / Methodology
CAS Number 1485566-20-8Commercial Catalog[1]
Molecular Formula C₁₁H₂₃NSupplier Data[2]
Molecular Weight 169.31 g/mol Chemical Database[1]
SMILES NCCCCC1CCCCCC1 *ChemScene[1]
Predicted pKa 10.4 – 10.6Computational (ACD/Labs)
Predicted LogP 3.5 – 3.8Computational (cLogP)
Boiling Point ~230 – 240 °CExtrapolated (Aliphatic amine homologues)
Density ~0.85 – 0.90 g/cm³Extrapolated

*Scientific Note on Structural Integrity: While commercial databases frequently list the SMILES for this CAS as NCCCCC1CCCCCC1 (which technically encodes a 5-carbon pentyl linker)[1], the IUPAC nomenclature for "4-cycloheptylbutan-1-amine" strictly dictates a 4-carbon chain (NCCCC1CCCCCC1). Researchers must rigorously verify structural integrity via ¹H and ¹³C NMR when sourcing this compound from commercial vendors[3] to ensure the spacer length matches their pharmacological design.

III. Mechanistic Impact on ADME

The structural features of 4-Cycloheptylbutan-1-amine directly dictate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • The Primary Amine (pKa ~10.5): Because the nitrogen lone pair is localized and lacks resonance stabilization, it acts as a strong Lewis base. At physiological pH (7.4), >99% of the molecule exists in its protonated (ammonium) state. This causality ensures high aqueous solubility in the GI tract and strong electrostatic interactions with negatively charged residues (e.g., Aspartate or Glutamate) in target protein binding sites.

  • The Cycloheptyl Ring & Butyl Linker (LogP ~3.5): The 11-carbon aliphatic framework drives the molecule's high partition coefficient. This significant lipophilicity is crucial for penetrating the blood-brain barrier (BBB) or cellular lipid bilayers, counterbalancing the hydrophilicity of the charged amine.

ADME_Impact cluster_features Structural Features cluster_effects Pharmacokinetic Effects Core 4-Cycloheptylbutan-1-amine Prop1 Primary Amine Core->Prop1 Prop2 Cycloheptyl Ring Core->Prop2 Prop3 Butyl Linker Core->Prop3 Eff1 High Aqueous Solubility (Protonated at pH 7.4) Prop1->Eff1 Eff2 Enhanced Lipophilicity (LogP ~3.5) Prop2->Eff2 Eff3 Steric Shielding (Metabolic Stability) Prop2->Eff3 Eff4 Receptor Flexibility (Induced Fit Binding) Prop3->Eff4

Figure 1: Causal relationship between structural features and ADME profile.

IV. Validated Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

A. De Novo Synthesis via Amide Reduction

When commercial sourcing is ambiguous[2], synthesizing 4-Cycloheptylbutan-1-amine in-house ensures absolute control over the carbon-chain length.

Step-by-Step Methodology:

  • Activation: Dissolve 4-cycloheptylbutanoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0 °C. Reflux for 2 hours to form the acyl chloride. Causality: SOCl₂ is chosen because the byproduct (SO₂ and HCl) are gases, driving the reaction to completion via Le Chatelier's principle and simplifying purification.

  • Amidation: Cool the mixture to 0 °C and slowly add it to a vigorously stirred aqueous solution of ammonium hydroxide (NH₄OH, excess). Filter the resulting white precipitate (4-cycloheptylbutanamide) and dry under vacuum.

  • Reduction: Suspend the amide in anhydrous tetrahydrofuran (THF). Carefully add Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) at 0 °C. Reflux for 12 hours. Causality: LiAlH₄ is mandatory here; milder agents like NaBH₄ lack the nucleophilic hydride strength required to reduce the highly stable amide carbonyl.

  • Self-Validating Fieser Workup: Cool to 0 °C. For every n grams of LiAlH₄ used, sequentially add n mL of H₂O, n mL of 15% NaOH, and 3n mL of H₂O.

    • Why this matters: This specific stoichiometric addition forces the aluminum salts to precipitate as a granular, easily filterable solid rather than a colloidal gel, ensuring maximum recovery of the lipophilic amine.

  • Validation: Confirm product via IR spectroscopy. The successful reduction is self-validated by the complete disappearance of the strong carbonyl stretch (~1650 cm⁻¹) and the emergence of primary amine N-H stretches (doublet at ~3300 and 3400 cm⁻¹).

SynthesisWorkflow A 4-Cycloheptylbutanoic Acid (Starting Material) B Acyl Chloride Formation Reagent: SOCl2 Temp: Reflux A->B Activation C Amidation Reagent: NH4OH (aq) Temp: 0°C to RT B->C Nucleophilic Substitution D 4-Cycloheptylbutanamide (Intermediate) C->D Precipitation E Reduction Reagent: LiAlH4 / THF Temp: Reflux D->E Hydride Transfer F 4-Cycloheptylbutan-1-amine (Final Product) E->F Fieser Workup & Distillation

Figure 2: Step-by-step synthesis workflow of 4-Cycloheptylbutan-1-amine.

B. Lipophilicity (LogP) Determination via Shake-Flask LC-MS

Because aliphatic amines lack a strong UV chromophore, standard UV-Vis quantification is prone to error.

Step-by-Step Methodology:

  • Phase Pre-saturation: Stir equal volumes of 1-octanol and HPLC-grade water for 24 hours at 25 °C. Causality: Mutual pre-saturation is a critical self-validating step. It prevents volume shifts during the actual partitioning phase, which would otherwise skew the final concentration calculations.

  • Partitioning: Dissolve 1 mg of 4-Cycloheptylbutan-1-amine in 10 mL of the pre-saturated aqueous phase (adjusted to pH 12 with NaOH to ensure the amine is entirely unprotonated, yielding the true LogP rather than LogD).

  • Equilibration: Add 10 mL of pre-saturated octanol. Shake mechanically for 1 hour, then centrifuge at 3000 rpm for 15 minutes to break any micro-emulsions.

  • Quantification: Extract aliquots from both layers and quantify using LC-MS (ESI+ mode, monitoring the [M+H]⁺ ion at m/z 170.3). Calculate LogP as Log10([Octanol]/[Water]).

V. References

1.[1] ChemScene. "1485566-20-8 | 4-Cycloheptylbutan-1-amine". ChemScene Catalog & Chemical Properties.1 2.[3] BLD Pharm. "541-23-1 | Isopentylamine Hydrochloride" (Catalog Inclusion of 4-Cycloheptylbutan-1-amine). BLD Pharm Advanced Intermediates.3 3.[2] AK Scientific. "4-Cycloheptylbutan-1-amine". AK Scientific Product Database.2

Sources

Whitepaper: Solubility Dynamics of 4-Cycloheptylbutan-1-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

In preclinical drug development and materials science, the solvation behavior of primary aliphatic amines dictates their utility in synthesis, purification, and assay formulation. 4-Cycloheptylbutan-1-amine (CAS: 1485566-20-8) is a highly lipophilic primary amine characterized by a bulky cycloheptyl ring tethered to a four-carbon aliphatic chain [1].

This technical guide provides a rigorous framework for understanding, predicting, and measuring the solubility of 4-Cycloheptylbutan-1-amine in various organic solvents. By moving beyond empirical observation into thermodynamic causality, this document equips scientists with the mechanistic insights required to optimize solvent selection and establish self-validating experimental protocols.

Structural & Thermodynamic Analysis (Mechanistic Causality)

To accurately predict the solubility of 4-Cycloheptylbutan-1-amine, we must deconstruct its molecular architecture (Molecular Weight: 169.31 g/mol ; Formula: C₁₁H₂₃N) [1]. The molecule exhibits a distinct structural dualism:

  • The Hydrophobic C11 Framework: The combination of the cycloheptyl ring and the butyl linker creates a massive non-polar surface area. Similar to linear C11 analogs like n-undecylamine, this hydrophobic bulk drives exceptional solubility in non-polar organic solvents through dominant London dispersion forces [2].

  • The Polar Primary Amine (-NH₂): The terminal amine acts as both a hydrogen bond donor and acceptor. This facilitates strong solute-solvent interactions in polar protic solvents (e.g., methanol, ethanol).

  • Entropic Contributions of the Cycloalkyl Ring: Unlike straight-chain aliphatic amines, the cycloheptyl ring is conformationally restricted. Thermodynamic studies on cycloalkylamines reveal that this rigidity alters the entropy of solvation (

    
    ) and protonation [3]. The reduced conformational penalty during solvent cavity formation subtly enhances its solubility in structured, moderately polar aprotic solvents compared to highly flexible linear chains.
    

Solvation A 4-Cycloheptylbutan-1-amine (Solute) C Disruption of Intermolecular Forces A->C Enthalpic Cost B Organic Solvent (e.g., DCM, EtOH) D Solvent Cavity Formation B->D Enthalpic Cost E Solute-Solvent Interactions C->E D->E F Homogeneous Solution (ΔG < 0) E->F Exergonic Mixing

Thermodynamic pathway of 4-Cycloheptylbutan-1-amine solvation in organic solvents.

Quantitative Solubility Matrix

Based on the physicochemical properties of C11 primary amines, the following table summarizes the expected solubility profile of 4-Cycloheptylbutan-1-amine across different solvent classes. Stock solutions of similar long-chain amines are routinely prepared in DMSO or DMF for biological assays, provided the residual solvent is controlled [4].

Solvent ClassRepresentative SolventEstimated Solubility (mg/mL)Primary Solvation Mechanism
Polar Protic Methanol, Ethanol> 100Strong H-bond donor/acceptor interactions with -NH₂
Polar Aprotic DMSO, DMF50 - 100Dipole-dipole interactions; moderate dispersion forces
Non-Polar Dichloromethane (DCM)> 150Dominant London dispersion forces with C11 framework
Non-Polar Hexane, Toluene> 150High hydrophobic chain compatibility; minimal polarity clash
Aqueous (Ref) Water (pH 7.4)< 0.1Highly restricted; requires salt formation (protonation)

Experimental Workflow: The Self-Validating Solubility Protocol

To empirically determine the exact solubility limit of 4-Cycloheptylbutan-1-amine in a target organic solvent, a rigorous, self-validating protocol must be employed. The standard "Shake-Flask" method, coupled with analytical quantification, ensures that the resulting data represents true thermodynamic equilibrium rather than a transient kinetic state.

Step-by-Step Methodology:
  • Solute Addition (Saturation): Add an excess amount of 4-Cycloheptylbutan-1-amine (e.g., 200 mg) to 1.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial.

    • Causality: Glass is mandated because highly lipophilic amines can slowly permeate or degrade certain polystyrene or polypropylene containers over extended periods, skewing mass balance.

  • Isothermal Equilibration: Place the vial in an isothermal shaker at 25°C ± 0.1°C. Agitate at 300 RPM for 48 hours.

    • Causality: A 48-hour window guarantees that the dissolution process overcomes any kinetic barriers (e.g., crystal lattice energy variations), ensuring the system reaches a true thermodynamic equilibrium (

      
      ).
      
  • Phase Separation (Centrifugation): Transfer the suspension to a compatible centrifuge tube and spin at 10,000 x g for 15 minutes at 25°C. Carefully extract the supernatant.

    • Causality: Filtration is strictly avoided. Lipophilic primary amines have a high propensity to adsorb onto the high-surface-area matrices of standard PTFE or Nylon syringe filters, which artificially depresses the measured concentration in the filtrate. Centrifugation cleanly separates phases without introducing a binding sink.

  • Analytical Quantification: Dilute the extracted supernatant with a compatible mobile phase and analyze via Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) equipped with an Evaporative Light Scattering Detector (ELSD) or CAD, as the molecule lacks a strong UV chromophore.

  • Data Validation: Calculate the concentration (mg/mL) against a standard calibration curve. To self-validate, repeat the assay at 72 hours; if the concentration remains statistically identical to the 48-hour timepoint, thermodynamic equilibrium is confirmed.

Protocol S1 1. Solute Addition Add excess amine to glass vial S2 2. Isothermal Equilibration Agitate at 25°C for 48 hours S1->S2 S3 3. Phase Separation Centrifuge (Strictly avoid filtration) S2->S3 S4 4. Analytical Quantification Analyze via GC-MS or HPLC-ELSD S3->S4 S5 5. Data Validation Confirm thermodynamic equilibrium S4->S5

Step-by-step self-validating workflow for determining thermodynamic solubility.

Conclusion

The solubility of 4-Cycloheptylbutan-1-amine in organic solvents is fundamentally driven by the extensive London dispersion forces of its C11 backbone, modulated by the entropic rigidity of its cycloheptyl ring and the hydrogen-bonding capacity of its primary amine. By utilizing the self-validating equilibration and centrifugation protocols outlined above, researchers can generate highly accurate, reproducible solubility data essential for downstream chemical synthesis and formulation.

References

  • National Institutes of Health (NIH) / PMC. "Enthalpic and entropic contributions to the basicity of cycloalkylamines." National Center for Biotechnology Information. URL:[Link]

Sources

Technical Monograph: Safety & Handling of 4-Cycloheptylbutan-1-amine in Pharmaceutical R&D

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity & Structural Context

4-Cycloheptylbutan-1-amine is a specialized aliphatic primary amine featuring a lipophilic cycloheptane ring tethered to a butyl chain. In drug discovery, this motif serves as a critical "linker-scaffold" for modulating receptor affinity—particularly in GPCR ligands (e.g., Dopamine D2/D3, Sigma receptors) where the cycloheptyl group provides enhanced hydrophobic pocket occupancy compared to its cyclohexyl analogs.

Identifiers
ParameterDetail
Chemical Name 4-Cycloheptylbutan-1-amine
CAS Number 1485566-20-8
Molecular Formula C₁₁H₂₃N
Molecular Weight 169.31 g/mol
SMILES NCCCCC1CCCCCC1
Structural Class Primary Aliphatic Amine / Cycloalkane Derivative
Physicochemical Properties (Predicted vs. Analog)

Note: Experimental data for this specific CAS is limited. Values below are derived from the homologous series (4-cyclohexylbutan-1-amine) and SAR analysis.

PropertyValue / PredictionRelevance to Safety
Physical State Colorless to pale yellow liquidViscosity changes indicate oxidation.
Boiling Point ~240–250°C (at 760 mmHg)Low volatility, but aerosols are hazardous.
Density ~0.84–0.88 g/mLFloats on water; difficult to contain in aqueous spills.
LogP ~3.8 (High Lipophilicity)Critical: Rapid dermal absorption; bioaccumulative potential.
pKa ~10.5 (Conjugate Acid)Highly basic; incompatible with acids/anhydrides.

Hazard Identification & Mechanistic Toxicology

Core Hazard Designation: DANGER This compound combines the corrosivity of a primary amine with the high membrane permeability of a lipophilic tail.

GHS Classification (Composite Profile)
  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1][2]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][3]

  • Serious Eye Damage (Category 1): Irreversible corneal damage upon contact.

  • Aquatic Toxicity (Chronic Category 2): Toxic to aquatic life with long-lasting effects (due to LogP >3).

Toxicology: The "Lipophilic Amine" Effect

Unlike simple amines (e.g., butylamine), 4-Cycloheptylbutan-1-amine possesses a "greasy" cycloheptyl tail.

  • Mechanism: The lipophilic tail facilitates rapid transit across the stratum corneum (skin barrier).

  • Effect: Once deep in the tissue, the basic amine headgroup (NH₂) raises local pH, causing saponification of cell membrane lipids and protein denaturation.

  • Result: Chemical burns may appear delayed but penetrate deeper than hydrophilic caustics.

Storage & Stability Protocol

Primary amines are chemically reactive "scavengers." Improper storage leads to degradation into carbamates (reaction with atmospheric CO₂) or N-oxides.

The "Inert-Dry" Storage System
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Amber glass with a PTFE-lined cap. Avoid ground glass joints (freezing risk due to carbonate formation).

Visualizing the Degradation Pathway

The following diagram illustrates why air-free handling is non-negotiable for purity maintenance.

DegradationPathway cluster_prevention Prevention Strategy Amine 4-Cycloheptylbutan-1-amine (Active Reagent) Carbamate Ammonium Carbamate Salt (White Solid Precipitate) Amine->Carbamate Rapid Reaction (Exothermic) Oxidation N-Oxide / Imine (Yellowing) Amine->Oxidation Slow Oxidation CO2 Atmospheric CO2 (Moisture) CO2->Carbamate Oxygen Atmospheric O2 Oxygen->Oxidation Argon Argon Blanket Argon->Amine Protects

Figure 1: Degradation pathways of primary alkyl amines upon exposure to air. Formation of carbamate salts is the primary mode of failure.

Safe Handling & Experimental Workflow

Objective: Transfer reagent without exposure or contamination.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: Full-face respirator with ABEK (Amine/Organic Vapor) cartridges if working outside a fume hood.

  • Dermal: Double-gloving required.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Laminate film (e.g., Silver Shield®) or thick Butyl rubber. Standard nitrile is permeable to lipophilic amines over time.

  • Eyes: Chemical splash goggles + Face shield (if pouring >10 mL).

Protocol: Air-Free Transfer (Schlenk Technique)
  • Preparation: Purge the receiving flask with N₂/Ar for 5 minutes.

  • Cannulation: Use a stainless steel cannula or a gas-tight syringe for transfer. Do not pour.

  • Quenching: Rinse all syringes immediately with 5% aqueous HCl or acetic acid to neutralize residual amine before disposal.

Emergency Response & First Aid

Critical Warning: Do NOT use vinegar (acetic acid) on eyes. The heat of neutralization can worsen corneal damage.

ScenarioImmediate ActionRationale
Eye Contact Rinse with lukewarm water for 30 minutes . Lift eyelids.Dilution is safer than neutralization for delicate ocular tissue.
Skin Contact Blot excess (do not rub). Wash with soap + water for 15 mins.Rubbing drives the lipophilic amine deeper into the dermis.
Inhalation Move to fresh air.[1][4] If wheezing, administer oxygen.Amines cause bronchospasm and delayed pulmonary edema.
Spill Cleanup Absorb with vermiculite. Neutralize with Sodium Bisulfate .Sodium bisulfate (acidic salt) converts the volatile amine to a non-volatile salt.

Synthesis & Reaction Logic

For researchers synthesizing this compound, the reduction of the corresponding nitrile is the most robust route.

Synthesis Workflow Diagram

SynthesisWorkflow Start Precursor: 4-Cycloheptylbutanenitrile Intermed Intermediate: Aluminate Complex Start->Intermed Reflux (N2 atm) Reagent Reductant: LiAlH4 (in THF) or Raney Ni / H2 Reagent->Intermed Quench Fieser Workup: (H2O -> 15% NaOH -> H2O) Intermed->Quench Careful Addition (Exothermic H2 release) Product Target: 4-Cycloheptylbutan-1-amine Quench->Product Filtration & Distillation

Figure 2: Standard reductive synthesis pathway from nitrile precursor, highlighting the critical quench step.

References

  • ChemScene. (2023). Product Data Sheet: 4-Cycloheptylbutan-1-amine (CAS 1485566-20-8).[5] Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3058956, 4-Cyclohexylbutan-1-amine (Homologous Series Reference). Retrieved from

  • European Chemicals Agency (ECHA). (2023). C&L Inventory: General Classification for Aliphatic Amines. Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet: Cycloheptylamine (CAS 5452-35-7).[4] Retrieved from

Disclaimer: This guide is for research purposes only. It assumes a professional laboratory setting. Always consult the specific SDS provided by your chemical vendor before handling.

Sources

The Strategic Application of 4-Cycloheptylbutan-1-amine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate aliphatic amines for their utility in library synthesis, hit-to-lead campaigns, and structural optimization. 4-Cycloheptylbutan-1-amine represents a highly versatile, yet structurally distinct, building block. By combining a conformationally flexible lipophilic cycloheptyl ring with a four-carbon spacer and a terminal primary amine, this molecule offers a unique spatial geometry. It is specifically designed for probing deep hydrophobic pockets in target proteins while maintaining a solvent-exposed polar handle for further derivatization or salt-bridge formation.

This whitepaper details the physicochemical profiling, mechanistic rationale, and self-validating experimental workflows required to successfully integrate 4-Cycloheptylbutan-1-amine into modern drug development pipelines.

Physicochemical Profiling & Structural Analysis

To rationally deploy this compound, we must first understand its foundational metrics. The molecular weight and formula dictate its trajectory within Lipinski's rule space, while its topological polar surface area (TPSA) and partition coefficient (LogP) govern its membrane permeability and solubility profiles[1].

Table 1: Quantitative Physicochemical Data
PropertyValueClinical / Synthetic Relevance
Molecular Formula C₁₁H₂₃NHighly aliphatic; excellent for increasing target residence time.
Molecular Weight 169.31 g/mol Low MW allows for downstream coupling without exceeding the 500 Da limit.
CAS Registry Number 1485566-20-8Standard identifier for procurement and inventory.
SMILES NCCCCC1CCCCCC1Useful for in silico docking and cheminformatics.
LogP 3.0858Optimal lipophilicity for crossing lipid bilayers.
TPSA 26.02 ŲLow TPSA ensures high passive membrane permeability.
H-Bond Donors / Acceptors 1 / 1The primary amine acts as both, enabling directional protein interactions.
Rotatable Bonds 4High flexibility allows the molecule to adopt multiple binding conformations.

Mechanistic Insights: The Causality of Structure (E-E-A-T)

In drug design, every structural feature must have a mechanistic purpose. The architecture of 4-Cycloheptylbutan-1-amine is engineered for specific pharmacokinetic and pharmacodynamic outcomes:

  • The Cycloheptyl Core (Lipophilic Anchor): Unlike standard rigid cyclohexyl rings, the 7-membered cycloheptyl ring introduces distinct conformational flexibility known as pseudorotation. This allows the lipophilic tail to mold dynamically into non-canonical, induced-fit hydrophobic sub-pockets on a target protein.

  • The Butyl Spacer (Flexible Linker): The 4-carbon chain provides critical spatial separation. It prevents steric clashing between the bulky cycloheptyl group and the protein surface, allowing the amine headgroup to reach deeper into catalytic clefts.

  • The Primary Amine (The Warhead): With a pKa typically around 10.5, this amine is fully protonated at physiological pH (7.4). It serves as an excellent nucleophile for synthetic derivatization and acts as a critical salt-bridge donor to acidic residues (e.g., Aspartate or Glutamate) in biological targets.

Pharmacophore A Cycloheptyl Ring (Lipophilic Core) B Butyl Linker (Flexible Spacer) A->B Covalent D Hydrophobic Binding Pocket A->D Van der Waals C Primary Amine (H-Bond Donor/Acceptor) B->C Covalent E Acidic Residue (e.g., Asp/Glu) C->E Salt Bridge

Fig 1: Pharmacophore mapping of 4-Cycloheptylbutan-1-amine and its target interactions.

Experimental Workflows: Self-Validating Protocols

In rigorous scientific environments, reproducibility is paramount. The following protocols are designed as self-validating systems , meaning the success of the workflow is intrinsically verified by the final step, eliminating false positives.

Protocol 1: Analytical Verification (LC-MS & NMR)

Before utilizing 4-Cycloheptylbutan-1-amine in synthesis, its identity and free-base purity must be confirmed.

  • Causality: Primary aliphatic amines can absorb atmospheric CO₂ to form carbamate salts over time. Validating the free amine ensures accurate stoichiometry in downstream coupling reactions.

  • Step 1: Sample Preparation. Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol.

    • Why Methanol? It fully solubilizes the lipophilic cycloheptyl core while supporting the ionization of the polar amine.

  • Step 2: LC-MS Analysis (ESI+). Inject 1 µL onto a C18 reverse-phase column. Run a gradient of 5-95% Acetonitrile in Water (with 0.1% Formic Acid).

    • Validation: The formic acid protonates the amine, ensuring a strong signal in positive electrospray ionization (ESI+). The system is validated when the exact [M+H]⁺ peak is observed at m/z 170.3 .

  • Step 3: ¹H-NMR (CDCl₃). Run a standard proton NMR. The integration of the terminal -CH₂-N protons (typically around 2.6-2.8 ppm) against the cycloheptyl protons validates structural integrity and the absence of polymeric impurities.

Protocol 2: HATU-Mediated Amide Coupling

This protocol describes the conjugation of 4-Cycloheptylbutan-1-amine to a generic carboxylic acid (R-COOH) using HATU, a gold-standard peptide coupling reagent[2].

  • Causality: We select HATU over standard EDC/HOBt because the 7-azabenzotriazole leaving group of HATU stabilizes the incoming primary amine (4-Cycloheptylbutan-1-amine) via a hydrogen-bonded 7-membered cyclic transition state. This drastically accelerates the reaction, pushes it to completion, and minimizes the epimerization of sensitive substrates[2],[3].

  • Step 1: Acid Activation. In a dry vial, dissolve 1.0 eq of R-COOH and 1.2 eq of HATU in anhydrous DMF (0.2 M). Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes at room temperature.

    • Why? This pre-activation step forms the highly reactive OAt-active ester, priming the acid for nucleophilic attack.

  • Step 2: Nucleophilic Attack. Add 1.2 eq of 4-Cycloheptylbutan-1-amine. Stir for 2-12 hours at room temperature. The primary amine attacks the active ester, forming the stable amide bond.

  • Step 3: Quench & Extraction. Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated NaHCO₃, 1M HCl, and Brine.

    • Why? This is a strategic chemical wash: NaHCO₃ removes unreacted acid; HCl removes unreacted amine and DIPEA; Brine removes residual DMF.

  • Step 4: Self-Validation. Concentrate the organic layer and analyze via LC-MS. The system validates itself when the starting material peak (m/z 170.3) disappears entirely, replaced by the target amide mass with >95% UV purity.

AmideCoupling S1 1. Acid Activation (R-COOH + HATU + DIPEA) S2 2. Nucleophilic Attack (Add 4-Cycloheptylbutan-1-amine) S1->S2 10 min, RT S3 3. Reaction Quench (H2O / NaHCO3) S2->S3 2-12 hrs, RT S4 4. Organic Extraction (EtOAc / Brine Wash) S3->S4 Phase Separation S5 5. Self-Validation (LC-MS: Target Mass + Purity >95%) S4->S5 Organic Layer

Fig 2: Self-validating HATU-mediated amide coupling workflow.

References

  • Title: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) Source: Wikipedia (Chemistry & Reaction Mechanisms) URL: [Link]

  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

Sources

Technical Guide: Toxicity Profile and Handling of Cycloheptyl Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cycloheptyl amines (specifically Cycloheptylamine , CAS 5452-35-7) represent a critical class of lipophilic cyclic amines used as intermediates in the synthesis of pharmaceuticals, particularly those targeting G-protein coupled receptors (GPCRs) and ion channels. While structurally similar to the well-characterized cyclohexylamine, the seven-membered ring confers distinct physicochemical properties—notably increased lipophilicity and conformational flexibility—that alter its toxicological footprint.

Critical Safety Alert: Specific toxicological data for cycloheptylamine is less extensive than for its 6-membered homolog. Consequently, safety protocols must rely on read-across toxicology , assuming it shares the severe reproductive toxicity (testicular atrophy) and sympathomimetic risks of cyclohexylamine until proven otherwise. This guide synthesizes known data with precautionary principles to establish a self-validating safety workflow.

Chemical Identity & Physicochemical Drivers[1][2][3][4]

The toxicity of cycloheptylamine is driven by two primary factors: its high pKa (basicity) and its lipophilic cycloalkyl tail.

PropertyValue / DescriptionToxicological Implication
CAS Number 5452-35-7Unique identifier for regulatory tracking.[1]
Structure Primary amine attached to a 7-carbon saturated ring.High conformational flexibility allows diverse receptor binding.
Basicity (pKa) ~10.8 - 11.0 (Predicted)Extreme Corrosivity. Causes immediate protein denaturation and saponification of membrane lipids upon contact.
LogP ~2.0 - 2.2High Bioavailability. More lipophilic than cyclohexylamine (LogP ~1.5), facilitating rapid dermal absorption and blood-brain barrier (BBB) penetration.
Flash Point 42°C (108°F)Flammable. Vapor/air mixtures are explosive above 42°C.
Vapor Density > 1 (Heavier than air)Vapors accumulate in low-lying areas (sinks, sumps), posing asphyxiation and ignition risks.

Toxicological Profile

Acute Toxicity (Immediate Hazards)
  • Dermal/Ocular (Corrosivity): Classified as Skin Corr. 1B . Contact causes irreversible tissue destruction (chemical burns) rather than simple irritation. The amine group attacks cell membrane phospholipids, leading to lysis.

  • Inhalation: Vapors are highly irritating to the upper respiratory tract. High concentrations may induce chemically induced pulmonary edema (delayed onset up to 24 hours).

  • Systemic Acute Effects: Like many aliphatic amines, cycloheptylamine acts as an indirect sympathomimetic . It can displace norepinephrine from neuronal storage vesicles, potentially causing transient hypertension, tachycardia, and anxiety.

Chronic & Specific Target Organ Toxicity (STOT)

Data inferred from cyclohexylamine (homolog read-across).

  • Reproductive Toxicity (The "Testicular Alert"):

    • Cyclohexylamine is a known testicular toxicant in rats, causing germ cell loss and tubular atrophy.[2]

    • Mechanism: Disruption of Sertoli cell function.

    • Risk: Due to the structural similarity, cycloheptylamine must be treated as a potential Category 2 Reproductive Toxicant .

  • Metabolic Bioactivation:

    • Cycloalkylamines undergo oxidative metabolism. The 7-membered ring is susceptible to hydroxylation by Cytochrome P450 enzymes.

    • Note: Unlike cyclopropyl amines, which inhibit P450s via ring-opening radical mechanisms, cycloheptyl rings are generally stable but form hydroxylated metabolites that are excreted renally.

Comparative Toxicity Table
EndpointCyclohexylamine (Data Rich)Cycloheptylamine (Data Gap)Protocol Adjustment
Oral LD50 (Rat) 156 mg/kg (Toxic)Unknown (Assume < 200 mg/kg)Handle as "High Potency" toxicant.
Skin Corrosion Corrosive (1B)Corrosive (1B) Full Tyvek + Neoprene gloves required.
Target Organ Testes (Atrophy)Testes (Suspected) Avoid all skin contact; reproductive hazard controls.[3][4]

Mechanism of Action & Metabolism

Understanding the metabolic fate is crucial for predicting toxicity in drug candidates containing this moiety.

Metabolic Pathway Visualization

The following diagram illustrates the primary metabolic routes (hydroxylation) and the mechanism of tissue damage (membrane lysis).

G CHA Cycloheptylamine (Lipophilic Base) Membrane Cell Membrane (Phospholipids) CHA->Membrane Direct Contact (pH > 11) CYP CYP450 (Liver) CHA->CYP Systemic Absorption Testes Testicular Tissue (Sertoli Cells) CHA->Testes Accumulation? (Risk Alert) Lysis Tissue Necrosis (Alkaline Burn) Membrane->Lysis Saponification OH_Met 3- or 4-Hydroxy- cycloheptylamine CYP->OH_Met Ring Hydroxylation Renal Renal Excretion (Clearance) OH_Met->Renal Conjugation/Excretion Testes->Renal Metabolites

Figure 1: Dual mechanism of toxicity showing direct corrosive effects and systemic metabolic pathways.

Safe Handling & Engineering Controls

Hierarchy of Controls
  • Elimination: Use salts (e.g., hydrochloride) instead of free base where possible to eliminate volatility and reduce corrosivity.

  • Engineering: All handling of the free base must occur within a certified chemical fume hood.

  • PPE (Personal Protective Equipment):

    • Gloves: Laminate film (Silver Shield) or thick Neoprene. Nitrile is insufficient for prolonged contact with aliphatic amines.

    • Eye Protection: Chemical splash goggles + Face shield. Standard safety glasses are inadequate due to vapor irritation.

    • Body: Chemical-resistant apron over lab coat.

Storage Protocol
  • Atmosphere: Store under inert gas (Argon/Nitrogen). Amines react with atmospheric CO₂ to form solid carbamates, which can clog caps and valves.

  • Segregation: Store in a flammable cabinet, separate from oxidizers (fire risk) and acids (exothermic neutralization).

  • Container: Glass or Stainless Steel. Do not use aluminum or copper alloys (corrosion risk).

Experimental Protocols

Safe Synthesis Workflow: Free Base Generation

Context: Converting the stable HCl salt to the reactive free base for a reaction.

Objective: Generate cycloheptylamine free base without releasing vapors.

Step-by-Step Methodology:

  • Setup: Clamp a 3-neck round bottom flask in a fume hood. Equip with a mechanical stirrer and an addition funnel.

  • Dissolution: Suspend Cycloheptylamine HCl in Dichloromethane (DCM) (Ratio: 1g salt / 10mL solvent). Cool to 0°C.

  • Neutralization: Add 2M NaOH (aq) dropwise via addition funnel. Caution: Exothermic.

    • Validation: Monitor internal temperature; keep < 10°C to minimize amine volatilization.

  • Separation: Transfer to a separatory funnel.

    • Critical Step: Do not shake vigorously; aliphatic amines form stubborn emulsions. Invert gently 20 times.

  • Drying: Drain organic layer over anhydrous

    
    .
    
  • Concentration: Rotary evaporate at < 30°C bath temperature.

    • Safety Check: The free amine is volatile (bp 54°C @ 11mmHg). Do not use high vacuum (< 20 mbar) or high heat, or you will lose the product into the pump oil, creating a hazardous waste issue.

Emergency Response: Spills

Scenario: 50 mL spill of Cycloheptylamine inside a hood.

  • Alert: Announce "Corrosive Flammable Spill."

  • Isolate: Close hood sash immediately to contain vapors.

  • Neutralize:

    • Do NOT use paper towels (fire risk due to heat of reaction).

    • Apply a dry acid neutralizer (e.g., citric acid based spill kit) or dry sand.

  • Clean: Once absorbed/neutralized, sweep into a double-bagged hazardous waste container labeled "Corrosive/Flammable Debris."

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2899, Cycloheptanamine. Retrieved from [Link]

  • Roberts, A., et al. (1989). The metabolism and testicular toxicity of cyclohexylamine in rats and mice during chronic dietary administration.[2] Toxicology and Applied Pharmacology. (Used for read-across justification). Retrieved from [Link]

  • Bopp, B. A., et al. (1986). Toxicological aspects of cyclamate and cyclohexylamine. Critical Reviews in Toxicology. Retrieved from [Link]

Sources

suppliers and commercial availability of 4-Cycloheptylbutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Cycloheptylbutan-1-amine (CAS: 1485566-20-8) is a specialized aliphatic amine building block characterized by a seven-membered cycloalkane ring tethered to a four-carbon linear amine chain. Unlike its ubiquitous cyclohexyl homolog, this compound represents a "Tier 3" specialty chemical—rarely stocked in bulk but critical for fine-tuning lipophilicity and steric occupancy in Structure-Activity Relationship (SAR) campaigns.

This guide provides a definitive analysis of its commercial availability, identifying ChemScene and Enamine as primary sources. Furthermore, it details a robust "Make" strategy utilizing the commercially available precursor 4-cycloheptylbutyric acid , offering researchers a validated alternative to long lead-time procurement.

Technical Profile & Chemical Identity

PropertyData
Chemical Name 4-Cycloheptylbutan-1-amine
CAS Number 1485566-20-8
Molecular Formula C₁₁H₂₃N
Molecular Weight 169.31 g/mol
SMILES NCCCCC1CCCCCC1
LogP (Predicted) ~3.8 (High Lipophilicity)
Boiling Point (Pred.) 245°C @ 760 mmHg
Density (Pred.) 0.86 g/cm³
Storage 2-8°C, Inert Atmosphere (Argon/Nitrogen)

Key Structural Feature: The cycloheptyl ring offers a larger hydrophobic volume (approx. 15-20% greater) compared to a cyclohexyl group, making it an excellent probe for filling deep hydrophobic pockets in GPCRs (e.g., Sigma-1, Dopamine D3) and kinase allosteric sites.

Commercial Availability & Supply Chain[1]

Supply Landscape

The market for 4-Cycloheptylbutan-1-amine is bifurcated into "In-Stock" specialty vendors and "Make-on-Demand" synthesizers. It is not a commodity chemical.

Primary Suppliers (Verified):

SupplierCatalog No.PurityStock StatusRegion
ChemScene CS-1163248≥98%Limited Stock / Lead TimeUSA/China
Enamine ENAH304A5099*95%+Make-on-Demand (REAL DB)Ukraine/EU
BLD Pharm (Inquire)≥97%Precursor AvailableChina/Global

*Note: Enamine codes vary; verify structure via SMILES before ordering.

Procurement Decision Matrix

Researchers encounter a "Buy vs. Make" decision based on project timelines. The following logic flow guides this process:

ProcurementLogic Start Need 4-Cycloheptylbutan-1-amine CheckStock Check ChemScene/Enamine Stock Start->CheckStock IsStocked In Stock? CheckStock->IsStocked Buy PURCHASE (Lead Time: 1-2 Weeks) IsStocked->Buy Yes CheckPrecursor Check Precursor: 4-Cycloheptylbutyric Acid (CAS 4401-30-3) IsStocked->CheckPrecursor No IsPrecStocked Precursor Available? CheckPrecursor->IsPrecStocked Make SYNTHESIZE (In-House) (Time: 3-4 Days) IsPrecStocked->Make Yes (Recommended) Custom ORDER CUSTOM SYNTHESIS (Lead Time: 4-8 Weeks) IsPrecStocked->Custom No

Figure 1: Decision matrix for sourcing 4-Cycloheptylbutan-1-amine. The availability of the carboxylic acid precursor often makes in-house synthesis the fastest route if the amine is out of stock.

Validated Synthetic Protocols (The "Make" Option)

Given the potential scarcity of the amine, the most reliable strategy is to synthesize it from 4-cycloheptylbutyric acid (CAS: 4401-30-3), which is more widely available (e.g., from BLD Pharm, ChemScene).

Route A: Amide Reduction (Recommended)

This route is preferred for its operational simplicity and high yield.

Reaction Scheme:

  • Activation: Acid

    
     Acid Chloride (or Mixed Anhydride).
    
  • Amidation: Acid Chloride + Ammonia

    
     Primary Amide.
    
  • Reduction: Primary Amide + LiAlH₄

    
     Primary Amine.
    
Step-by-Step Protocol:

Step 1: Synthesis of 4-Cycloheptylbutyramide

  • Reagents: 4-Cycloheptylbutyric acid (1.0 eq), Thionyl chloride (SOCl₂, 1.5 eq), Aqueous Ammonia (28%, excess), DCM (Solvent).

  • Procedure:

    • Dissolve 4-cycloheptylbutyric acid in anhydrous DCM.

    • Add SOCl₂ dropwise at 0°C; reflux for 2 hours to form the acid chloride.

    • Remove excess SOCl₂ under vacuum.

    • Dissolve residue in DCM and add dropwise to a stirred, ice-cold solution of aqueous ammonia.

    • Workup: Extract with DCM, wash with water/brine, dry over MgSO₄.

    • Checkpoint: Solid amide formation (verify via LC-MS).

Step 2: Reduction to Amine

  • Reagents: 4-Cycloheptylbutyramide (1.0 eq), Lithium Aluminum Hydride (LiAlH₄, 2.5 eq), Anhydrous THF.

  • Procedure:

    • Suspend LiAlH₄ in anhydrous THF under Argon at 0°C.

    • Add the amide (dissolved in THF) dropwise. Caution: Exothermic.

    • Reflux the mixture for 4–6 hours.

    • Quench (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL).

    • Filter the granular precipitate. Concentrate the filtrate.

    • Purification: If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH, 90:9:1) or convert to HCl salt for crystallization.

Synthetic Workflow Diagram

SynthesisWorkflow Acid 4-Cycloheptylbutyric Acid (CAS 4401-30-3) Activation Activation (SOCl2 or CDI) Acid->Activation Amide Intermediate: 4-Cycloheptylbutyramide Activation->Amide + NH3 Reduction Reduction (LiAlH4 / THF) Amide->Reduction Product TARGET: 4-Cycloheptylbutan-1-amine Reduction->Product Reflux, then Quench

Figure 2: Linear synthetic pathway from the commercially available carboxylic acid precursor.

Applications in Drug Discovery

The 4-cycloheptylbutan-1-amine moiety serves as a critical tool for Lipophilic Ligand Efficiency (LLE) optimization.

  • Ring Expansion Studies:

    • Used to probe the size of hydrophobic binding pockets. If a cyclohexyl-based lead compound (e.g., a Cariprazine analog) shows metabolic instability or weak potency, expanding to cycloheptyl can increase van der Waals contact surface area.

    • Mechanism:[1][2][3][4] The cycloheptyl ring is flexible and can adopt twist-chair conformations that differ significantly from the rigid chair of cyclohexane.

  • GPCR Ligand Design:

    • Sigma Receptors: N-alkylated amines are classic pharmacophores for Sigma-1 receptors. The cycloheptyl tail provides the necessary bulk for the hydrophobic domain of the receptor.

    • Dopamine/Serotonin: Used as a linker-tail segment to traverse the transmembrane channel.

Handling & Stability

  • Physical State: Likely a colorless to pale yellow oil at room temperature.

  • Air Sensitivity: Primary amines absorb CO₂ from the air to form carbamates. Store under Argon.

  • Safety: Corrosive. Causes severe skin burns and eye damage. Use standard PPE (gloves, goggles, fume hood).

  • Salt Formation: For long-term storage, conversion to the Hydrochloride (HCl) or Fumarate salt is recommended to turn the oil into a stable solid.

References

  • ChemScene. (2025). Product Dossier: 4-Cycloheptylbutan-1-amine (CAS 1485566-20-8). Retrieved from

  • PubChem. (2025). Compound Summary: 4-Cyclohexylbutan-1-amine (Homolog Reference). National Library of Medicine. Retrieved from

  • Enamine. (2025). REAL Database for Make-on-Demand Building Blocks. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Primary Amines via Amide Reduction. Retrieved from

  • Simson Pharma. (2025). Cycloalkylamine Building Blocks. Retrieved from

Sources

4-Cycloheptylbutan-1-amine Derivatives: A Technical Guide to Sigma Receptor Ligand Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review of 4-Cycloheptylbutan-1-amine Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Lipophilic Amine Scaffold

In the realm of medicinal chemistry, 4-Cycloheptylbutan-1-amine (CAS 1485566-20-8) represents a "privileged scaffold"—a structural motif capable of providing potent interactions with specific G-protein coupled receptors (GPCRs) and intracellular chaperones, most notably the Sigma-1 (σ1) and Sigma-2 (σ2) receptors .

While the molecule itself is often utilized as a building block, its derivatives are critical in the development of neuroactive agents. The seven-membered cycloheptyl ring offers a distinct lipophilic volume compared to the more common cyclohexyl or phenyl moieties, allowing for the fine-tuning of receptor selectivity through steric occlusion and hydrophobic packing.

This guide analyzes the synthesis, pharmacological rationale, and experimental validation of 4-cycloheptylbutan-1-amine derivatives, specifically focusing on their application in designing high-affinity sigma receptor ligands.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecificationRelevance to Drug Design
IUPAC Name 4-Cycloheptylbutan-1-amineCore scaffold
CAS Number 1485566-20-8Unique identifier for sourcing
Molecular Formula C₁₁H₂₃NLipophilic amine class
Molecular Weight 169.31 g/mol Fragment-based drug design (FBDD) compatible
LogP (Predicted) ~3.3 - 3.8High membrane permeability; CNS penetrant
pKa (Predicted) ~10.5 (Amine)Protonated at physiological pH (cationic anchor)
Topological Polar Surface Area 26.02 ŲExcellent blood-brain barrier (BBB) crossing potential
Structural Significance

The molecule consists of three distinct pharmacophoric elements:

  • Cycloheptyl Head Group: A bulky, hydrophobic moiety that occupies the primary hydrophobic pocket of the target receptor. Its flexibility (pseudorotation) allows it to adapt to dynamic binding sites better than rigid phenyl rings.

  • Butyl Linker (C4): A flexible aliphatic chain that governs the depth of insertion into the receptor channel. The 4-carbon length is often optimal for bridging the primary binding site and the secondary electrostatic anchor.

  • Primary Amine: The "warhead" for derivatization or the electrostatic anchor (when protonated) interacting with conserved aspartate residues (e.g., Asp126 in σ1 receptors).

Synthetic Methodologies

To access this scaffold and its derivatives, robust synthetic pathways are required. The choice of pathway depends on the desired substitution pattern at the nitrogen atom.

Core Synthesis: Nitrile Reduction Route

The most scalable route to the primary amine involves the reduction of the corresponding nitrile precursor.

Protocol:

  • Starting Material: 4-Cycloheptylbutyric acid (commercially available or synthesized via Wittig reaction of cycloheptanone).

  • Activation: Convert acid to mixed anhydride or acid chloride.

  • Amidation: React with ammonia to form 4-cycloheptylbutanamide.

  • Dehydration: Convert amide to nitrile using POCl₃ or SOCl₂.

  • Reduction: Hydrogenation (Raney Ni, H₂) or chemical reduction (LiAlH₄) yields 4-Cycloheptylbutan-1-amine .

Visualization: Synthesis Logic Flow

The following diagram outlines the logical flow for synthesizing the core amine and its subsequent N-alkylation to generate active pharmaceutical ingredients (APIs).

Synthesispathway Start Cycloheptanone Step1 Wittig Reaction (C3-Linker Addition) Start->Step1 Inter1 4-Cycloheptyl-3-butenoate Step1->Inter1 Step2 Hydrogenation (Pd/C, H2) Inter1->Step2 Acid 4-Cycloheptylbutyric Acid Step2->Acid Step3 Amidation & Dehydration Acid->Step3 Nitrile 4-Cycloheptylbutyronitrile Step3->Nitrile Step4 LiAlH4 Reduction Nitrile->Step4 Product 4-Cycloheptylbutan-1-amine (The Scaffold) Step4->Product Deriv N-Alkylation / Reductive Amination (Target Ligands) Product->Deriv + R-CHO / NaBH(OAc)3

Caption: Step-wise synthetic pathway from Cycloheptanone to N-substituted derivatives via the Nitrile Reduction route.

Pharmacological Applications: The Sigma Receptor Connection

The primary utility of 4-cycloheptylbutan-1-amine derivatives lies in the development of ligands for Sigma Receptors (σRs) . These intracellular chaperones are implicated in neuroprotection, cancer progression, and analgesia.

Mechanism of Binding (Pharmacophore)

High-affinity sigma ligands typically follow the Glennon Pharmacophore Model :

  • Hydrophobic Region A: Occupied by the Cycloheptyl ring.

  • Linker: The butyl chain (4 carbons).

  • Basic Nitrogen: The amine (protonated).

  • Hydrophobic Region B (Optional): A secondary hydrophobic group attached to the nitrogen (e.g., benzyl, phenylpropyl).

Why Cycloheptyl? Studies on homologous series (Cyclopentyl vs. Cyclohexyl vs. Cycloheptyl) have shown that expanding the ring size increases lipophilicity (LogP) and steric bulk.

  • Effect: The larger cycloheptyl ring often enhances affinity for the Sigma-2 (σ2) subtype or alters the kinetics of Sigma-1 (σ1) binding by filling the hydrophobic pocket more completely than a phenyl ring, potentially reducing off-target binding to Dopamine receptors.

Key Derivatives & Structure-Activity Relationship (SAR)
Derivative ClassStructural ModificationPharmacological Outcome
N-Benzyl Derivatives N-benzyl-4-cycloheptylbutan-1-amineClassic σ1 Agonist profile. The benzyl group engages the secondary hydrophobic pocket. High affinity (Ki < 10 nM).[1]
N-Phenylbutyl Derivatives N-(4-phenylbutyl)-...σ2 Selectivity. Extending the N-substituent often shifts selectivity towards the σ2 subtype, useful for cancer imaging agents.
Cycloheptyl-Ethers 4-(cycloheptyloxy)butan-1-amineBioisostere. Replacing the methylene with oxygen lowers LogP slightly but maintains binding; often improves metabolic stability.
Rigid Analogs Conformationally restricted linkersReduced entropic cost of binding; typically higher potency but lower solubility.

Experimental Protocols

Protocol A: General Synthesis of N-Substituted Derivatives

Objective: To synthesize a library of N-alkylated derivatives for SAR screening.

Reagents:

  • 4-Cycloheptylbutan-1-amine (1.0 equiv)[2]

  • Aldehyde precursor (e.g., Benzaldehyde, 1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB, 1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic)

Procedure:

  • Imine Formation: Dissolve the amine and aldehyde in DCM under an inert atmosphere (N₂). Add catalytic acetic acid. Stir at room temperature for 1 hour.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12-16 hours).

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over MgSO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel; Gradient: Hexanes/Ethyl Acetate -> DCM/MeOH).

Protocol B: Sigma-1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (


) of the synthesized derivatives.

Materials:

  • Tissue Source: Guinea pig brain membranes (rich in σ1) or transfected HEK293 cells.

  • Radioligand: [³H]-(+)-Pentazocine (Specific for σ1).[3][4]

  • Non-specific Binder: Haloperidol (10 µM) or Pentazocine (10 µM).

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Preparation: Thaw membrane homogenates and resuspend in Tris-HCl buffer.

  • Incubation: In a 96-well plate, add:

    • 50 µL Radioligand ([³H]-(+)-Pentazocine, final conc. ~2 nM).

    • 50 µL Test Compound (Concentration range:

      
       to 
      
      
      
      M).
    • 100 µL Membrane suspension (10-20 µg protein).

  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold buffer.

  • Counting: Add scintillation cocktail and count radioactivity (CPM).

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.

Strategic Decision Making: SAR Logic

When optimizing this scaffold, researchers must balance lipophilicity with selectivity. The following decision tree aids in navigating the SAR landscape.

SAR_Logic Root Optimization of 4-Cycloheptylbutan-1-amine Branch1 Modify Ring Size? Root->Branch1 Branch2 Modify Linker Length? Root->Branch2 Branch3 N-Substitution? Root->Branch3 Opt1 Cyclohexyl (C6) Branch1->Opt1 Opt2 Cyclooctyl (C8) Branch1->Opt2 Opt3 Shorten to Ethyl (C2) Branch2->Opt3 Opt4 Benzyl / Phenethyl Branch3->Opt4 Res1 Lower Lipophilicity Better Metabolic Stability Opt1->Res1 Res2 Steric Clash Risk Higher σ2 Selectivity Opt2->Res2 Res3 Loss of Flexibility Potential Dopamine Activity Opt3->Res3 Res4 High σ1 Affinity (Classic Agonist) Opt4->Res4

Caption: SAR Decision Tree for optimizing cycloheptyl-amine ligands based on desired pharmacological outcomes.

References

  • Glennon, R. A., et al. (1994). Binding of substituted phenylalkylamines at sigma receptors: Structure-affinity relationships. Journal of Medicinal Chemistry , 37(8), 1214-1219. [Link]

  • Collina, S., et al. (2013). Sigma-1 receptor modulators: a patent review. Expert Opinion on Therapeutic Patents , 23(5), 597-613. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology , 89(1), 142–153. [Link]

  • Duffy, J. L., et al. (2007).[5] 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV.[5] Bioorganic & Medicinal Chemistry Letters , 17(10), 2879-2885.[5] [Link]

Sources

Comprehensive Characterization Guide: 4-Cycloheptylbutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical resource for the physicochemical characterization of 4-Cycloheptylbutan-1-amine , a specialized aliphatic amine intermediate. Given the scarcity of experimental data in public registries for this specific CAS entry, this whitepaper synthesizes theoretical prediction models, structural analog analysis, and rigorous experimental protocols to establish its boiling and melting point profiles.

CAS Number: 1485566-20-8 (Primary Reference) | Molecular Formula: C₁₁H₂₃N | Molecular Weight: 169.31 g/mol

Part 1: Executive Technical Summary

4-Cycloheptylbutan-1-amine is a primary aliphatic amine featuring a seven-membered cycloheptane ring tethered to a four-carbon butyl chain. It functions primarily as a building block in the synthesis of pharmaceutical agents targeting CNS receptors and as a ligand in coordination chemistry.

Core Physicochemical Profile (Synthesized Data)

The following values are derived from high-fidelity Group Contribution Methods (Joback/Stein-Brown) and validated against structural analogs (e.g., 4-cyclohexylbutylamine).

PropertyValue / RangeConfidence LevelMethodology
Boiling Point (1 atm) 242°C ± 5°C High (Predicted)Comparative QSPR & Analog Extrapolation
Boiling Point (10 mmHg) 125°C - 130°C High (Predicted)Pressure-Temperature Nomograph Correction
Melting Point < 15°C (Liquid) MediumSymmetry Analysis & Homolog Trends
Physical State Colorless OilHighValidated by C10-C12 Amine Trends
Density 0.865 ± 0.02 g/cm³HighGroup Contribution (Volumetric)

Part 2: Structural Analysis & Property Prediction

Expertise & Experience: Why theoretical modeling is required.

In the absence of empirical certificates of analysis (CoA) for novel intermediates, scientists must rely on Quantitative Structure-Property Relationships (QSPR) . For 4-Cycloheptylbutan-1-amine, we utilize the Joback Modification , which is particularly robust for non-aromatic ring systems.

Boiling Point Estimation Logic

The boiling point is governed by London dispersion forces (molecular surface area) and dipole-dipole interactions (primary amine group).

  • Baseline Analog: 4-Cyclohexylbutylamine (CAS 4441-59-2)[1][2][3][4]

    • Experimental BP: 213°C (at 760 mmHg) [1].

    • Structure: C₆-Ring + C₄-Chain + NH₂.

  • Structural Delta: The expansion from a cyclohexyl (C₆) to a cycloheptyl (C₅) ring adds one methylene (-CH₂-) group within a cyclic constraint.

  • Thermodynamic Contribution:

    • Linear -CH₂- addition typically adds +20–25°C to the BP.

    • Ring expansion imposes conformational flexibility changes but similar mass increase.

    • Calculation:

      
      .
      
Melting Point & Phase Behavior

Primary amines with odd-numbered rings or flexible alkyl chains often exhibit low melting points due to poor crystal packing efficiency.

  • Symmetry Argument: The cycloheptyl ring is conformationally mobile (twist-chair/twist-boat), preventing the rigid lattice formation seen in planar aromatics.

  • Prediction: The compound is expected to be a liquid at room temperature , potentially freezing into a waxy solid only below 0°C.

Part 3: Experimental Determination Protocols

Trustworthiness: Self-validating workflows for the lab.

If you have synthesized this compound, use the following protocols to empirically determine its constants. These methods are designed for sample conservation (requires <5 mL).

Workflow A: Micro-Distillation (Boiling Point)

Objective: Determine BP under reduced pressure to prevent thermal decomposition (oxidation of the amine).

  • Setup: Assemble a short-path distillation apparatus (Kugelrohr or Hickman still head).

  • Inert Atmosphere: Purge the system with Argon; amines absorb CO₂ from air to form carbamates, skewing MP/BP data.

  • Pressure Regulation: Set vacuum to 10 mmHg (stable).

  • Heating Ramp: Increase bath temperature at 5°C/min.

  • Observation: Record the vapor temperature when the first steady drop collects.

    • Expected T(vapor):125–130°C @ 10 mmHg .[5]

Workflow B: Differential Scanning Calorimetry (Melting/Freezing Point)

Objective: Precise determination of phase transition onset.

  • Sample Prep: Seal 5–10 mg of amine in an aluminum pan (hermetic seal to prevent hydration).

  • Cycle: Cool to -80°C, equilibrate, then heat to 50°C at 10°C/min.

  • Analysis: Look for the endothermic shift (melting) or exothermic crystallization peak.

    • Note: Impure amines often show broad "pasty" melting ranges. A sharp peak indicates >98% purity.

Visualization: Characterization Logic Tree

The following diagram outlines the decision process for characterizing the physical state of the amine.

CharacterizationLogic Start Synthesized 4-Cycloheptylbutan-1-amine StateCheck Physical State @ 25°C? Start->StateCheck Liquid Liquid Phase StateCheck->Liquid Flows Solid Solid Phase StateCheck->Solid Crystals BP_Path Determine Boiling Point Liquid->BP_Path MP_Path Determine Melting Point Solid->MP_Path VacDist Vacuum Distillation (10 mmHg) BP_Path->VacDist Nomograph Convert to atm (Nomograph Correction) VacDist->Nomograph DSC DSC Analysis (-80°C to 50°C) MP_Path->DSC Capillary Capillary Method (Optical Detection) MP_Path->Capillary

Figure 1: Decision logic for physical property characterization based on initial state observation.

Part 4: Synthesis & Purity Context

Expertise: Linking synthesis to property validation.

The boiling point is the primary indicator of purity for this liquid amine. Significant deviations (>5°C) often indicate the presence of the precursor nitrile or residual solvent.

Synthesis Pathway

The most reliable route to high-purity 4-cycloheptylbutan-1-amine is the reduction of 4-cycloheptylbutanenitrile .

SynthesisPath Precursor 4-Cycloheptylbutanenitrile (BP: ~260°C) Intermediate Al-Complex Precursor->Intermediate Reduction Reagent LiAlH4 / THF (Reflux) Reagent->Intermediate Product 4-Cycloheptylbutan-1-amine (BP: ~242°C) Intermediate->Product Hydrolysis Quench Fieser Workup (H2O/NaOH) Quench->Product

Figure 2: Synthesis pathway via nitrile reduction. Note the BP shift from Precursor to Product.

Critical Quality Attribute (CQA): The amine product has a lower boiling point than the nitrile precursor due to the loss of the dipolar nitrile group, despite the hydrogen bonding capability of the amine. If your distillation yields a fraction >250°C, it is likely unreacted starting material.

References

  • Joback, K. G., & Reid, R. C. (1987).[6][7] Estimation of Pure-Component Properties from Group-Contributions. Chemical Engineering Communications, 57(1-6), 233-243.[6][7] [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 3058956, 4-cyclohexylbutan-1-amine. Retrieved March 7, 2026, from [Link]

Sources

Methodological & Application

Application Note: Modular Synthesis of 4-Cycloheptylbutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, step-by-step protocol for the synthesis of 4-Cycloheptylbutan-1-amine (CAS 1485566-20-8).

Designed for medicinal chemists and process development scientists, this guide prioritizes modular synthesis —allowing for the construction of the carbon skeleton from readily available cycloheptyl and butyl precursors—followed by high-fidelity functional group manipulation to yield the primary amine.

Executive Summary & Retrosynthetic Analysis

The target molecule, 4-Cycloheptylbutan-1-amine , features a saturated seven-membered ring attached to a four-carbon aliphatic chain terminating in a primary amine. This structural motif is relevant in the development of GPCR ligands, sigma receptor modulators, and as a lipophilic domain in fragment-based drug discovery.

Strategic Disconnection

We employ a C(sp³)-C(sp³) cross-coupling strategy to assemble the carbon skeleton, followed by a hydroboration-amination sequence. This route avoids the use of potentially unstable cycloheptyl-alkyl aldehydes and provides high regiocontrol.

Pathway Overview:

  • Skeleton Assembly: Kumada coupling of cycloheptyl bromide and 3-butenylmagnesium bromide.

  • Functionalization: Anti-Markovnikov hydroboration of the terminal alkene.

  • Amination: Mitsunobu-Gabriel synthesis to install the nitrogen functionality without over-alkylation.

Retrosynthesis Diagram

Retrosynthesis Target 4-Cycloheptylbutan-1-amine (Target) Alcohol 4-Cycloheptylbutan-1-ol (Precursor) Alcohol->Target Gabriel Synthesis (Mitsunobu) Alkene 4-Cycloheptyl-1-butene (Skeleton) Alkene->Alcohol Hydroboration-Oxidation (Anti-Markovnikov) CycloBr Cycloheptyl Bromide CycloBr->Alkene Kumada Coupling (Li2CuCl4 cat.) Grignard 3-Butenylmagnesium Bromide Grignard->Alkene

Figure 1: Retrosynthetic logic flow from starting materials to target amine.

Experimental Protocols

Phase 1: Carbon Skeleton Assembly (Kumada Coupling)

Objective: Synthesis of 4-Cycloheptyl-1-butene. Principle: The sp³-sp³ coupling between a secondary halide (cycloheptyl bromide) and a primary Grignard reagent is challenging due to slow kinetics and elimination side reactions. We utilize Kochi’s Catalyst (Li₂CuCl₄) to facilitate this transformation efficiently.

Reagents & Materials
  • Cycloheptyl bromide (1.0 equiv)

  • 3-Butenylmagnesium bromide (0.5 M in THF, 1.2 equiv)

  • Lithium tetrachlorocuprate (Li₂CuCl₄) (0.1 M in THF, 3 mol%)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (sat. aq.)

Step-by-Step Protocol
  • Catalyst Preparation: In a flame-dried Schlenk flask under argon, dilute the Li₂CuCl₄ solution (3 mol%) with anhydrous THF (5 mL per gram of substrate).

  • Substrate Addition: Add Cycloheptyl bromide (1.0 equiv) to the catalyst solution and cool the mixture to -10°C .

  • Grignard Addition: Add 3-Butenylmagnesium bromide (1.2 equiv) dropwise via syringe pump over 30 minutes. The solution will transiently turn yellow/orange.

  • Reaction: Allow the mixture to warm slowly to 0°C and stir for 2 hours. Monitor by TLC (Hexanes; stain with KMnO₄ to visualize the alkene).

  • Quench: Carefully quench the reaction at 0°C with saturated aqueous NH₄Cl.

  • Workup: Extract the aqueous layer with diethyl ether (3x). Combine organics, wash with brine, dry over MgSO₄, and concentrate

    • Note: The product is a volatile oil. Do not apply high vacuum for extended periods.

  • Purification: Flash column chromatography (100% Hexanes) yields 4-Cycloheptyl-1-butene as a colorless oil.

Phase 2: Hydroboration-Oxidation

Objective: Synthesis of 4-Cycloheptylbutan-1-ol. Principle: Anti-Markovnikov hydration of the terminal alkene using 9-BBN ensures exclusive formation of the primary alcohol, avoiding the secondary alcohol byproduct common with acid-catalyzed hydration.

Reagents
  • 4-Cycloheptyl-1-butene (from Phase 1)

  • 9-Borabicyclo[3.3.1]nonane (9-BBN) (0.5 M in THF, 1.2 equiv)

  • Sodium Hydroxide (3 M aq.)

  • Hydrogen Peroxide (30% aq.)

Step-by-Step Protocol
  • Hydroboration: Dissolve the alkene in anhydrous THF under argon. Add 9-BBN solution (1.2 equiv) dropwise at 0°C.

  • Digestion: Warm to room temperature and stir for 4–12 hours.

  • Oxidation: Cool the mixture to 0°C.

    • Caution: This step is highly exothermic.

    • Add 3 M NaOH (3.0 equiv) slowly.

    • Add 30% H₂O₂ (3.0 equiv) dropwise, maintaining internal temperature <20°C.

  • Workup: Stir for 1 hour at room temperature. Dilute with water and extract with Ethyl Acetate (3x).

  • Purification: Silica gel chromatography (Hexanes:EtOAc 4:1) yields 4-Cycloheptylbutan-1-ol .

Phase 3: Gabriel Synthesis (Mitsunobu Protocol)

Objective: Conversion of Alcohol to 4-Cycloheptylbutan-1-amine. Principle: Direct alkylation of ammonia often leads to poly-alkylation. The Mitsunobu reaction with phthalimide provides a masked amine that is released cleanly via hydrazinolysis.

Reagents
  • 4-Cycloheptylbutan-1-ol

  • Triphenylphosphine (PPh₃) (1.2 equiv)

  • Phthalimide (1.2 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)

  • Hydrazine hydrate (NH₂NH₂·H₂O) (5.0 equiv)

Step-by-Step Protocol
  • Mitsunobu Coupling:

    • Dissolve the alcohol, PPh₃, and phthalimide in anhydrous THF (0.2 M) under argon.

    • Cool to 0°C .

    • Add DIAD dropwise over 15 minutes. The yellow color should fade between drops.

    • Stir at room temperature for 12 hours.

    • Workup: Concentrate and triturate with cold Et₂O/Hexanes to precipitate PPh₃O (triphenylphosphine oxide). Filter and concentrate the filtrate. Purify the N-(4-cycloheptylbutyl)phthalimide intermediate by chromatography (Hexanes:EtOAc 9:1).

  • Deprotection (Hydrazinolysis):

    • Dissolve the phthalimide intermediate in Ethanol (0.1 M).

    • Add Hydrazine hydrate (5.0 equiv).

    • Reflux for 2–4 hours. A white precipitate (phthalhydrazide) will form.

  • Isolation:

    • Cool to room temperature.

    • Acidify with 1 M HCl to pH 1 (converts amine to soluble HCl salt; phthalhydrazide remains insoluble).

    • Filter off the white solid.

    • Basify the filtrate with 3 M NaOH to pH >12.

    • Extract the free amine with Dichloromethane (DCM) (3x).

    • Dry over Na₂SO₄ and concentrate to yield 4-Cycloheptylbutan-1-amine .

Analytical Validation

The following data ranges are expected for the synthesized product.

TechniqueParameterExpected Signal / Characteristic
¹H NMR δ 2.68 ppm Triplet (2H, -CH₂-NH₂) : Diagnostic of primary amine adjacent to methylene.
¹H NMR δ 1.10–1.70 ppm Multiplet (Envelope) : Overlapping signals for cycloheptyl ring and butyl chain internal methylenes.
¹³C NMR δ ~42 ppm -CH₂-NH₂ : Carbon alpha to the amine.
¹³C NMR δ ~38–40 ppm Cycloheptyl CH : Methine carbon of the ring.
MS (ESI) [M+H]⁺ m/z 170.2 : Protonated molecular ion.
IR 3300–3400 cm⁻¹ N-H Stretch : Weak doublet (primary amine).

Safety & Handling

  • Li₂CuCl₄: Hygroscopic and corrosive. Handle in a glovebox or under strict inert atmosphere.

  • 9-BBN: Pyrophoric in neat form; commercial THF solutions are air-sensitive but safer.

  • Hydrazine Hydrate: Highly toxic and potential carcinogen. Use in a fume hood; destroy excess with bleach (hypochlorite) before disposal.

  • Azides (Alternative Route): If substituting the Gabriel synthesis with a Mesylate/Azide route, be aware that low molecular weight organic azides are potentially explosive. The phthalimide route described above is safer for scale-up.

References

  • Kumada Coupling (sp³-sp³)

    • Tamura, M., & Kochi, J. (1971). Synthesis of alkanes via coupling of alkylcopper with alkyl halides. Synthesis, 303.
    • Source:

  • Hydroboration-Oxidation

    • Brown, H. C., & Zweifel, G. (1961). Hydroboration. IX. The Hydroboration of Cyclic and Acyclic Olefins. Journal of the American Chemical Society, 83(12), 2544–2551.
    • Source:

  • Mitsunobu-Gabriel Synthesis

    • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1–28.
    • Source:

  • Cycloheptyl Chemistry Context

    • Sonegawa, M., et al. (2006).[1] Effective preparation of cycloheptimidazol-4-one compounds. Chemical and Pharmaceutical Bulletin, 54(5), 703-5.[1] (Demonstrates cycloheptyl reactivity patterns).

    • Source:

Sources

Application Note: Reductive Amination Protocols for 4-Cycloheptylbutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists utilizing 4-Cycloheptylbutan-1-amine as a hydrophobic building block in drug discovery.

Executive Summary

4-Cycloheptylbutan-1-amine (CAS: 1485566-20-8) is a valuable primary amine building block characterized by a flexible butyl spacer and a bulky, lipophilic cycloheptyl terminus. In medicinal chemistry, this moiety is frequently employed to access deep hydrophobic pockets in GPCRs and kinase targets.

However, the specific physicochemical properties of this amine—specifically its high lipophilicity and potential for steric folding—require tailored reductive amination protocols. Standard aqueous-compatible protocols often fail due to solubility mismatches or poor phase transfer.

This guide presents two field-proven protocols:

  • Method A (Standard): Sodium Triacetoxyborohydride (STAB) in DCE for reactive aldehydes and unhindered ketones.

  • Method B (Advanced): Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated reaction for sterically hindered or electron-deficient ketones.

Chemical Profile & Mechanistic Strategy[1]

The Building Block
  • Compound: 4-Cycloheptylbutan-1-amine[1][2][3]

  • Formula: C₁₁H₂₃N

  • MW: 169.31 g/mol [2]

  • Key Property: The cycloheptyl group significantly increases LogP compared to linear alkyl amines.

  • Solubility: Soluble in DCM, DCE, THF, Toluene. Limited solubility in water/acidic aqueous streams.

Mechanistic Pathway

Reductive amination proceeds via a two-step "catch-and-release" mechanism.

  • Condensation: The nucleophilic amine attacks the carbonyl carbon to form a hemiaminal, which dehydrates to an imine (or iminium ion).[4]

  • Reduction: A hydride donor selectively reduces the C=N bond to a C-N single bond.

Critical Control Point: For primary amines like 4-Cycloheptylbutan-1-amine, dialkylation (reaction of the product secondary amine with another equivalent of carbonyl) is a major side reaction, particularly with aldehydes.

  • Solution: Use Sodium Triacetoxyborohydride (STAB) .[4] Unlike NaBH₃CN, STAB is less toxic and does not require pH adjustment. Crucially, it reduces imines much faster than aldehydes/ketones, preventing side reactions.

Decision Logic & Workflow

The following decision tree illustrates the selection of the optimal protocol based on the carbonyl partner.

ReductiveAmination Start Start: 4-Cycloheptylbutan-1-amine CarbonylType Identify Carbonyl Partner Start->CarbonylType Aldehyde Aldehyde (R-CHO) CarbonylType->Aldehyde Ketone Ketone (R-C=O-R') CarbonylType->Ketone MethodA Method A: STAB Protocol (DCE, AcOH, RT) Aldehyde->MethodA High Reactivity Sterics Is Ketone Hindered? Ketone->Sterics Sterics->MethodA No (Unhindered) MethodB Method B: Ti(OiPr)4 Protocol (Neat or THF, then NaBH4) Sterics->MethodB Yes (Hindered/Slow) Result Target Secondary Amine MethodA->Result MethodB->Result

Figure 1: Decision matrix for selecting the appropriate reductive amination condition.

Experimental Protocols

Method A: The "Gold Standard" (STAB Protocol)

Best for: Aldehydes and reactive ketones (e.g., cyclohexanone, acetone). Why: Mild conditions, high functional group tolerance, minimizes dialkylation.

Reagents:

  • 4-Cycloheptylbutan-1-amine (1.0 - 1.2 equiv)

  • Carbonyl substrate (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)

  • Acetic Acid (glacial) (1.0 - 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) [Preferred] or THF.[5][6]

Protocol:

  • Preparation: In a dry vial equipped with a stir bar, dissolve the Carbonyl substrate (1.0 equiv) in anhydrous DCE (0.1 – 0.2 M concentration).

  • Amine Addition: Add 4-Cycloheptylbutan-1-amine (1.1 equiv).

    • Note: If the carbonyl is an aldehyde, cool to 0°C before addition to suppress immediate exotherm/dialkylation.

  • Acid Activation: Add Acetic Acid (1.0 equiv). Stir for 15–30 minutes at room temperature.

    • Why: This catalyzes the formation of the iminium ion intermediate.[5]

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at room temperature under nitrogen/argon.

    • Aldehydes:[7] Complete in 1–4 hours.

    • Ketones: May require 12–24 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (gas evolution!).

    • Extract with DCM (x3).[8] The lipophilic cycloheptyl tail ensures the product stays in the organic layer.

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Method B: The "Heavy Duty" Lewis Acid Protocol (Ti(OiPr)₄)

Best for: Sterically hindered ketones, electron-poor ketones, or when Method A fails to reach completion. Why: Titanium(IV) isopropoxide acts as both a Lewis acid (activating the carbonyl) and a water scavenger (driving the equilibrium toward the imine).

Reagents:

  • 4-Cycloheptylbutan-1-amine (1.2 equiv)

  • Carbonyl substrate (1.0 equiv)

  • Titanium(IV) Isopropoxide (neat, 1.5 - 2.0 equiv)

  • Sodium Borohydride (NaBH₄) (2.0 equiv)

  • Solvent: Methanol or Ethanol (for the reduction step).[8]

Protocol:

  • Imine Formation (Neat/Concentrated): In a dry vial, mix the Carbonyl substrate (1.0 equiv) and 4-Cycloheptylbutan-1-amine (1.2 equiv).

  • Lewis Acid Addition: Add Ti(OiPr)₄ (1.5 equiv) directly to the mixture.

    • Note: The mixture often becomes viscous. If stirring stops, add a minimal amount of dry THF (0.5 mL).

  • Incubation: Stir under nitrogen at room temperature for 6–12 hours (or 50°C for very hindered substrates).

    • Checkpoint: Monitor by TLC/LCMS.[4] You are looking for the disappearance of the ketone and formation of the imine (often M+169+Ketone-18).

  • Reduction:

    • Dilute the mixture with absolute Ethanol or Methanol (approx. 2-3 mL per mmol).

    • Caution: Cool the flask to 0°C.

    • Add NaBH₄ (2.0 equiv) portion-wise. (Exothermic!).

  • Workup (The "Titanium Crash"):

    • Quench by adding 1N NaOH or water. A thick white precipitate (TiO₂) will form.

    • Dilute with EtOAc. Filter the slurry through a Celite pad to remove titanium salts.

    • Wash the filtrate with brine, dry, and concentrate.[8]

Analytical Data & Troubleshooting

Expected Analytical Signatures

When analyzing the reaction progress via LCMS or NMR, look for these specific shifts:

FeatureStarting Material (Amine)Product (Secondary Amine)
¹H NMR (N-CH₂) Triplet at ~2.6 - 2.7 ppmShifted to ~2.4 - 2.6 ppm (broadened)
¹H NMR (N-H) Broad singlet (2H)Broad singlet (1H)
LCMS (ESI+) [M+H]⁺ = 170.2[M+H]⁺ = 170 + Carbonyl Mass - 16
TLC (Stain) Ninhydrin (Purple/Red)Ninhydrin (Faint/Different Color) or Iodine
Troubleshooting Guide
IssueRoot CauseCorrective Action
Low Conversion (Ketone) Steric hindrance prevents imine formation.Switch to Method B (Ti(OiPr)₄). Heat the imine formation step to 60°C.
Dialkylation (Tertiary Amine) Aldehyde is too reactive; Amine is limiting.Increase Amine equivalents to 1.5. Add Aldehyde slowly (dropwise) to the Amine + STAB mixture.
"Gummy" Workup Boron salts or Titanium emulsions.Boron: Wash with 1M NaOH to solubilize boron. Titanium: Use the Celite filtration method or add Rochelle's Salt solution.
Product stuck in Aqueous pH is too low during extraction.The cycloheptyl amine is basic. Ensure aqueous layer pH > 10 before extraction to keep it neutral (organic soluble).

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[5][6] 11, 1996, pp. 3849-3862.[6] Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[7][9] The Journal of Organic Chemistry, vol. 55, no.[7] 8, 1990, pp. 2552-2554.[7] Link[7]

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide Mediated Reductive Amination of Carbonyl Compounds."[10] Journal of Organic Chemistry, vol. 60, 1995, p. 4928.

  • BenchChem Technical Support. "Sodium Triacetoxyborohydride (STAB) Reactions: Troubleshooting & Optimization." BenchChem Application Notes, 2025. Link

Sources

Application Note: High-Efficiency Amide Coupling of 4-Cycloheptylbutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized protocols for generating amide bonds using 4-Cycloheptylbutan-1-amine (CAS: 1485566-20-8). This primary amine is a critical building block for introducing lipophilic bulk into medicinal chemistry scaffolds, particularly in GPCR ligands and kinase inhibitors where hydrophobic interactions drive potency.

Due to the specific physicochemical properties of the cycloheptyl-butyl moiety (LogP ~3.1, high lipophilicity), standard aqueous workups can be prone to emulsions. This note provides two distinct workflows—HATU-mediated coupling for high-throughput discovery and Acid Chloride coupling for robust scale-up—engineered to maximize yield and simplify purification by leveraging the molecule's lipophilic nature.

Substrate Analysis & Strategic Considerations

Before initiating synthesis, it is critical to understand how the structural features of 4-Cycloheptylbutan-1-amine influence reaction engineering.

FeaturePropertyImplication for Protocol
Nucleophilicity Primary Alkyl AmineHigh. The

butyl spacer isolates the nitrogen from the steric bulk of the cycloheptyl ring. Reaction kinetics will be fast.
Lipophilicity LogP ~3.1 (Predicted)High. The product will be very non-polar. Aqueous workups must use high-density solvents (DCM) to prevent emulsion formation.
Solubility Hydrophobic TailSolvent Choice. Soluble in DCM, DMF, THF. Poor solubility in water/acidic media, facilitating removal of excess amine via aqueous acidic washes.
Boiling Point High (>250°C est.)Non-Volatile. The free amine cannot be removed by simple evaporation; chromatographic or extractive removal is required.

Reaction Engineering & Mechanism

Selection of Coupling Agents

For this specific amine, we recommend two primary strategies based on the scale and acid availability.

  • Strategy A: HATU/DIPEA (Discovery/Library Scale)

    • Why: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive At-ester intermediate. For an unhindered amine like 4-Cycloheptylbutan-1-amine, this results in near-quantitative conversion in <2 hours.

    • Benefit: Tolerates a wide range of carboxylic acid functional groups.[1]

  • Strategy B: Acid Chloride/TEA (Scale-Up)

    • Why: Acid chlorides are more atom-economical and cheaper. The high nucleophilicity of the primary amine allows for rapid acylation at 0°C.

    • Benefit: The byproduct is HCl gas (or amine salt), simplifying workup to a simple wash.

Mechanistic Pathway (HATU)

The following diagram illustrates the activation and coupling logic, highlighting the role of the base (DIPEA) in driving the equilibrium.

HATU_Mechanism Acid Carboxylic Acid (R-COOH) ActiveEster Activated OAt Ester (Reactive Intermediate) Acid->ActiveEster Activation HATU HATU Reagent HATU->ActiveEster Base DIPEA (Base) Base->ActiveEster Deprotonation Transition Tetrahedral Intermediate ActiveEster->Transition + Amine Amine 4-Cycloheptylbutan-1-amine (Nucleophile) Amine->Transition Product Final Amide (Lipophilic) Transition->Product Collapse Byproduct HOAt (Soluble in Base) Transition->Byproduct

Caption: Mechanistic flow of HATU activation. The unhindered nature of 4-Cycloheptylbutan-1-amine ensures rapid attack on the OAt ester.

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Standard)

Best for: Small scale (10 mg - 500 mg), expensive acids, or parallel synthesis.

Reagents:

  • Carboxylic Acid (1.0 equiv)[2]

  • 4-Cycloheptylbutan-1-amine (1.1 equiv)

  • HATU (1.1 equiv)[3]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane).

Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 - 0.2 M).

  • Add DIPEA (3.0 equiv) and stir for 2 minutes.

  • Add HATU (1.1 equiv) in one portion. The solution may turn yellow/orange. Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

  • Coupling: Add 4-Cycloheptylbutan-1-amine (1.1 equiv) dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[2][4]

    • Note: Due to the lipophilicity of the amine, the product will elute late on C18 columns.

  • Workup (Extraction):

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).

    • Wash sequentially with:

      • 10% Citric Acid or 1N HCl (2x) – Removes excess amine and DIPEA.

      • Sat. NaHCO₃ (2x) – Removes unreacted acid and HOAt byproduct.

      • Brine (1x).

    • Dry over MgSO₄, filter, and concentrate.

Protocol B: Acid Chloride Coupling (Scale-Up)

Best for: Gram-scale synthesis, robust acids.

Reagents:

  • Acid Chloride (1.0 equiv)

  • 4-Cycloheptylbutan-1-amine (1.05 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Solvent: Anhydrous DCM (Dichloromethane).

Procedure:

  • Setup: Dissolve 4-Cycloheptylbutan-1-amine (1.05 equiv) and TEA (2.0 equiv) in anhydrous DCM (0.2 M) under Nitrogen/Argon.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add the Acid Chloride (1.0 equiv) dropwise (neat or dissolved in minimal DCM) to control the exotherm.

  • Reaction: Allow the mixture to warm to RT and stir for 1–2 hours.

  • Quench: Add a small amount of water or 1N HCl to quench the reaction.

  • Workup:

    • Transfer to a separatory funnel.[5]

    • Wash the organic layer with 1N HCl (2x). Crucial Step: This protonates the excess cycloheptyl amine, forcing it into the aqueous layer.

    • Wash with Sat. NaHCO₃ and Brine.

    • Dry and concentrate.[6]

Purification & Quality Control

The high lipophilicity of the cycloheptyl group allows for a "Self-Purifying" workup strategy in many cases.

Purification Workflow

Purification_Workflow Crude Crude Reaction Mixture (Amide + Excess Amine + Salts) AcidWash Acidic Wash (1N HCl) Partitioning Crude->AcidWash OrgLayer Organic Layer (Amide Product) AcidWash->OrgLayer Retains Lipophilic Amide AqLayer Aqueous Layer (Protonated Amine + DIPEA salts) AcidWash->AqLayer Removes Amine Impurity Check Purity Check (TLC/LCMS) OrgLayer->Check Recryst Recrystallization (ACN or Hexane/EtOAc) Check->Recryst Solid Impurities Flash Flash Chromatography (Hexane:EtOAc) Check->Flash Complex Mixture Final Pure Amide >98% Check->Final High Purity Recryst->Final Flash->Final

Caption: Purification decision tree. The acidic wash is the critical step for removing the excess cycloheptyl amine.

Analytical Data Interpretation[5][7][8]
  • 1H NMR: Look for the distinct multiplets of the cycloheptyl ring (1.4 – 1.7 ppm) and the triplet/quartet of the

    
     adjacent to the nitrogen (~3.2 ppm). The amide NH usually appears as a broad singlet around 5.5–7.0 ppm depending on the solvent.
    
  • LC-MS: Expect a retention time shift significantly later than the starting amine. Use a high percentage of organic modifier (Acetonitrile/Methanol) in the gradient.

Troubleshooting Guide

IssueProbable CauseSolution
Emulsion during workup Lipophilic nature of the cycloheptyl group acts like a surfactant.Use DCM instead of EtOAc for extraction. Add solid NaCl to the aqueous layer to increase ionic strength.
Low Yield Hydrolysis of Active Ester (HATU) due to wet solvent.Ensure DMF is anhydrous. Increase amine equivalents to 1.5x.
Residual Amine in Product Inefficient acidic wash.The cycloheptyl amine salt may be partially soluble in DCM. Perform the acid wash 3x or use 10% Citric Acid which often resolves separation issues better than HCl.
Product Oiling Out Product is a low-melting solid/oil.Triturate with cold pentane or hexanes. If that fails, lyophilize from t-Butanol/Water (if soluble) or simple high-vacuum drying.

References

  • Carpino, L. A. (1993).[2] 1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive.[7] Journal of the American Chemical Society. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • PubChem. (n.d.).[8] 4-Cycloheptylbutan-1-amine Compound Summary. National Library of Medicine. Link (Search Term: 4-Cycloheptylbutan-1-amine)

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link

Sources

Application Note: Preparation and Scale-Up Protocol for 4-Cycloheptylbutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Detailed Synthetic Protocol and Mechanistic Guide

Introduction and Scope

4-Cycloheptylbutan-1-amine (CAS: 1485566-20-8) is a highly valued aliphatic primary amine building block utilized in drug discovery to impart lipophilicity, enhance metabolic stability, and modulate the pharmacokinetic profiles of active pharmaceutical ingredients (APIs)[1]. The preparation of this extended-chain cycloalkylamine from commercially available cycloheptanone requires a robust, scalable two-step synthetic sequence: a Wittig olefination to establish the carbon framework, followed by a tandem catalytic hydrogenation that simultaneously reduces the alkene and the nitrile functionalities.

Retrosynthetic Analysis & Mechanistic Rationale

As a process chemist, selecting the right reagents is not just about yield, but about controlling reactive intermediates to prevent downstream purification bottlenecks.

Step 1: Wittig Olefination The carbon chain is extended using (3-cyanopropyl)triphenylphosphonium bromide. Potassium tert-butoxide (KOtBu) is selected as the base[2]. The causality behind this choice is critical: KOtBu is a strong, sterically hindered, non-nucleophilic base. It cleanly deprotonates the phosphonium salt to generate the requisite ylide without participating in nucleophilic attack on the sensitive nitrile group. The subsequent addition of cycloheptanone at 60 °C drives the formation of the oxaphosphetane intermediate, which irreversibly collapses to yield 4-cycloheptylidenebutanenitrile[2].

Step 2: Tandem Catalytic Hydrogenation The global reduction of 4-cycloheptylidenebutanenitrile is achieved using hydrogen gas and a Raney Nickel catalyst[3]. The reduction of the nitrile group inherently proceeds via a highly reactive primary imine (aldimine) intermediate[4],[5]. If left uncontrolled, the newly formed primary amine can act as a nucleophile, attacking the aldimine to form a secondary imine, which is subsequently reduced to an undesired secondary or tertiary amine[6].

To prevent this, the reaction is conducted in the presence of excess ammonia (NH₃ in methanol)[3]. The ammonia shifts the thermodynamic equilibrium, effectively outcompeting the primary amine for the aldimine intermediate, trapping it until it is fully reduced. This ensures high chemoselectivity (>95%) for the target primary amine[4],[5].

Visualizing the Synthetic Workflow

SynthesisRoute SM Cycloheptanone (Starting Material) Wittig Wittig Olefination KOtBu, THF, 60°C SM->Wittig Int 4-Cycloheptylidene- butanenitrile Wittig->Int (3-cyanopropyl) triphenylphosphonium bromide Red Catalytic Hydrogenation H2, Raney Ni, NH3/MeOH Int->Red Prod 4-Cycloheptylbutan-1-amine (Target Product) Red->Prod Alkene & Nitrile Reduction

Two-step synthetic workflow for 4-Cycloheptylbutan-1-amine from cycloheptanone.

Experimental Protocols

Step 1: Synthesis of 4-Cycloheptylidenebutanenitrile

Self-Validating Principle: The reaction progress is monitored by the disappearance of the ketone, ensuring complete ylide consumption before workup.

  • Ylide Generation: In an oven-dried, argon-purged flask, suspend (3-cyanopropyl)triphenylphosphonium bromide (1.1 equiv) in anhydrous THF (0.5 M). Cool the suspension to 0 °C.

  • Base Addition: Add KOtBu (1.2 equiv) portion-wise. The suspension will transition to a deep orange/red color, indicating successful ylide formation. Stir for 30 minutes at room temperature.

  • Ketone Addition: Add cycloheptanone (1.0 equiv) dropwise.

  • Heating: Elevate the temperature to 60 °C and stir for 2–4 hours[2].

  • In-Process Control (IPC): Validate reaction completion via TLC (Hexanes/EtOAc 8:2). Cycloheptanone (visualized by KMnO₄ stain) must be completely consumed.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Methyl tert-butyl ether (MTBE) three times[2]. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification: Triturate the crude residue with cold hexanes to precipitate the triphenylphosphine oxide by-product. Filter, concentrate the filtrate, and purify via flash chromatography to afford the intermediate.

Step 2: Synthesis of 4-Cycloheptylbutan-1-amine

Safety Warning: Raney Nickel is a pyrophoric catalyst that will ignite spontaneously in air if allowed to dry[7],[8]. Always handle as a slurry and dispose of waste in dedicated aqueous containers[7].

  • Substrate Preparation: Dissolve 4-cycloheptylidenebutanenitrile (1.0 equiv) in a 7 N solution of NH₃ in Methanol (0.2 M concentration).

  • Catalyst Addition: Under a strict argon atmosphere, add an aqueous slurry of Raney Nickel (approx. 15–20 wt% relative to the substrate)[7].

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas three times[7]. Pressurize the vessel to 3–5 atm of H₂ (or use a double-balloon setup for small scales).

  • Reaction: Stir vigorously at room temperature (25 °C) for 12–24 hours.

  • In-Process Control (IPC): Validate reduction completion by monitoring hydrogen uptake cessation and confirming the disappearance of the nitrile stretch (~2240 cm⁻¹) via FT-IR.

  • Workup: Purge the vessel thoroughly with argon. Filter the reaction mixture through a pad of Celite under an argon blanket, washing with methanol. Do not let the Celite pad dry out.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in 1 M HCl, wash with DCM to remove non-basic impurities, basify the aqueous layer with 2 M NaOH to pH > 12, and extract with DCM. Dry and concentrate to yield the pure primary amine.

Quantitative Data & Process Parameters

Process ParameterStep 1: Wittig OlefinationStep 2: Global Hydrogenation
Target Intermediate / Product 4-Cycloheptylidenebutanenitrile4-Cycloheptylbutan-1-amine
Key Reagents KOtBu, Phosphonium BromideH₂, Raney Ni, NH₃/MeOH
Temperature 60 °C25 °C (Room Temperature)
Pressure Atmospheric (1 atm)3 - 5 atm (H₂ gas)
Reaction Time 2 - 4 hours12 - 24 hours
Expected Yield 75 - 85%85 - 95%
Critical Quality Attribute (CQA) Complete consumption of ketoneAbsence of secondary/tertiary amines

Trustworthiness & Quality Control

To validate the final product (Molecular Weight: 169.31 g/mol )[1], perform the following analytical checks:

  • GC-MS: Confirm the mass ion [M]⁺ at m/z 169. Ensure the chromatogram shows a single peak, verifying the absence of the secondary amine dimer (expected at m/z ~321).

  • ¹H NMR (CDCl₃): Verify the disappearance of the vinylic proton signal (if any isomerized alkene was present) and the appearance of a broad singlet integrating for 2 protons at ~1.2 ppm corresponding to the -NH₂ group.

  • TLC: A positive Ninhydrin stain (yielding a distinct purple/blue spot) confirms the presence of the primary aliphatic amine.

References

  • Patent RU2640584C2. "New cycloalkane aldehydes, method of their production and their application in perfumery." Google Patents.
  • MDPI Catalysts (2020). "Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers." Catalysts, 10(2), 229. Verified Landing Page:[Link]

  • Chemical Reviews (2016). "Biobased Amines: From Synthesis to Polymers; Present and Future." Chem. Rev. Verified Landing Page:[Link]

  • Common Organic Chemistry. "Nitrile to Amine - Common Conditions: H2 + Raney Nickel." Verified Landing Page:[Link]

Sources

scale-up synthesis procedures for 4-Cycloheptylbutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Process Development for 4-Cycloheptylbutan-1-amine

Executive Summary

4-Cycloheptylbutan-1-amine (CAS 1485566-20-8) is a critical aliphatic amine intermediate, increasingly utilized in the synthesis of prostaglandin receptor agonists and novel CNS-active agents. While laboratory-scale synthesis often relies on non-scalable alkylations, industrial production requires a robust, cost-effective route that avoids hazardous azides or expensive noble-metal cross-couplings.

This application note details a validated, scalable protocol for synthesizing 4-Cycloheptylbutan-1-amine starting from the commodity chemical cycloheptanone . The route utilizes a classic Wittig homologation followed by hydrogenation and amide reduction, ensuring high purity and process safety suitable for scale-up to kilogram quantities.

Retrosynthetic Analysis & Route Selection

To design a scalable route, we analyzed three potential pathways. The selected route (Route A) offers the optimal balance of raw material cost, safety, and impurity control.

RouteMethodologyKey ChallengesScalability Verdict
A (Selected) Wittig Homologation / Hydrogenation Requires handling of phosphonium salts; multi-step linear sequence.High. Uses standard unit operations; intermediates are crystalline or stable oils.
B Grignard Alkylation / Dehydration Cycloheptyl-MgBr formation is sluggish; elimination side-products during alkylation.Medium. Harder to control impurity profile (isomers).
C Cross-Coupling (Suzuki/Heck) Requires expensive Pd catalysts and boronic acid precursors.Low. Cost-prohibitive for simple aliphatic chains.
Selected Pathway (Route A)
  • Wittig Olefination: Cycloheptanone + (3-Carboxypropyl)triphenylphosphonium bromide.

  • Hydrogenation: Saturation of the exocyclic double bond.

  • Amidation: Conversion of acid to primary amide.

  • Reduction: Reduction of amide to the target amine.

Reaction Workflow Visualization

SynthesisWorkflow SM Cycloheptanone (Starting Material) Int1 Intermediate 1: 4-Cycloheptylidenebutyric acid SM->Int1 Step 1: Wittig KOtBu, THF, Reflux Reagent1 (3-Carboxypropyl) triphenylphosphonium bromide Reagent1->Int1 Int2 Intermediate 2: 4-Cycloheptylbutyric acid Int1->Int2 Step 2: Hydrogenation H2, Pd/C, EtOH Int3 Intermediate 3: 4-Cycloheptylbutyramide Int2->Int3 Step 3: Amidation i) SOCl2, ii) NH4OH Product Product: 4-Cycloheptylbutan-1-amine Int3->Product Step 4: Reduction LiAlH4, THF, Reflux

Caption: Four-step linear synthesis of 4-Cycloheptylbutan-1-amine from Cycloheptanone.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Cycloheptylidenebutyric Acid

Rationale: The Wittig reaction provides a regiospecific installation of the carbon chain. We use the acid-functionalized phosphonium salt to avoid downstream hydrolysis steps.

  • Reagents:

    • Cycloheptanone (1.0 eq)

    • (3-Carboxypropyl)triphenylphosphonium bromide (1.1 eq) [CAS: 17857-14-6]

    • Potassium tert-butoxide (KOtBu) (2.2 eq)

    • Tetrahydrofuran (THF), anhydrous[1]

  • Protocol:

    • Charge a reactor with (3-Carboxypropyl)triphenylphosphonium bromide (1.1 eq) and anhydrous THF (10 vol).

    • Cool to 0–5°C.

    • Add KOtBu (2.2 eq) portion-wise, maintaining internal temperature <10°C. Note: The first equivalent deprotonates the carboxylic acid; the second forms the ylide (bright orange color).

    • Stir at 0°C for 30 minutes, then warm to ambient temperature for 1 hour.

    • Cool to 0°C. Add Cycloheptanone (1.0 eq) dropwise over 30 minutes.

    • Warm to reflux and stir for 4–6 hours. Monitor by HPLC/TLC.

    • Workup: Cool to room temperature. Quench with water.[2] Wash the aqueous layer with Ethyl Acetate (to remove Triphenylphosphine oxide). Acidify the aqueous layer to pH 2 with HCl. Extract the product into Ethyl Acetate.[2]

    • Concentrate to yield 4-Cycloheptylidenebutyric acid as a viscous oil or low-melting solid.

Step 2: Hydrogenation to 4-Cycloheptylbutyric Acid

Rationale: Catalytic hydrogenation is the cleanest method to saturate the olefin without generating stoichiometric waste.

  • Reagents:

    • 4-Cycloheptylidenebutyric acid (from Step 1)

    • 10% Pd/C (5 wt% loading)

    • Ethanol (10 vol)

    • Hydrogen gas (H2)[3]

  • Protocol:

    • Charge the hydrogenation vessel with the olefin intermediate and Ethanol.

    • Add 10% Pd/C catalyst (under Nitrogen purge).

    • Pressurize with H2 (3–5 bar) and stir at ambient temperature.

    • Reaction is typically complete in 4–8 hours.

    • Workup: Filter catalyst over Celite. Concentrate the filtrate to yield 4-Cycloheptylbutyric acid .

    • Quality Check: 1H NMR should show loss of olefinic protons (approx. 5.1 ppm).

Step 3: Conversion to 4-Cycloheptylbutyramide

Rationale: Converting the acid to the primary amide is necessary before reduction to the amine. The Acid Chloride method is chosen for its robustness and speed compared to CDI coupling.

  • Reagents:

    • 4-Cycloheptylbutyric acid (1.0 eq)

    • Thionyl Chloride (SOCl2) (1.2 eq)

    • Ammonium Hydroxide (28% NH3 in water) or NH3 gas

    • Dichloromethane (DCM)

  • Protocol:

    • Dissolve the acid in DCM (5 vol). Add catalytic DMF (0.01 eq).

    • Add Thionyl Chloride dropwise at ambient temperature.

    • Reflux for 2 hours until gas evolution ceases (formation of Acid Chloride).

    • Cool to 0°C.

    • Amidation: Slowly add the acid chloride solution to a stirred solution of concentrated Ammonium Hydroxide (5 eq) at 0–5°C. Caution: Exothermic.

    • Stir for 1 hour. Precipitate usually forms.

    • Workup: Filter the solid or extract with DCM. Wash with water and brine.[4] Dry and concentrate to yield 4-Cycloheptylbutyramide (White solid).

Step 4: Reduction to 4-Cycloheptylbutan-1-amine

Rationale: Lithium Aluminum Hydride (LiAlH4) is the standard reagent for reducing amides to amines. For larger scales (>10kg), Sodium Bis(2-methoxyethoxy)aluminum hydride (Red-Al) is preferred due to thermal stability, but LiAlH4 is standard for <1kg batches.

  • Reagents:

    • 4-Cycloheptylbutyramide (1.0 eq)[5]

    • LiAlH4 (Pellets, 2.5 eq)

    • THF (anhydrous)

  • Protocol:

    • Suspend LiAlH4 (2.5 eq) in anhydrous THF (10 vol) under Nitrogen. Cool to 0°C.[2]

    • Add 4-Cycloheptylbutyramide (dissolved in minimal THF) dropwise, maintaining temperature <10°C.

    • Warm to reflux and stir for 6–12 hours.

    • Fieser Quench (Critical for Safety):

      • Cool to 0°C.[2]

      • Add Water (1 mL per g of LiAlH4).

      • Add 15% NaOH (1 mL per g of LiAlH4).

      • Add Water (3 mL per g of LiAlH4).

    • Stir until a granular white precipitate forms. Filter off the aluminum salts.[6]

    • Concentrate the filtrate to obtain the crude amine.

    • Purification: Distillation under reduced pressure (approx. 110–120°C at 5 mmHg) or formation of the HCl salt (add HCl/Ether) for crystallization.

Process Safety & Critical Quality Attributes (CQAs)

ParameterSpecificationControl Measure
Exotherm Control Step 1 (Base addition) & Step 4 (Quench)Strict temperature monitoring; slow addition rates.
Impurity: Triphenylphosphine Oxide < 0.1%Efficient removal during Step 1 aqueous workup (TPPO is soluble in organic, salt is in water? Correction: TPPO stays in organic. The product acid goes to aqueous base layer.) Crucial: Ensure pH swing extraction in Step 1 is executed perfectly.
Water Content < 0.5% (Step 1 & 4)Use anhydrous solvents; Karl Fischer titration before reaction.
Residual Solvent THF < 720 ppmExtended vacuum drying or distillation of final product.

Self-Validating System:

  • Step 1 Checkpoint: The intermediate must be soluble in aqueous base (pH 10). If the organic layer retains mass after base wash, the Wittig reaction failed or esterified.

  • Step 4 Checkpoint: The disappearance of the Amide Carbonyl peak (approx. 1650 cm-1) in IR is a definitive "Go/No-Go" indicator before quenching.

References

  • Wittig Reaction Scale-Up: Pommer, H. (1977). "Industrial Applications of the Wittig Reaction." Angewandte Chemie International Edition, 16(7), 423-429. Link

  • Amide Reduction Protocol: Abdel-Magid, A. F. (2015). "Reductions of Amides to Amines." Chemical Reviews, 106(7), 2617-2650. (General review of hydride reductions).
  • Cycloheptane Chemistry: "Cycloheptanone." Organic Syntheses, Coll. Vol. 4, p.221 (1963). Link

  • Safety in Hydride Reductions: "Quenching of Lithium Aluminum Hydride." Organic Process Research & Development. (Standard Fieser workup protocols).

(Note: Specific literature for CAS 1485566-20-8 is proprietary or sparse; the above protocols are derived from homologous "Process Best Practices" for C4-homologation of cycloalkanones.)

Sources

functionalization of 4-Cycloheptylbutan-1-amine for ligand synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Cycloheptylbutan-1-amine (CAS: 1485566-20-8) represents a strategic building block in modern drug discovery, specifically for Structure-Activity Relationship (SAR) exploration. As the industry moves to "escape flatland" (replacing planar phenyl rings with saturated sp³ systems), the cycloheptyl moiety offers a unique volume-filling profile intermediate between cyclohexyl and cyclooctyl rings.

This guide details the functionalization of the primary amine handle to generate amides, secondary amines, and ureas. The 4-carbon aliphatic linker provides rotational freedom, allowing the lipophilic cycloheptyl "warhead" to access deep hydrophobic pockets in GPCRs and ion channels.

Chemical Profile & Reactivity Strategy

PropertyValue / DescriptionImplication for Synthesis
Molecular Weight 169.31 g/mol Low MW allows room for heavy coupling partners (Rule of 5).
LogP (Predicted) ~4.2 - 4.5High Lipophilicity. Product purification may require non-polar mobile phases (Hex/EtOAc) rather than reverse-phase (H2O/MeOH).
Amine pKa ~10.5 (Typical primary amine)Requires base (DIPEA/TEA) to deprotonate the ammonium salt form for nucleophilic attack.
Steric Environment Unhindered Primary AmineHighly reactive; prone to bis-alkylation if stoichiometry is not controlled during reductive amination.

Strategic Directive: Due to the high lipophilicity of the cycloheptyl-butyl tail, reactions should be conducted in organic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF). Aqueous solubility of the final ligands will be low; design the workup to avoid precipitation in the aqueous phase.

Divergent Synthesis Workflow

The following diagram illustrates the core functionalization pathways to transform 4-Cycloheptylbutan-1-amine into three distinct ligand classes.

LigandSynthesis Start 4-Cycloheptylbutan-1-amine (Starting Material) Path1 Pathway A: Amide Coupling Start->Path1 + Carboxylic Acid (HATU/DIPEA) Path2 Pathway B: Reductive Amination Start->Path2 + Aldehyde (NaBH(OAc)3) Path3 Pathway C: Urea/Carbamate Start->Path3 + Isocyanate or Chloroformate Prod1 Amide Ligand (H-Bond Acceptor/Donor) Path1->Prod1 Prod2 Secondary Amine (Ionizable Cation) Path2->Prod2 Prod3 Urea/Carbamate (Rigid Linker) Path3->Prod3

Figure 1: Divergent synthesis pathways for 4-Cycloheptylbutan-1-amine functionalization.

Detailed Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling

Best for: Attaching complex heteroaromatic acids where mild conditions are required to prevent epimerization.

Reagents:

  • Amine: 4-Cycloheptylbutan-1-amine (1.0 equiv)

  • Carboxylic Acid Partner (1.0 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Procedure:

  • Activation: In a dried 20 mL vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.1 mmol, 418 mg) and DIPEA (1.5 mmol, 261 µL). Stir at Room Temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow.

  • Addition: Dissolve 4-Cycloheptylbutan-1-amine (1.0 mmol, 169 mg) in DMF (2 mL) containing the remaining DIPEA (1.5 mmol). Add this solution dropwise to the activated acid mixture.

  • Reaction: Flush with nitrogen, cap, and stir at RT for 4–16 hours. Monitor by LC-MS.

  • Workup (Critical for Lipophilic Amines):

    • Dilute reaction mixture with Ethyl Acetate (30 mL).

    • Wash sequentially with:

      • 10% LiCl solution (2x) (Removes DMF).

      • Sat. NaHCO₃ (2x) (Removes unreacted acid).

      • Brine (1x).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes:EtOAc gradient).

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Best for: Creating ionizable ligands where a basic nitrogen is required for target binding.

Reagents:

  • Amine: 4-Cycloheptylbutan-1-amine (1.0 equiv)

  • Aldehyde Partner (1.0 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

  • Additive: Acetic Acid (1 drop, catalytic)

Step-by-Step Procedure:

  • Imine Formation: In a vial, combine the Aldehyde (1.0 mmol) and 4-Cycloheptylbutan-1-amine (1.0 mmol, 169 mg) in DCE (5 mL). Add 1 drop of glacial acetic acid.

  • Equilibration: Stir for 30–60 minutes at RT. This allows the hemiaminal/imine equilibrium to establish.

  • Reduction: Add STAB (1.5 mmol, 318 mg) in one portion. Caution: Mild gas evolution.

  • Reaction: Stir at RT for 12 hours.

  • Quench: Quench by adding Sat. NaHCO₃ (10 mL) and stirring vigorously for 20 minutes.

  • Extraction: Extract with DCM (3 x 10 mL). The product will be in the organic layer.

  • Purification: Since the product is a secondary amine, use a basic mobile phase (DCM:MeOH:NH₄OH, 95:5:0.5) on silica gel to prevent streaking.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Amide Coupling DMF trapped in productUse the LiCl wash method described in Protocol A. Alternatively, evaporate DMF using a high-vacuum Genevac before workup.
Bis-alkylation (Reductive Amination) Amine is too nucleophilicEnsure the aldehyde is added to the amine solution slowly, or switch to a weaker reductant like NaBH₃CN (requires pH adjustment).
Poor Solubility High lipophilicity of cycloheptyl tailAvoid pure methanol or water. Use DCM, THF, or warm Ethanol.
Product Streaking on TLC Amine interaction with silicaPre-wash the TLC plate or column with 1% Triethylamine (TEA) in the eluent.

References

  • Bioisosterism in Drug Design

    • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

    • Context: Establishes the utility of cycloalkyl rings (cyclohexyl, cycloheptyl) as lipophilic spacers and phenyl bioisosteres.[1][2]

  • Amide Coupling Protocols

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

    • Context: Authoritative review on H
  • Reductive Amination Standards

    • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link

    • Context: The foundational paper for the STAB protocol (Protocol B).
  • Lipophilic Amine Handling

    • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

    • Context: Statistical analysis of amine functionalization frequency and success r

Sources

Application Note: Optimized Reaction Conditions for the Alkylation of 4-Cycloheptylbutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

4-Cycloheptylbutan-1-amine is a primary aliphatic amine characterized by a highly lipophilic cycloheptyl tail connected to a flexible four-carbon linker. In modern drug discovery, this structural motif is highly valued for synthesizing CNS-penetrant therapeutics, G-Protein Coupled Receptor (GPCR) ligands, and lipidoid nanoparticles for mRNA delivery.

However, the functionalization of this molecule via N-alkylation presents a classic synthetic bottleneck: the prevention of over-alkylation . Because the substrate is an unhindered primary aliphatic amine, standard alkylation conditions typically yield an inseparable mixture of secondary, tertiary, and quaternary amines. This guide provides field-proven, mechanistically grounded protocols to achieve strict chemoselectivity, allowing researchers to isolate pure mono-alkylated or di-alkylated products.

Mechanistic Causality: Overcoming the Over-Alkylation Paradigm

The direct alkylation of primary amines via an


 mechanism is thermodynamically difficult to control. When 4-cycloheptylbutan-1-amine undergoes a single alkylation, the newly attached alkyl group exerts an electron-donating inductive effect. This increases the electron density on the nitrogen atom, making the resulting secondary amine more nucleophilic than the starting primary amine.

To bypass this thermodynamic trap and achieve chemoselectivity, synthetic chemists must utilize specific kinetic or steric control strategies:

  • Strategy A: Reductive Amination (Kinetic Control). By reacting the primary amine with an aldehyde or ketone, an imine (or iminium) intermediate is formed. The use of a mild reducing agent—specifically Sodium Triacetoxyborohydride (

    
    )—selectively reduces the protonated iminium ion without reducing the parent carbonyl. Because the resulting secondary amine is sterically hindered and does not readily form a stable iminium species with a second equivalent of carbonyl under mild conditions, over-alkylation is entirely suppressed. As established by , 
    
    
    
    in 1,2-dichloroethane (DCE) provides superior yields and fewer side products compared to traditional cyanoborohydride methods.
  • Strategy B: The "Cesium Effect" in Direct Alkylation. If an alkyl halide must be used (e.g., when the corresponding aldehyde is unstable or unavailable), standard bases (

    
    , 
    
    
    
    ) fail to prevent over-alkylation. However, utilizing Cesium Hydroxide (
    
    
    ) in anhydrous DMSO fundamentally alters the transition state. The large ionic radius and high polarizability of the
    
    
    cation coordinate with the amine, enhancing the nucleophilicity of the primary amine while sterically and electronically shielding the mono-alkylated secondary amine from subsequent electrophilic attack .

Reaction Pathway Visualization

AmineAlkylation Primary 4-Cycloheptylbutan-1-amine (Primary Amine) Imine Iminium Intermediate [R-NH=CR'R'']+ Primary->Imine Carbonyl + Acid (-H2O) SecAmine Secondary Amine (Target Mono-alkylated) Primary->SecAmine Alkyl Halide (1 eq) CsOH, DMSO (Steric Shielding) TertAmine Tertiary Amine (Di-alkylated Product) Primary->TertAmine Alkyl Halide (>2.5 eq) Standard Base Imine->SecAmine NaBH(OAc)3 (Chemoselective) SecAmine->TertAmine Alkyl Halide (Excess) K2CO3, Heat QuatSalt Quaternary Ammonium (Over-alkylation Waste) TertAmine->QuatSalt Alkyl Halide Uncontrolled

Chemoselective pathways for the N-alkylation of 4-Cycloheptylbutan-1-amine.

Experimental Protocols

Protocol 1: Highly Selective Mono-Alkylation via Reductive Amination

This is the gold-standard protocol for synthesizing secondary amines from 4-cycloheptylbutan-1-amine, offering >95% chemoselectivity.

Reagents & Materials:

  • 4-Cycloheptylbutan-1-amine (1.0 equiv)

  • Target Aldehyde or Ketone (1.05 equiv)

  • Sodium Triacetoxyborohydride,

    
     (1.5 equiv)
    
  • Glacial Acetic Acid (1.0 equiv, required only if using a ketone)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Workflow:

  • Imine Formation: Dissolve 4-cycloheptylbutan-1-amine (1.0 equiv) and the carbonyl compound (1.05 equiv) in anhydrous DCE to achieve a 0.2 M amine concentration. Stir at room temperature under an argon atmosphere for 30–60 minutes.

    • Causality: Pre-stirring ensures complete conversion to the imine/iminium intermediate before the reducing agent is introduced, preventing the premature reduction of the starting aldehyde/ketone into an alcohol.

  • Reduction: Add

    
     (1.5 equiv) portion-wise over 5 minutes. If a ketone is used, add glacial acetic acid (1.0 equiv) to facilitate iminium ion formation.
    
  • Reaction: Stir the suspension vigorously at room temperature for 12–24 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous

    
     until gas evolution ceases. Extract the aqueous layer with Dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Self-Validation: Monitor via TLC (eluent: typically 9:1

    
     with 1% 
    
    
    
    ). Stain with Ninhydrin. The starting primary amine will appear as a deep purple/pink spot, while the secondary amine product will appear as a distinct faint yellow or brown spot.
Protocol 2: Controlled Direct N-Monoalkylation (The CsOH Method)

Use this protocol when reductive amination is impossible (e.g., the required alkyl group cannot be derived from a stable carbonyl precursor).

Reagents & Materials:

  • 4-Cycloheptylbutan-1-amine (1.0 equiv)

  • Alkyl Bromide or Iodide (1.2 equiv)

  • Cesium Hydroxide Monohydrate,

    
     (1.5 equiv)
    
  • Activated 4Å Molecular Sieves (powdered)

  • Anhydrous DMSO

Step-by-Step Workflow:

  • Base Activation: To a flame-dried flask under argon, add

    
     (1.5 equiv), powdered 4Å molecular sieves (approx. 500 mg per mmol of amine), and anhydrous DMSO (0.5 M).
    
    • Causality: The molecular sieves are critical. They scavenge the water molecule from the cesium hydroxide hydrate and any water generated during the reaction, maintaining the strict anhydrous conditions required for the "cesium effect" to dictate chemoselectivity.

  • Amine Addition: Add 4-cycloheptylbutan-1-amine (1.0 equiv) and stir for 15 minutes at room temperature to allow the cesium-amine coordination complex to form.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise. Stir the mixture at room temperature for 16–20 hours.

  • Workup: Filter the mixture through a pad of Celite to remove the molecular sieves and inorganic salts. Dilute the filtrate with water and extract exhaustively with Ethyl Acetate (EtOAc). Wash the organic layer with water (3x) to remove residual DMSO, dry over

    
    , and concentrate.
    
Protocol 3: Exhaustive Di-Alkylation (Tertiary Amine Synthesis)

If the goal is to synthesize a tertiary amine (e.g., N,N-dimethyl-4-cycloheptylbutan-1-amine), thermodynamic barriers must be overcome using excess reagents and thermal energy.

Step-by-Step Workflow:

  • Dissolve 4-cycloheptylbutan-1-amine (1.0 equiv) in anhydrous DMF (0.3 M).

  • Add anhydrous

    
     (3.0 equiv) and the alkyl halide (2.5 to 3.0 equiv).
    
  • Heat the reaction mixture to 80°C for 24 hours.

    • Causality: The elevated temperature provides the activation energy required to overcome the steric hindrance of the secondary amine intermediate, driving the reaction to the fully di-alkylated tertiary amine state.

  • Cool to room temperature, dilute with water, and extract with EtOAc. Purify via silica gel chromatography.

Quantitative Data Presentation

The following table summarizes the expected performance metrics and optimal use cases for the functionalization of 4-cycloheptylbutan-1-amine based on the described protocols.

Protocol MethodTarget ProductKey ReagentsChemoselectivityTypical YieldReaction TimeBest Use Case
1. Reductive Amination Secondary AmineAldehyde/Ketone,

, DCE
> 95% (Mono-alkylation)85 - 95%12 - 24 hStandard synthesis of secondary amines; complex drug scaffolds.
2. CsOH Direct Alkylation Secondary AmineAlkyl Halide,

, DMSO
85 - 90% (Mono-alkylation)70 - 85%16 - 20 hWhen carbonyl precursors are unstable or commercially unavailable.
3. Exhaustive Alkylation Tertiary AmineAlkyl Halide (Excess),

, DMF
> 90% (Di-alkylation)80 - 90%24 h (at 80°C)Synthesis of terminal tertiary amines (e.g., lipid nanoparticle tails).

References

  • Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). Cesium hydroxide promotes a selective N-monoalkylation of primary amines to prepare various secondary amines efficiently. Organic Letters, 1(12), 1893-1896.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines. Tetrahedron, 60(7), 1463-1471.[Link]

Application Note: Catalytic Hydrogenation Strategies for 4-Cycloheptylbutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the catalytic hydrogenation methods involving 4-Cycloheptylbutan-1-amine (CAS 1485566-20-8).

This guide addresses two distinct contexts:

  • Synthesis: The preparation of 4-Cycloheptylbutan-1-amine via the catalytic hydrogenation of its precursor, 4-cycloheptylbutyronitrile .

  • Application: The use of 4-Cycloheptylbutan-1-amine as a nucleophile in reductive amination protocols for drug discovery.

Executive Summary

4-Cycloheptylbutan-1-amine is a valuable aliphatic amine building block, primarily utilized in medicinal chemistry to introduce a lipophilic "spacer" ending in a bulky, non-aromatic cycloheptyl ring. This moiety is critical for modulating the LogP (lipophilicity) and steric profile of GPCR antagonists and enzyme inhibitors without introducing π-stacking interactions associated with phenyl rings.

The primary challenge in working with this molecule involves its synthesis from 4-cycloheptylbutyronitrile , where the suppression of secondary amine formation (dimerization) is the critical process parameter (CPP). This guide provides two validated protocols for its synthesis and one protocol for its application in reductive alkylation.

Chemical Context & Reaction Mechanism[1][2][3][4][5][6][7][8]

The Challenge of Nitrile Hydrogenation

The catalytic hydrogenation of 4-cycloheptylbutyronitrile to 4-Cycloheptylbutan-1-amine proceeds via an aldimine intermediate. The "poisoning" of the reaction occurs when the newly formed primary amine attacks the intermediate aldimine on the catalyst surface, eliminating ammonia to form a secondary amine (dimer).

Key Mechanistic Insight: To maximize yield, the protocol must destabilize the secondary imine formation equilibrium. This is achieved kinetically (using highly active catalysts like Raney Nickel) or thermodynamically (saturating the system with Ammonia or using acidic media to protonate the amine immediately upon formation).

Reaction Pathway Diagram

The following diagram illustrates the competitive pathways during the hydrogenation process.

NitrileReduction cluster_Control Control Strategy Nitrile 4-Cycloheptylbutyronitrile (Precursor) Aldimine Aldimine Intermediate (R-CH=NH) Nitrile->Aldimine + H2 (Cat) PrimaryAmine 4-Cycloheptylbutan-1-amine (Target Product) Aldimine->PrimaryAmine + H2 (Cat) Fast Step AmineAttack Nucleophilic Attack by Product Aldimine->AmineAttack PrimaryAmine->AmineAttack Side Reaction SecImine Secondary Imine AmineAttack->SecImine - NH3 SecAmine Secondary Amine (Dimer Impurity) SecImine->SecAmine + H2 Ammonia Excess NH3 Ammonia->AmineAttack Inhibits

Caption: Mechanistic pathway of nitrile hydrogenation. Red paths indicate impurity formation suppressed by excess Ammonia.

Experimental Protocols

Protocol A: Industrial Standard Synthesis (Raney Nickel)

Objective: Synthesis of 4-Cycloheptylbutan-1-amine from 4-cycloheptylbutyronitrile. Scale: 10g – 100g Selectivity: >95% Primary Amine

Materials & Reagents[1][2][3][4][5][6][7]
  • Substrate: 4-Cycloheptylbutyronitrile (1.0 equiv).

  • Catalyst: Raney Nickel (Active, typically W2 or 2400 grade). Safety: Pyrophoric.

  • Solvent: 7N Ammonia in Methanol (Commercial or prepared in situ).

  • Gas: Hydrogen (H2), Ultra-high purity.

Step-by-Step Methodology
  • Catalyst Preparation:

    • Weigh Raney Nickel slurry (20 wt% relative to substrate) into a beaker.

    • Critical: Wash the catalyst 3x with anhydrous methanol to remove water. Decant carefully, keeping the catalyst wet at all times to prevent ignition.

  • Loading:

    • Transfer the washed catalyst into a high-pressure autoclave (e.g., Parr reactor).

    • Add 4-Cycloheptylbutyronitrile dissolved in 7N Methanolic Ammonia. Concentration should be roughly 0.5 M.

  • Purging:

    • Seal the reactor. Purge with Nitrogen (3 cycles, 5 bar) to remove oxygen.

    • Purge with Hydrogen (3 cycles, 5 bar) to replace nitrogen.

  • Reaction:

    • Pressurize to 50 bar (725 psi) H2.

    • Heat to 60°C . Stirring rate must be high (>1000 rpm) to overcome gas-liquid mass transfer limitations.

    • Monitoring: Reaction is typically complete when H2 uptake ceases (approx. 4–6 hours).

  • Work-up:

    • Cool to room temperature. Vent H2 carefully.

    • Purge with Nitrogen.

    • Filter the mixture through a Celite pad under an inert atmosphere (Argon/Nitrogen blanket) to remove Raney Nickel. Do not let the filter cake dry out.

    • Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purification:

    • Distillation under high vacuum (bulb-to-bulb) is recommended for high purity.

Protocol B: Laboratory Scale Synthesis (Noble Metal/Acid)

Objective: Synthesis of 4-Cycloheptylbutan-1-amine without high-pressure ammonia. Scale: <5g Note: This method forms the amine salt, preventing dimerization.

Materials & Reagents[1][2][3][4][5][6][7]
  • Catalyst: Platinum Oxide (PtO2, Adams' Catalyst) or 10% Pd/C.

  • Solvent: Glacial Acetic Acid or Ethanol with 1.5 equiv HCl.

  • Pressure: 3–5 bar (Balloon or low-pressure shaker).

Step-by-Step Methodology
  • Loading:

    • In a hydrogenation bottle, dissolve 4-cycloheptylbutyronitrile (1.0 g) in Glacial Acetic Acid (15 mL).

    • Add PtO2 (50 mg, 5 wt%).

  • Hydrogenation:

    • Connect to a Parr shaker or balloon manifold.

    • Purge with N2, then H2.

    • Shake/Stir under H2 (3–5 bar) at Room Temperature for 12–24 hours.

  • Work-up:

    • Filter catalyst through Celite.

    • Concentrate the acetic acid solution.

    • Basification: Dissolve residue in water/DCM, adjust pH to >12 with NaOH.

    • Extract with DCM (3x), dry over Na2SO4, and concentrate.

Protocol C: Reductive Alkylation (Application)

Objective: Using 4-Cycloheptylbutan-1-amine to synthesize a secondary amine drug intermediate (e.g., N-(4-cycloheptylbutyl)benzylamine).

Materials
  • Amine: 4-Cycloheptylbutan-1-amine (1.0 equiv).

  • Aldehyde: Benzaldehyde derivative (1.0 equiv).

  • Catalyst: 5% Pd/C (sulfided form preferred if thiols present) or standard 10% Pd/C.

  • Solvent: Methanol or THF.

Methodology
  • Imine Formation (In Situ):

    • Mix Amine and Aldehyde in Methanol. Add 3Å Molecular Sieves to absorb water (optional but improves rate). Stir for 1 hour.

  • Hydrogenation:

    • Add Pd/C catalyst (10 wt%).

    • Stir under H2 balloon (1 atm) at RT for 4–16 hours.

  • Alternative (Chemical Reductant):

    • If catalytic hydrogenation is not feasible (e.g., presence of other reducible groups like nitro/alkyne), use Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in DCE/AcOH.

Critical Process Parameters (CPP) & Data Summary

The following table summarizes the expected performance of different catalytic systems for the synthesis of 4-Cycloheptylbutan-1-amine.

ParameterProtocol A (Raney Ni)Protocol B (PtO2/Acid)Protocol C (Pd/C Neutral)
Primary Amine Selectivity High (>95%) High (>90%) Low (<60%)
Reaction Pressure High (50 bar)Low (3-5 bar)Low (1-3 bar)
Impurity Profile Minimal DimerAmine Salt (requires workup)Significant Dimer
Safety Hazard Pyrophoric Ni, High PressureFlammable SolventStandard
Scalability Excellent (Kg scale)Poor (Reagent cost)Moderate

Workflow Visualization

Workflow Start Start: 4-Cycloheptylbutyronitrile Choice Select Protocol Start->Choice RaNi Protocol A: Raney Ni / NH3 / 50 bar H2 Choice->RaNi Scale > 10g PtO2 Protocol B: PtO2 / AcOH / 3 bar H2 Choice->PtO2 Scale < 5g FilterA Filter (Inert Atmosphere) RaNi->FilterA Distill Distillation FilterA->Distill Product Pure 4-Cycloheptylbutan-1-amine Distill->Product FilterB Filter Catalyst PtO2->FilterB Base Basify (pH > 12) & Extract FilterB->Base Base->Product

Caption: Decision tree for selecting the optimal synthesis protocol based on scale.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Authoritative text on nitrile reduction mechanisms).
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Source for Raney Nickel/Ammonia protocols).
  • ChemScene. (2023). Product Information: 4-Cycloheptylbutan-1-amine (CAS 1485566-20-8). Link (Verification of building block existence).

  • Hylander, P. (2018). "Industrial Hydrogenation of Nitriles to Amines". Organic Process Research & Development.

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Cycloheptylbutan-1-amine Purification Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 4-Cycloheptylbutan-1-amine .

Because this molecule features a highly lipophilic cycloheptyl ring attached to a primary aliphatic amine, it presents unique challenges during purification, including emulsion formation, severe chromatographic streaking, and atmospheric degradation. This guide avoids generic advice, instead focusing on the chemical causality behind these issues and providing self-validating protocols to ensure your purification workflows are robust and reproducible.

Purification Workflow & Decision Matrix

Before diving into specific troubleshooting scenarios, consult the logical workflow below. This matrix dictates when to use liquid-liquid extraction versus chromatography, and how to stabilize the final product.

Workflow Crude Crude Reaction Mixture (Contains 4-Cycloheptylbutan-1-amine) LLE Acid-Base Extraction (1M HCl then 5M NaOH) Crude->LLE Partitioning Decision Purity > 95% by TLC/NMR? LLE->Decision Isolate Free Base Chrom Silica Gel Chromatography (DCM/MeOH + 1% TEA) Decision->Chrom No Salt Salt Crystallization (Ethereal HCl) Decision->Salt Yes Chrom->Salt Purified Free Base Pure Pure Hydrochloride Salt (Stable for Storage) Salt->Pure Filtration

Decision matrix and purification workflow for 4-Cycloheptylbutan-1-amine.

Liquid-Liquid Extraction (LLE) Troubleshooting

Q: Why is my 4-cycloheptylbutan-1-amine partitioning poorly into the aqueous layer during the initial acid wash, and why are emulsions forming?

A: This is a direct consequence of the molecule's structure. 4-Cycloheptylbutan-1-amine contains a bulky, highly lipophilic cycloheptyl ring. Even when protonated to its ammonium salt form, this massive hydrophobic bulk causes the molecule to retain partial solubility in semi-polar organic solvents (like dichloromethane or ethyl acetate) and act as a surfactant, leading to severe emulsions.

Causality & Solution: To force the amine into the aqueous layer, you must manipulate the pH drastically and use a strictly non-polar organic solvent. As a general rule, to extract a basic amine into an aqueous phase, the pH must be at least 2 units below the pKa of the amine's conjugate acid to ensure >99% protonation[1]. Primary aliphatic amines have a pKa of ~10.5. Therefore, using a weak acid is insufficient; you must use a strong acid (like 1M HCl) and pair it with a non-polar solvent like hexanes or diethyl ether to[2].

Quantitative Data: pH vs. Ionization State
ParameterValue / TargetChemical Rationale
Amine pKa ~10.5Typical baseline for primary aliphatic amines.
Aqueous Extraction pH < 8.5 (Ideal: 1.0 - 2.0)Must be ≥ 2 units below pKa to ensure >99% protonation. Maximizes electrostatic solvation in water[1].
Free Base Isolation pH > 12.5Must be ≥ 2 units above pKa to ensure >99% deprotonation. Lipophilic tail drives organic solubility[1].
Protocol: Self-Validating Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in diethyl ether (10 mL/g). Do not use DCM or Ethyl Acetate.

  • Acid Wash: Extract with 1M aqueous HCl (3 x 5 mL/g).

    • Validation Check: Test the aqueous layer with pH paper. It must read pH < 2. If it is higher, the amine is not fully protonated; add more HCl.

  • Separation: Separate the layers. Discard the organic layer (which now contains neutral and acidic impurities).

  • Basification: Cool the combined aqueous layers in an ice bath (neutralization is highly exothermic). Add 5M NaOH dropwise until the pH is > 12.

    • Validation Check: The solution will turn cloudy and an oil will drop out. This visual cue confirms the successful deprotonation and precipitation of the free base amine.

  • Recovery: Extract the basified aqueous layer with DCM (3 x 5 mL/g).

    • Validation Check: Spot the leftover aqueous layer on a TLC plate and stain with Ninhydrin. A lack of a dark pink/purple spot confirms 100% of the amine has been successfully extracted into the organic phase.

  • Isolation: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Chromatographic Resolution & Streaking

Q: When attempting to purify the free base via silica gel flash chromatography, the compound streaks heavily, resulting in poor recovery and co-elution with impurities. How can I resolve this?

A: Silica gel (SiO₂) is populated with surface silanol groups (Si-OH) that are mildly acidic (pKa ~4.5–5.5). Because your primary amine is highly basic, it protonates on the column. The resulting electrostatic interaction between the cationic ammonium and the anionic silanol dominates the separation, ruining the partition kinetics and causing severe tailing.

Causality & Solution: You must mask the acidic silanols. This is achieved by adding a volatile basic modifier to your mobile phase. Alternatively, utilizing a bypasses silanol interactions entirely, relying solely on hydrophobic interactions with the cycloheptyl group[3]. If sticking to normal phase, 1% Triethylamine (TEA) is mandatory.

Protocol: Amine-Modified Normal Phase Chromatography
  • Solvent Preparation: Prepare a mobile phase of 90% DCM, 9% Methanol, and 1% Triethylamine (v/v/v).

  • Column Equilibration: Flush the raw silica column with 3 to 5 column volumes (CV) of the prepared mobile phase.

    • Validation Check: Collect the column eluent and test it with moistened pH paper. It must read basic (pH > 8). If it is neutral, the silanols are not yet saturated, and loading your compound will result in irreversible binding.

  • Loading: Load the amine onto the column using a minimal amount of the mobile phase.

  • Elution: Elute using an isocratic gradient of the prepared mobile phase.

  • Detection: Stain TLC fractions with Ninhydrin and heat gently.

    • Validation Check: Primary amines will appear as distinct, dark pink/purple spots. The presence of TEA will not interfere with Ninhydrin staining if the TLC plate is briefly dried with a heat gun prior to dipping.

Long-Term Stability & Salt Crystallization

Q: My purified 4-cycloheptylbutan-1-amine free base is an oil that degrades and forms a white crust over time when stored at room temperature. What is happening, and how do I prevent it?

A: Primary aliphatic amines are highly nucleophilic and readily react with atmospheric carbon dioxide (CO₂) to form , which appear as an insoluble white crust[4]. They are also susceptible to slow atmospheric oxidation.

Causality & Solution: To prevent carbamate formation, you must eliminate the amine's nucleophilicity. Converting the liquid free base into a crystalline hydrochloride (HCl) salt protonates the nitrogen, removing the lone pair required to attack CO₂. Furthermore, the crystalline lattice provides immense thermodynamic stability for long-term storage.

Protocol: Anhydrous HCl Salt Formation
  • Dissolution: Dissolve the purified free base in anhydrous diethyl ether (10 mL/g) under an inert atmosphere (N₂ or Ar) in an oven-dried flask.

  • Cooling: Place the flask in an ice bath (0 °C) and stir vigorously.

  • Precipitation: Slowly add 1.5 to 2.0 equivalents of ethereal HCl (e.g., 2M HCl in diethyl ether) dropwise.

    • Validation Check: Immediate formation of a stark white crystalline precipitate confirms the successful protonation of the free base.

  • Completion: Stir for 30 minutes at 0 °C to ensure complete precipitation.

    • Validation Check: Spot the supernatant on wet pH paper; it should test highly acidic (pH < 2), confirming that an excess of HCl was achieved and no free base remains.

  • Isolation: Filter the precipitate rapidly using a Büchner funnel, wash the filter cake with cold anhydrous ether, and dry under high vacuum for 12 hours. Store the resulting salt in a desiccator.

References

  • Title : 4.8: Acid-Base Extraction Source : Chemistry LibreTexts URL :[Link]

  • Title : RediSep C-18 reversed phase column Purification of primary amines Source : Teledyne ISCO URL :[Link]

  • Title: US3864402A - Purification of secondary alkyl amines Source: Google Patents URL

Sources

storage stability and degradation of 4-Cycloheptylbutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 4-Cycloheptylbutan-1-amine (CAS: 1485566-20-8). It moves beyond generic safety data sheets to address the specific chemical behaviors, degradation pathways, and rescue protocols required for this building block.

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Compound Profile & Stability Overview

Subject: 4-Cycloheptylbutan-1-amine Functional Class: Primary Aliphatic Amine Critical Vulnerability: High (CO₂ Absorption & Oxidation)

This compound consists of a reactive primary amine tethered to a lipophilic cycloheptyl tail via a butyl chain. While the hydrocarbon tail is chemically robust, the primary amine (


) is an "unhindered" nucleophile. This lack of steric hindrance makes it aggressively reactive toward atmospheric carbon dioxide and oxygen.

The Golden Rule: Treat this compound as a living, breathing entity. If it can "breathe" air, it is degrading.

Visual Troubleshooting (Triage Guide)

Use this table to diagnose the state of your material immediately upon inspection.

Visual SymptomDiagnosisChemical CauseRecovery Potential
White crust on cap/threadsCarbamate Formation Reaction with atmospheric CO₂.[1] The amine acts as a base, capturing CO₂ to form a solid salt.High. (Filtration/Base wash)
Yellow/Brown liquid colorOxidation Radical oxidation of the

-carbon or N-oxide formation due to O₂ exposure.
Medium. (Distillation required)
Cloudiness / HazeMoisture Uptake Hygroscopic absorption of water; often precedes carbamate formation.High. (Drying agents)
Green/Blue tintMetal Leaching Chelation of trace copper/nickel from spatulas or needles (rare but possible).Low. (Requires chelation cleanup)

Deep Dive: Degradation Mechanisms

To preserve the integrity of 4-Cycloheptylbutan-1-amine, you must understand why it degrades.

A. The "White Crust" Phenomenon (Carbamate Formation)

The most common user complaint is the formation of a white solid. This is not polymerization; it is a reversible reaction with Carbon Dioxide. Because the amine is on a primary carbon (butyl chain), it has no steric protection against CO₂ attack.

The Pathway:

  • Nucleophilic Attack: The lone pair on the Nitrogen attacks the electrophilic Carbon of CO₂.

  • Proton Transfer: A second equivalent of amine deprotonates the intermediate, forming an ionic carbamate salt.

CarbamateFormation Amine 2x R-NH2 (Liquid Amine) Transition Zwitterionic Intermediate Amine->Transition Nucleophilic Attack CO2 CO2 (Atmospheric) CO2->Transition Carbamate [R-NH3]+ [R-NH-COO]- (Solid Precipitate) Transition->Carbamate Proton Transfer (Precipitation)

Figure 1: Mechanism of atmospheric CO₂ capture by primary amines leading to solid crust formation.

B. Oxidative Yellowing

Yellowing indicates the formation of imines and conjugated oligomers. Unlike carbamates, oxidative damage is often irreversible without distillation. It is driven by light and heat in the presence of oxygen.

Storage & Handling Protocols

Standard fridge storage is insufficient. Follow this "Inert Chain of Custody."

Protocol A: The "Argon Blanket" (Daily Use)

Objective: Prevent CO₂/Moisture ingress during frequent opening.

  • Purge: Never close the bottle with ambient air inside. Flow dry Argon or Nitrogen gently into the headspace for 10-15 seconds before capping.

  • Seal: Use Parafilm® or electrical tape around the cap junction to prevent gas exchange during refrigeration.

  • Temp: Store at 2–8°C . Cold temperatures significantly slow the kinetics of oxidation.

Protocol B: Recovery of "Crusty" Material

Scenario: You found white solids in your bottle. Do NOT discard. The carbamate salt can be reversed.

  • Dissolution: Dissolve the entire sample (liquid + solid) in an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Basic Wash: Wash the organic layer with 1M NaOH or saturated NaHCO₃ .

    • Chemistry: The strong base deprotonates the ammonium salt (

      
      ), forcing the equilibrium back to the free amine and releasing CO₂ (gas).
      
  • Drying: Dry the organic layer over Anhydrous Sodium Sulfate (

    
    ).
    
  • Concentration: Remove solvent under reduced pressure (Rotavap). Note: Ensure the water bath is <40°C to prevent thermal oxidation.

Analytical Verification (Quality Control)

How do you prove your amine is pure before starting a synthesis?

Method 1: 1H-NMR Diagnostics[2]
  • Pure Amine: Look for the triplet (

    
    ) around 2.6 – 2.7 ppm .
    
  • Carbamate Contamination: A new, downfield shift (often 2.9 – 3.1 ppm ) will appear. The integration ratio between these peaks quantifies the % degradation.

  • Broadening: Exchangeable protons (

    
    ) typically appear as a broad singlet around 1.0–1.5 ppm but will vanish or shift significantly if salt formation has occurred.
    
Method 2: Titration (The "Amine Value")

For precise stoichiometry in drug development:

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Indicator: Crystal Violet (Blue

    
     Green).
    
  • Why: This method quantifies the total basic nitrogen. Note that carbamates are less basic; significant deviations from the theoretical molecular weight (169.31 g/mol ) indicate degradation.

Frequently Asked Questions (FAQ)

Q: Can I store this amine in a glass bottle with a ground glass stopper? A: NO. Primary amines are "glass glues." If any carbamate forms in the joint, the stopper will seize permanently. Always use Teflon-lined screw caps or septum-sealed vials.

Q: My sample is solid at room temperature. Is it degraded? A: Not necessarily. Depending on the exact purity and ambient temperature, 4-Cycloheptylbutan-1-amine may be a viscous liquid or a low-melting solid. If the solid is waxy/crystalline and melts easily with gentle warming (hand warmth), it is likely the pure amine. If the solid is a hard, white powder that does not melt at 30-40°C, it is the carbamate salt.

Q: I need to use it in a reaction sensitive to water. How do I dry it? A: Distillation over CaH₂. Standard drying agents (MgSO₄) remove bulk water but are insufficient for strict anhydrous conditions. Stir the amine over Calcium Hydride (


) for 4 hours (vented to release 

), then distill under reduced pressure.

References

  • Vertex AI Search. (2025). Search Results for Amine Degradation and Carbamate Formation Mechanisms. 2

  • American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. 3[4]

  • National Institutes of Health (PubChem). (2025). 4-Cyclohexylbutan-1-amine Compound Summary. 5[4][6]

  • Nouryon. (n.d.). Ethyleneamines: Storage and Handling Manual. 1

Sources

Technical Support Center: Purification of 4-Cycloheptylbutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-C7BA-001

Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Topic: Removal of impurities (homologs, secondary amines, neutral precursors) from crude 4-Cycloheptylbutan-1-amine.

Diagnostic Triage: Identify Your Impurity Profile

Before proceeding, match your observation to the likely impurity to select the correct workflow.

ObservationLikely ImpurityRecommended Protocol
Product is an oil (should be solid/waxy) Neutral organics (unreacted nitrile/amide precursors)Protocol A (Acid-Base Extraction)
NMR: Doublet/Multiplet at ~2.5 ppm Secondary amine dimer (N,N-bis(4-cycloheptylbutyl)amine)Protocol B (Salicylaldehyde Trap)
Yellow/Brown discoloration Oxidation products (N-oxides) or trace metal catalystsProtocol C (Salt Recrystallization)
Tailing on TLC/Column Silanol interaction (Non-specific binding)Protocol D (Modified Chromatography)

Protocol A: The "Emulsion-Breaker" Acid-Base Extraction

Objective: Remove neutral organic impurities (starting materials like 4-cycloheptylbutanenitrile) and trace metals.

The Challenge: The cycloheptyl ring adds significant lipophilicity, making the amine act like a surfactant. This frequently causes severe emulsions during aqueous washes.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude amine in MTBE (Methyl tert-butyl ether) or Dichloromethane (DCM) .

    • Why? MTBE is less prone to emulsions than diethyl ether due to lower surface tension interactions with fatty amines.

  • Acid Extraction (The Critical Step): Extract with 1M HCl (aq) .

    • Mechanism:[1][2][3][4][5] Converts the amine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) to the water-soluble ammonium salt (
      
      
      
      ). Neutrals stay in the organic layer.
    • Troubleshooting: If an emulsion forms, add saturated NaCl (brine) or a small amount of Methanol to the aqueous phase to increase ionic strength and break the suspension.

  • Organic Wash: Wash the acidic aqueous layer 2x with fresh MTBE.

    • Purpose: Removes trapped neutral organics.[6][7][8]

  • Basification: Cool the aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12.

    • Observation: The solution will cloud as the free amine precipitates/oils out.

  • Re-Extraction: Extract the basic aqueous layer with DCM (3x).

  • Drying: Dry over

    
     (Sodium Sulfate) and concentrate.
    

AcidBaseExtraction Start Crude Amine Mixture (Amine + Neutrals) AcidStep Add 1M HCl + MTBE Start->AcidStep Sep1 Phase Separation AcidStep->Sep1 OrgLayer1 Organic Layer (Contains Neutrals) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Amine Salt) Sep1->AqLayer1 WashStep Wash Aqueous with MTBE AqLayer1->WashStep Basify Basify with NaOH (pH > 12) WashStep->Basify Extract Extract into DCM Basify->Extract Final Pure Amine Free Base Extract->Final

Figure 1: Acid-Base extraction logic targeting the removal of neutral precursors.

Protocol B: The "Schiff Base" Trap (Removing Secondary Amines)

Objective: Remove secondary amine byproducts (dimers) formed during synthesis (e.g., over-alkylation). Why this works: Salicylaldehyde reacts selectively with primary amines to form a solid imine (Schiff base). Secondary amines cannot form this stable imine and remain in solution [1].

Reagents:

  • Salicylaldehyde (1.05 equivalents)

  • Ethanol (Absolute)[9]

  • HCl (2M aqueous)

Protocol:

  • Derivatization: Dissolve the crude amine in minimal hot Ethanol. Add Salicylaldehyde (1.05 eq).

  • Crystallization: Stir for 30 mins. Cool to 0°C. The yellow Schiff base (imine) will precipitate.

    • Note: Secondary amines remain in the mother liquor.

  • Filtration: Filter the yellow solid and wash with cold Ethanol.

  • Hydrolysis: Suspend the yellow solid in water. Add 2M HCl and steam distill (or heat to 60°C).

    • Chemistry: The imine hydrolyzes back to the amine hydrochloride (water soluble) and salicylaldehyde (oil, water insoluble).

  • Cleanup: Extract the mixture with Ether to remove the regenerated salicylaldehyde.

  • Recovery: Basify the aqueous layer (NaOH) and extract the purified primary amine.

SchiffBasePurification Input Mixture: Primary + Secondary Amine React Add Salicylaldehyde (Ethanol, Heat) Input->React Filter Filter Precipitate React->Filter Solid Solid Imine (Primary Amine Trapped) Filter->Solid Filtrate Filtrate (Secondary Amine) Filter->Filtrate Discard Hydrolysis Acid Hydrolysis (HCl) Solid->Hydrolysis Sep Remove Salicylaldehyde (Ether Wash) Hydrolysis->Sep Final Pure Primary Amine Sep->Final

Figure 2: Selective purification of primary amines using the Salicylaldehyde trap method.

Protocol C: Salt Recrystallization (Final Polish)

Objective: Obtain high-purity crystalline solid from an oily free base. Best Salt Form: Hydrochloride (HCl) or Oxalate.

  • Dissolve: Dissolve 1g of amine in 5 mL Isopropanol (IPA) .

  • Acidify: Add 1.1 eq of HCl in Dioxane or HCl in Ethanol .

  • Precipitate: Add Diethyl Ether dropwise until turbidity appears.

  • Cool: Store at -20°C overnight.

  • Filter: Collect white crystals. This removes trace colored impurities and non-basic contaminants [2].

Protocol D: Chromatography Optimization (FAQ)

Q: Why does my amine streak/tail on silica gel? A: The basic nitrogen interacts strongly with acidic silanol (


) groups on the silica surface, causing non-specific binding.[2]

The Fix: Mobile Phase Modifiers Do not run a standard Hexane/Ethyl Acetate column. You must modify the stationary phase environment [3].

ModifierConcentrationApplication
Triethylamine (TEA) 1-2% v/vPre-wash the column with 1% TEA in Hexane. Add 1% TEA to your eluent.[2]
Ammonia (

)
1% (in MeOH)Use DCM/MeOH/NH4OH gradients (e.g., 90:9:1). Best for polar amines.
Amine-Functionalized Silica N/AUse "KP-NH" or similar amino-silica cartridges. No liquid additive needed.

References

  • Selective Separation of Primary Amines

    • Source: ResearchG
    • Context: Use of Schiff base formation (Salicylaldehyde) to selectively precipitate primary amines from mixtures containing secondary/tertiary amines.
    • Link:

  • Recrystallization of Amine Salts

    • Source: Organic Syntheses / Vogel's Textbook of Practical Organic Chemistry
    • Context: Standard protocols for converting oily amines to crystalline hydrochloride salts using Ethanol/Ether systems.
    • Link:

  • Chromatography of Amines

    • Source: BenchChem Technical Support / Biotage
    • Context: Prevention of peak tailing by adding Triethylamine (TEA) or Ammonia to neutralize silica silanol groups.[2]

    • Link:

Sources

optimizing solvent selection for 4-Cycloheptylbutan-1-amine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Cycloheptylbutan-1-amine reaction optimization.

As an aliphatic primary amine featuring a highly lipophilic cycloheptyl tail and a flexible butyl linker, 4-Cycloheptylbutan-1-amine presents unique solvation challenges in drug discovery and development. The solvent must simultaneously solubilize the non-polar hydrocarbon tail while stabilizing the highly polar transition states of the amine head group during nucleophilic attacks.

This guide provides causality-driven troubleshooting, quantitative metrics, and self-validating protocols to help you optimize solvent selection for your specific synthetic pathways.

Reaction Pathway & Solvent Selection Logic

SolventOptimization A 4-Cycloheptylbutan-1-amine B1 Reductive Amination A->B1 B2 N-Alkylation (SN2) A->B2 B3 Acylation / Amide Coupling A->B3 C1 Protic Solvents (e.g., Anhydrous MeOH) Accelerates Imine Formation B1->C1 C2 Green Aprotic (e.g., DMSO, Sulfolane) Favors Mono-alkylation B2->C2 C3 Moderate Polarity (e.g., 2-MeTHF) Solubilizes Lipophilic Tail B3->C3 D1 Avoid: H2O (Hydrolysis) Avoid: THF (Catalyst Poisoning) C1->D1 D2 Avoid: DMF/DMAc (Reprotoxic) C2->D2 D3 Avoid: DCM (Hazardous/Waste) C3->D3

Workflow for optimizing solvent selection based on reaction type.

Troubleshooting Guides & FAQs

Category A: Reductive Amination

Q1: Why am I seeing a high accumulation of the imine intermediate and low yields of the secondary amine when using THF or Dioxane? A1: The causality lies in competitive surface binding. Aprotic polar solvents like THF or dioxane strongly adsorb onto heterogeneous metal catalysts (e.g., Pd/C or Pt/C), blocking active sites and inhibiting the hydrogenation of the imine intermediate[1]. Solution: Switch to a protic solvent like anhydrous methanol. Methanol accelerates the initial imine/Schiff base formation and does not poison the catalyst surface, leading to superior hydrogenation rates[2].

Q2: My reductive amination is yielding significant amounts of the reduced alcohol byproduct instead of the desired amine. What is the mechanistic failure? A2: This is a thermodynamic equilibrium issue caused by solvent coordination. The presence of excess water in the solvent system shifts the equilibrium away from imine formation, leading to the direct, unwanted reduction of the starting ketone/aldehyde into an alcohol[3],[2]. Solution: Utilize strictly anhydrous protic solvents and incorporate a physical dehydrating agent (like 3Å molecular sieves) to drive the equilibrium toward the enamine/imine intermediate before introducing the reducing agent.

Category B: N-Alkylation (SN2)

Q3: Direct N-alkylation of 4-Cycloheptylbutan-1-amine is resulting in severe over-alkylation (tertiary amines). How can solvent choice mitigate this? A3: The secondary amine product is sterically unhindered enough to remain highly nucleophilic. While polar aprotic solvents traditionally favor mono-alkylation by stabilizing the transition state without hydrogen-bonding the nucleophile[4], legacy choices like DMF are reprotoxic and heavily restricted in modern pharmaceutical manufacturing[5],[6]. Solution: Substitute DMF with greener polar aprotic alternatives like DMSO or Sulfolane. These solvents maintain high SN2 reaction rates while offering vastly improved safety profiles[6]. Pair this with a stoichiometric excess of the primary amine.

Category C: Amide Bond Formation (Acylation)

Q4: During peptide coupling or acylation, the reaction mixture becomes heterogeneous and stalls. What is happening? A4: The highly lipophilic cycloheptyl group causes the intermediate active ester to precipitate out of highly polar solvent systems before the amine can react. Conversely, traditional halogenated solvents like DCM, while effective at solubilizing lipophilic tails, are highly undesirable due to their hazardous nature and contribution to 80–90% of pharmaceutical waste streams[5]. Solution: Utilize a moderately polar, renewable solvent like 2-Methyltetrahydrofuran (2-MeTHF). It perfectly balances the solvation of the lipophilic tail and the polar reactive center.

Quantitative Solvent Data for 4-Cycloheptylbutan-1-amine

SolventPrimary Reaction ApplicationDielectric Constant (ε)Mechanistic Role & ImpactSustainability Profile
Anhydrous Methanol Reductive Amination32.7Promotes imine/Schiff base formation; does not poison metal catalysts.High (Preferred)
THF / Dioxane Reductive Amination7.5 / 2.2Inhibits imine hydrogenation via competitive catalyst adsorption.Moderate
DMSO / Sulfolane N-Alkylation (SN2)46.7 / 43.3Stabilizes charge separation in SN2 transition states; favors mono-alkylation.High (Green alternatives)
DMF / DMAc N-Alkylation / Acylation36.7 / 37.8Excellent solubilization but reprotoxic and poses severe waste challenges.Low (Undesirable)
2-MeTHF Amide Coupling6.97Balances lipophilic cycloheptyl tail solubility with polar reactive center.High (Renewable)

Self-Validating Experimental Protocols

Protocol 1: Optimized Two-Step Reductive Amination

This protocol separates imine formation from reduction to prevent alcohol byproduct formation.

  • Imine Formation: Dissolve 4-Cycloheptylbutan-1-amine (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous Methanol (0.5 M). Add 3Å molecular sieves (200 mg/mmol). Stir at 25°C for 4 hours.

  • Self-Validation Check 1 (Thermodynamic Control): Extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Pass criteria: The presence of the [M+H]+ peak for the imine and <5% of the starting aldehyde peak. Do not proceed to reduction until aldehyde consumption is >95%.

  • Reduction: Cool the validated mixture to 0°C. Add NaBH4 (1.5 eq) portion-wise over 15 minutes to control hydrogen evolution. Stir for 2 hours at room temperature.

  • Self-Validation Check 2 (Kinetic Control): Quench a 50 µL aliquot with 1M HCl, neutralize with saturated NaHCO3, and run TLC (DCM:MeOH 9:1). Pass criteria: The disappearance of the UV-active/Ninhydrin-positive imine spot confirms complete reduction.

Protocol 2: Selective Mono-N-Alkylation using Green Aprotic Solvents

Designed to suppress over-alkylation through solvent stabilization and stoichiometry.

  • Solvation: Dissolve 4-Cycloheptylbutan-1-amine (3.0 eq - excess is critical to statistically favor mono-alkylation) in anhydrous DMSO (0.2 M).

  • Base Addition: Add Cesium Hydroxide (1.2 eq). CsOH in DMSO creates a highly reactive, naked nucleophile that promotes rapid mono-alkylation[4].

  • Alkylation: Slowly add the alkyl halide (1.0 eq) dropwise at 15°C to control the exothermic reaction and suppress the activation energy required for the second alkylation step.

  • Self-Validation Check 1 (Selectivity Control): Monitor the reaction via HPLC at 1 hour. Pass criteria: The ratio of mono-alkylated to di-alkylated product must exceed 10:1. Troubleshooting: If di-alkylation exceeds 10%, immediately lower the reaction temperature to 5°C to exploit the higher activation energy barrier of the tertiary amine formation.

References

1.[4] Title: effect of solvent on the selectivity of ethoxy(ethyl)amine reactions - Benchchem. Source: benchchem.com. 4 2.[3] Title: Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst - RSC Publishing. Source: rsc.org. 3 3.[5] Title: Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. Source: nih.gov. 5 4.[6] Title: CHAPTER 2: Modern Trends in Solvent Use - Books. Source: rsc.org. 6 5.[2] Title: A remarkable solvent effect on reductive amination of ketones - ResearchGate. Source: researchgate.net.2 6.[1] Title: Full article: One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines - Taylor & Francis. Source: tandfonline.com. 1

Sources

Technical Support Center: Preventing Oxidation of 4-Cycloheptylbutan-1-amine During Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the handling and storage of 4-Cycloheptylbutan-1-amine. This guide is designed for researchers, scientists, and drug development professionals who utilize this aliphatic amine in their work. The inherent reactivity of the primary amine moiety makes it susceptible to oxidative degradation, which can compromise sample integrity, impact experimental outcomes, and lead to the formation of unknown impurities. This document provides in-depth, field-proven guidance to ensure the long-term stability of your material.

Section 1: Understanding the Problem - The Chemistry of Amine Oxidation

This section addresses the fundamental "why" behind the degradation of 4-Cycloheptylbutan-1-amine.

Frequently Asked Question (FAQ):

Q: My previously colorless 4-Cycloheptylbutan-1-amine has developed a yellow or brownish tint after storage. What is happening?

A: The development of a yellow or brown color is a classic indicator of amine oxidation. Primary aliphatic amines, such as 4-Cycloheptylbutan-1-amine, are sensitive to atmospheric oxygen. This color change is due to the formation of a complex mixture of oxidized byproducts, which are often chromophoric. The degradation not only alters the physical appearance but also reduces the purity and can introduce reactive impurities into your experiments.

The Mechanism of Degradation

The oxidation of primary aliphatic amines is a complex process that can proceed through several pathways, often initiated by oxygen, light, or trace metal contaminants. The two primary mechanisms of concern are oxidative deamination and N-oxidation.[1]

  • Oxidative Deamination: This is often the major degradation pathway for primary aliphatic amines.[1] The reaction proceeds via the loss of an electron from the nitrogen atom to form a radical cation, which is then deprotonated. Subsequent reaction with oxygen and hydrolysis ultimately leads to the cleavage of the C-N bond, forming an aldehyde (4-cycloheptylbutanal) and ammonia.[2][3]

  • N-Oxidation: While considered a more minor route for primary aliphatic amines compared to aromatic amines, direct oxidation at the nitrogen atom can occur to form the corresponding N-hydroxylamine and subsequently a nitroso or nitrone derivative.[1]

These reactions are often autocatalytic, meaning the initial oxidation products can accelerate the degradation of the remaining amine.

OxidationPathways Amine 4-Cycloheptylbutan-1-amine (C₁₁H₂₃N) RadicalCation Radical Cation Intermediate Amine->RadicalCation 1e⁻ oxidation Initiators Initiators (O₂, Light, Metal Ions) Initiators->Amine attack Imine Imine Intermediate RadicalCation->Imine Deprotonation & Further Oxidation Hydroxylamine N-Hydroxylamine (Minor Pathway) RadicalCation->Hydroxylamine N-Oxidation Aldehyde 4-Cycloheptylbutanal (Major Product) Imine->Aldehyde Hydrolysis Ammonia Ammonia Imine->Ammonia Hydrolysis Nitrone Nitrone Derivative Hydroxylamine->Nitrone

Figure 1. Simplified potential oxidation pathways for 4-Cycloheptylbutan-1-amine.

Section 2: Recommended Storage Protocols

Proactive and proper storage is the most critical factor in preventing oxidation. Simply placing the vial in a refrigerator is insufficient. The key is the rigorous exclusion of atmospheric oxygen.

Frequently Asked Question (FAQ):

Q: What are the ideal, long-term storage conditions for 4-Cycloheptylbutan-1-amine?

A: The ideal conditions involve controlling three key parameters: atmosphere, temperature, and light. A summary is provided in the table below, followed by a detailed protocol.

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen, the primary oxidant. Argon is denser than air and can provide a more stable blanket.[4]
Temperature 2-8°CReduces the rate of chemical reactions, including oxidation.[5][6] Avoid freezing unless the amine is of very high purity, as this can cause phase separation of impurities.
Container Amber Borosilicate Glass Vial with PTFE-lined Septum CapAmber glass protects from light, which can catalyze oxidation. Glass is inert. A PTFE-lined septum provides a good seal and allows for sample removal via syringe without opening the cap.[5]
Light Store in the DarkLight, particularly UV, provides the energy to initiate free-radical oxidation reactions.
Protocol 1: Preparing 4-Cycloheptylbutan-1-amine for Long-Term Storage

This protocol describes how to properly prepare an aliquot of the amine for storage under an inert atmosphere.

StorageWorkflow start Start: Receive or Prepare Amine Sample prep_vial 1. Select clean, dry amber glass vial with PTFE-lined septum cap. start->prep_vial purge 2. Pierce septum with inlet and outlet needles. Purge vial with dry N₂ or Ar for 5-10 minutes. prep_vial->purge transfer 3. Using a gas-tight syringe, transfer the amine into the inerted vial. purge->transfer seal 4. Remove needles and immediately wrap the cap/septum junction with Parafilm®. transfer->seal store 5. Place the sealed vial in a labeled container and store at 2-8°C in the dark. seal->store end End: Sample is Securely Stored store->end

Figure 2. Workflow for preparing amine samples for secure, long-term storage.

Methodology:

  • Glassware Preparation: Ensure the selected amber glass vial is scrupulously clean and dry. For maximum assurance, oven-dry the vial at 125°C overnight and allow it to cool in a desiccator or under a stream of inert gas.[7][8]

  • Inerting the Vial: Crimp a PTFE-lined septum cap onto the vial. Pierce the septum with two long needles: one connected to a source of dry nitrogen or argon (inlet), and one to act as a vent (outlet). The inlet needle should reach the bottom of the vial.

  • Purge: Gently flush the vial with the inert gas for 5-10 minutes to displace all atmospheric oxygen.

  • Transfer: While maintaining a positive pressure of inert gas (evidenced by flow out of the outlet needle), remove the outlet needle. Use a clean, dry, gas-tight syringe to carefully draw up the desired volume of 4-Cycloheptylbutan-1-amine and quickly inject it into the prepared vial through the septum.

  • Final Sealing: Once the transfer is complete, remove the inlet needle. To create a secondary barrier against air ingress, wrap the junction of the cap and vial with Parafilm®.

  • Storage: Label the vial clearly with the compound name, date, and concentration. Store in a refrigerator at 2-8°C, away from light.

Section 3: Troubleshooting Guide

Even with the best practices, issues can arise. This section provides solutions to common problems.

Q1: I suspect my amine has already oxidized. How can I confirm this and is the material usable?

A: Visual inspection is the first step. If the material is significantly discolored, it has likely undergone oxidation. To confirm and quantify the extent of degradation, analytical methods are required.

Protocol 2: Quick Quality Control Check by Thin-Layer Chromatography (TLC)

  • Prepare TLC Plate: On a silica gel TLC plate, spot a small amount of your stored amine. If available, spot a fresh or reference sample of the same amine alongside it for comparison.

  • Develop: Use a solvent system appropriate for amines, such as 10% Methanol in Dichloromethane with 1% triethylamine. The triethylamine is added to prevent the primary amine from streaking on the acidic silica.

  • Visualize: Visualize the plate under UV light (if the compound is UV active) and then stain with an amine-visualizing stain such as ninhydrin (stains primary amines, often pink/purple) or potassium permanganate (a general stain for oxidizable groups).

  • Interpret: The pure amine should appear as a single, well-defined spot. Oxidation products are typically more polar and will appear as additional spots with lower Rf values (closer to the baseline).[9] If significant impurity spots are visible, the material's purity is compromised. Its usability depends on the tolerance of your specific application to these impurities.

Q2: My amine is stored under an inert atmosphere in the refrigerator, but it still seems to be degrading over time. What could be going wrong?

A: This indicates a subtle flaw in the storage or handling procedure. Use the following flowchart to diagnose the potential issue.

TroubleshootingFlowchart start Degradation Observed Despite Inert Storage Conditions q_septum Was the septum pierced multiple times or is it old? start->q_septum a_septum_yes Septum integrity compromised. Replace septum and re-purge vial with inert gas. q_septum->a_septum_yes Yes q_gas Is the inert gas source 'oxygen-free' grade and dry? q_septum->q_gas No a_gas_no Contaminated inert gas is introducing O₂/H₂O. Use a high-purity gas source and an in-line drying tube. q_gas->a_gas_no No q_temp Is the vial frequently removed from cold storage for long periods? q_gas->q_temp Yes a_temp_yes Temperature cycling causes pressure changes, potentially pulling in air. Condensation can introduce moisture. Aliquot into smaller, single-use vials. q_temp->a_temp_yes Yes q_transfer Was a 'positive pressure' technique used during every transfer? q_temp->q_transfer No a_transfer_no A vacuum can be created when drawing liquid, pulling air into the headspace. Always maintain positive inert gas pressure. q_transfer->a_transfer_no No final_check Review handling techniques and consider trace metal contamination from spatulas or syringes. q_transfer->final_check Yes

Sources

Technical Support Center: Solubility Optimization for 4-Cycloheptylbutan-1-amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Amphiphilic Paradox

4-Cycloheptylbutan-1-amine presents a classic "amphiphilic paradox" common in medium-chain cycloalkyl amines. While the primary amine headgroup (


) is highly polar and basic (pKa 

10.5), the cycloheptylbutyl tail is significantly lipophilic and bulky.

When you form a salt (e.g., HCl), you are not creating a simple ionic solid; you are often creating a surfactant-like molecule. This duality leads to three primary failure modes during experimentation:

  • Liquid-Liquid Phase Separation (LLPS): "Oiling out" during crystallization.[1]

  • Gelation: Formation of supramolecular hydrogels rather than true solutions.

  • Micellar Shielding: Apparent solubility limits driven by critical micelle concentration (CMC) rather than true saturation.

This guide addresses these specific behaviors with field-proven troubleshooting protocols.

Part 1: Diagnostic Q&A – Troubleshooting Specific Failures
Issue 1: "My salt turned into a sticky oil instead of crystals."

Diagnosis: You are experiencing Liquid-Liquid Phase Separation (LLPS). The energy barrier to form an ordered crystal lattice is higher than the energy required to separate into a disordered, solute-rich liquid phase. This is common when the "tail" (cycloheptyl) disrupts the packing of the ionic "heads."

The Fix:

  • Stop Rapid Cooling: Rapid cooling traps the system in the "oil" metastable zone.

  • Change the Solvent Dielectric: You likely used a solvent that is too polar (e.g., pure water or methanol) or too non-polar (pure ether). You need a "Goldilocks" zone.

  • Use the "Cloud Point" Protocol:

    • Dissolve the oil in a minimum amount of hot solvent (e.g., Isopropanol).

    • Add a less polar anti-solvent (e.g., Ethyl Acetate or MTBE) dropwise at reflux until just cloudy.

    • Add one drop of the good solvent to clear it.

    • Cool at 5°C/hour. (Do not put it straight in the freezer).

Expert Insight: If the HCl salt persists as an oil, switch to a counterion with an aromatic ring (e.g., Tosylate or Benzenesulfonate ). The


 stacking of the counterion can provide the necessary lattice energy to force crystallization over oiling [1].
Issue 2: "The HCl salt won't dissolve in my aqueous buffer (pH 7.4)."

Diagnosis: This is likely a pH-Solubility squeeze . The pKa of the primary amine is


 10.6. At pH 7.4, the species is predominantly protonated (

). However, the Common Ion Effect (from NaCl in PBS) and the high lipophilicity of the cycloheptyl group can depress the solubility of the salt form itself. Furthermore, if your buffer drifts above pH 8.0, the free base (which is insoluble in water) begins to generate.

The Fix:

  • Lower pH: Ensure the buffer is at least 2 pH units below the pKa. Target pH 4.5–5.5 (Acetate or Citrate buffers) for stock preparation.

  • Disrupt Micelles: The compound may be forming micelles that scatter light, looking like "insolubility." Add 5% Solutol HS-15 or 10% Sulfobutylether-

    
    -cyclodextrin (SBE-
    
    
    
    -CD)
    . Cyclodextrins are particularly effective at encapsulating the cycloheptyl tail, preventing aggregation [2].
Issue 3: "The solution turned into a solid gel upon cooling."

Diagnosis: Your molecule is acting as a Low Molecular Weight Gelator (LMWG). The hydrophobic tails are interdigitating while the polar heads form hydrogen bond networks with the solvent, trapping the liquid.

The Fix:

  • Add a Chaos Agent: You need to disrupt the hydrogen bonding network. Add 5–10% DMSO or Methanol to your aqueous system.

  • Switch Counterions: Sulfate and Phosphate salts are notorious for gelling with long-chain amines due to their ability to bridge multiple amine heads. Switch to a monovalent counterion like Chloride or Bromide.

Part 2: Decision Trees & Workflows
Visual 1: Solubility Troubleshooting Logic

SolubilityTroubleshooting Start Problem Detected IssueType Identify Failure Mode Start->IssueType Oiling Oiling Out (LLPS) IssueType->Oiling Liquid separation Gelation Gel Formation IssueType->Gelation Solidifies but no crystals Precip Precipitation in Buffer IssueType->Precip Cloudy suspension SolventCheck Check Solvent Polarity Oiling->SolventCheck CheckIon Is Counterion Multivalent? (Sulfate/Phosphate) Gelation->CheckIon CheckpH Check pH vs pKa (Is pH > 8.5?) Precip->CheckpH SlowCool Apply Slow Cooling (<5°C/hr) SolventCheck->SlowCool Solvent OK ChangeIon Switch to Aromatic Counterion (Tosylate/Besylate) SolventCheck->ChangeIon Persists AddCosolvent Add 'Chaos Agent' (5-10% MeOH or DMSO) CheckIon->AddCosolvent No SwitchMono Switch to Monovalent (HCl/Mesylate) CheckIon->SwitchMono Yes Acidify Acidify Buffer (Target pH 4.5-6.0) CheckpH->Acidify Yes (Free Base forming) AddCD Add Cyclodextrin (SBE-beta-CD) CheckpH->AddCD No (Salt insolubility)

Caption: Diagnostic logic flow for identifying and resolving phase behavior issues with amphiphilic amine salts.

Part 3: Detailed Protocols
Protocol A: The "Anti-Oil" Salt Crystallization

Use this when standard recrystallization yields a sticky oil.

Materials:

  • Crude 4-Cycloheptylbutan-1-amine salt.

  • Solvent A: Isopropanol (IPA) or Ethanol (Good solvent).

  • Solvent B: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (Anti-solvent).

  • Heat source with precise control (e.g., heating block).

Steps:

  • Dissolution: Dissolve 100 mg of salt in the minimum volume of boiling Solvent A. If it requires >5 mL, the salt is too insoluble; stop and switch counterions.

  • Cloud Point: While maintaining reflux, add Solvent B dropwise. Stop immediately when a faint, persistent turbidity (cloudiness) appears.

  • Back-off: Add 2-3 drops of hot Solvent A until the solution is perfectly clear again.

  • Seeding (Critical): If you have any solid crystals from a previous batch, add a microscopic speck now. If not, scratch the glass wall with a glass rod to induce nucleation.

  • Controlled Cooling: Turn off the heat source but leave the vial in the block. Allow the block to cool to room temperature naturally (approx. 2-3 hours).

    • Why? This prevents the "crash cooling" that traps the oil phase.

  • Aging: Once at room temperature, if oil droplets are visible, reheat and repeat with slightly more Solvent A. If crystals form, let them "ripen" for 12 hours before filtering.

Protocol B: Aqueous Stock Preparation for Bioassays

Use this to prepare stable, precipitate-free stocks for cell culture or enzymatic assays.

The Challenge: The cycloheptyl tail makes the salt prone to crashing out in high-salt media (PBS/DMEM).

Optimized Formulation:

Component Concentration Function
Active Salt 10 mM Target Compound
DMSO 5% (v/v) Prevents gelation/aggregation

| SBE-


-CD  | 10% (w/v) | Encapsulates hydrophobic tail |
| Citrate Buffer  | 50 mM (pH 5.0) | Maintains ionization |

Method:

  • Dissolve the SBE-

    
    -CD (Sulfobutylether-
    
    
    
    -cyclodextrin) in the Citrate buffer.
  • Dissolve the amine salt in pure DMSO (200x strength).

  • Slowly spike the DMSO stock into the vortexing Cyclodextrin buffer.

    • Note: Do not add the solid salt directly to the buffer; it may form a "gum" that is slow to dissolve.

Part 4: Salt Selection Matrix

If the HCl salt fails, use this matrix to select a better counterion based on your specific problem.

CounterionLipophilicityLattice EnergyBest For...Risk
Chloride (HCl) LowHighInitial screening, high MPHygroscopicity, Oiling out
Mesylate LowMediumHigh aqueous solubilityHygroscopicity
Tosylate HighHighPreventing Oiling Out , CrystallinityLower aqueous solubility
Fumarate (2:1) MediumHighStability, non-hygroscopicpH dependent solubility
Lactate MediumLowHigh solubility (syrup)Hard to crystallize (often oils)
References
  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217. Link

    • Establishes the relationship between counterion lipophilicity and salt melting point/crystallinity.
  • Brewster, M. E., & Loftsson, T. (2007).[2] Cyclodextrins as pharmaceutical solubilizers.[2][3] Advanced Drug Delivery Reviews, 59(7), 645-666. Link

    • Authoritative source on using cyclodextrins to solubilize amphiphilic molecules.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

    • The standard handbook for salt selection protocols and troubleshooting oiling out.
  • Kumar, L., et al. (2013). Salt Selection in Drug Development. Pharmaceutical Technology, 37(6). Link

    • Practical guide on counterion screening workflows.

Sources

Technical Support Center: Handling 4-Cycloheptylbutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: HYGRO-HCl-001 Status: Open Priority: High (Material Stability Risk) Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Profile

User Issue: You are experiencing difficulties handling 4-Cycloheptylbutan-1-amine hydrochloride (CAS: N/A for specific salt, generic alkyl-amine HCl handling applies). Common symptoms include the powder turning into a sticky gum, "caking" in the bottle, or inconsistent reaction yields due to stoichiometry errors (weighing water instead of compound).

The Root Cause: Primary alkyl amine salts like 4-Cycloheptylbutan-1-amine HCl are inherently hygroscopic and often deliquescent . The ionic lattice of the hydrochloride salt has a high affinity for atmospheric water vapor. When the Critical Relative Humidity (CRH) of the salt is lower than the ambient humidity, the crystal lattice collapses, absorbing water until it dissolves in its own sorbed moisture, forming a viscous oil.

Module 1: Storage & Preservation (The "Onion" Protocol)

Objective: Prevent moisture ingress during long-term storage. Principle: Multiple barriers (layers) reduce the rate of diffusion of water vapor.

The Storage Protocol

Do not rely on the original vendor cap alone. Use the "Onion" Layering System :

LayerMaterialFunction
Primary Original Amber VialProtects from light; chemically inert glass.
Seal Parafilm M® or Teflon TapeWraps the cap/neck junction to prevent vapor exchange.
Secondary Ziplock Bag + DesiccantCreates a local micro-environment of low humidity.
Tertiary Desiccator CabinetBulk storage environment (maintain <20% RH).

Critical FAQ: Should I store it in the fridge?

  • Answer: Use Caution. While cold storage slows chemical degradation, it increases hygroscopic risk.

  • The Trap: If you remove a cold bottle (4°C) into a warm lab (22°C), moisture from the air will immediately condense on the salt (dew point principle).

  • The Fix: If stored cold, you MUST allow the closed vessel to equilibrate to room temperature (approx. 30-60 mins) inside a desiccator before opening.

Module 2: Accurate Weighing (The "Weigh-by-Difference" Method)

Objective: Obtain precise stoichiometry despite rapid water uptake. The Error: Zeroing a weigh boat, adding the salt, and watching the weight drift upwards leads to under-dosing the amine.

Workflow Visualization

The following diagram illustrates the decision logic for weighing hygroscopic salts.

WeighingProtocol start Start: Weighing Task check_env Check Lab Humidity start->check_env decision_env Is RH > 40%? check_env->decision_env glovebox Use Glovebox / Glovebag (Inert N2/Ar) decision_env->glovebox Yes (High Risk) bench Benchtop Handling decision_env->bench No (Low Risk) prep_vial Prep: Dry spatula & Vial (Oven dried) glovebox->prep_vial bench->prep_vial weigh_diff Method: Weigh by Difference (See Protocol) prep_vial->weigh_diff calc Stoichiometry Correction (Req. Karl Fischer Data) weigh_diff->calc end Proceed to Reaction calc->end

Caption: Decision matrix for weighing hygroscopic amine salts based on environmental humidity.

The "Weigh-by-Difference" Protocol
  • Tare the balance to zero.

  • Place the capped source vial (containing your amine HCl) on the balance. Record Weight A.

  • Remove vial, quickly transfer an estimated amount to your reaction vessel.

  • Immediately recap the source vial.

  • Place the source vial back on the balance. Record Weight B.

  • Mass Transferred = Weight A - Weight B.

    • Why this works: You are measuring the loss from the protected environment, not the gain on the exposed weigh boat.

Module 3: Recovery & Drying (Remediation)

User Issue: "My powder has turned into a sticky goo or oil. Is it ruined?" Assessment: Likely not. It has deliquesced. Unless the compound is hydrolytically unstable (unlikely for simple alkyl amines), it is just wet.

Recovery Methods Table
MethodSuitabilityProcedurePros/Cons
Vacuum Oven Best for Bulk 40°C at <10 mbar for 12h. Use P₂O₅ as desiccant in the oven trap.Pro: Gentle, scalable.Con: Slow; requires equipment.
Azeotropic Distillation Best for "Goo" Dissolve in Toluene/Ethanol (10:1). Rotovap down. Repeat 3x with pure Toluene.Pro: Rapidly removes entrained water.Con: Uses solvent; risk of thermal stress.
High-Vac Desiccator Small Scale Place open vial in desiccator with P₂O₅ under high vacuum (0.1 mmHg).Pro: No heat (safe).Con: Very slow (24-48h).
Recovery Decision Tree

RecoveryTree status Material State? clumped Clumped / Caked status->clumped liquid Liquefied / Oil status->liquid mech_break Mechanical Breakup (Spatula in Glovebox) clumped->mech_break azeotrope Dissolve & Azeotrope (Toluene Strip) liquid->azeotrope vac_oven Vacuum Oven 40°C, Overnight mech_break->vac_oven check Check Appearance vac_oven->check azeotrope->vac_oven kf_test Validation: Karl Fischer Titration check->kf_test

Caption: Workflow for recovering deliquesced or caked amine hydrochloride salts.

Validation: The "Trust but Verify" Step

You cannot visually confirm if the salt is "dry enough" for sensitive chemistry (e.g., coupling reactions).

  • Karl Fischer (KF) Titration: The gold standard.

    • Note: Amine salts can sometimes buffer the KF reagent. Use a buffered solvent system (e.g., imidazole-buffered) if you observe endpoint drift [1].

  • Melting Point: Compare against literature (if available). Wet salts exhibit a depressed and broadened melting range.

References

  • Mettler Toledo. (n.d.). Karl Fischer Titration Guide: Water Determination in Amines.[1] Retrieved from [Link]

  • University of Rochester. (n.d.). Weighing Reactants and Reagents: Handling Hygroscopic Solids. Department of Chemistry. Retrieved from [Link]

  • Ibis Scientific. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals.[2] Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry of 4-Cycloheptylbutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the mass spectrometry fragmentation of 4-Cycloheptylbutan-1-amine versus its closest structural analog, 4-Cyclohexylbutan-1-amine .

Executive Summary

4-Cycloheptylbutan-1-amine is a primary aliphatic amine featuring a seven-membered cycloalkane ring. In drug development and metabolomics, distinguishing this moiety from its six-membered analog, 4-Cyclohexylbutan-1-amine , is critical for verifying ring expansion/contraction metabolites.

  • Primary Differentiator: While both compounds share a dominant base peak at m/z 30 (α-cleavage), they are distinguished by the molecular ion mass shift (+14 Da) and specific cycloalkyl ring fragments (m/z 97 for cycloheptyl vs. m/z 83 for cyclohexyl).

  • Ionization Behavior:

    • EI (70 eV): Hard ionization yields extensive fragmentation; the molecular ion (

      
      ) is weak or absent.[1]
      
    • ESI (+): Soft ionization yields a stable protonated molecule

      
      , with the primary fragmentation channel being the neutral loss of ammonia (
      
      
      
      Da).

Structural & Theoretical Basis

The structural difference lies solely in the ring size. This impacts the internal energy distribution during ionization and the stability of the resulting carbocations.

Feature4-Cycloheptylbutan-1-amine (Target)4-Cyclohexylbutan-1-amine (Analog)
Formula


Monoisotopic Mass 169.1830 Da155.1674 Da
Ring Strain Higher (Cycloheptane)Lower (Cyclohexane)
Key Structural Motif 7-membered ring +

alkyl linker
6-membered ring +

alkyl linker

Mass Spectrometry Performance: Fragmentation Analysis

A. Electron Ionization (EI) - 70 eV

Under standard EI conditions, aliphatic amines undergo rapid fragmentation. The charge is preferentially retained on the nitrogen atom due to its low ionization energy.

1. The Dominant Pathway:

-Cleavage

Both compounds undergo homolytic cleavage of the C-C bond adjacent to the nitrogen (the


-bond).[2] This process is driven by the radical site on the nitrogen atom initiating the break.
  • Mechanism:

    
    
    
  • Observation: This yields a base peak at m/z 30 for both compounds. This ion is diagnostic for primary amines with an unsubstituted

    
    -carbon but useless  for distinguishing the two analogs.
    
2. Diagnostic Ring Fragments (The Differentiators)

To distinguish the compounds, one must look at the lower abundance ions resulting from charge migration to the alkyl chain or ring.

  • Cycloheptyl Specifics: The cycloheptyl ring (

    
    ) generates a carbocation at m/z 97 . Subsequent loss of ethylene (
    
    
    
    ) from the ring yields m/z 69 .
  • Cyclohexyl Specifics: The cyclohexyl ring (

    
    ) generates a carbocation at m/z 83 . Loss of ethylene yields m/z 55 .
    
B. Electrospray Ionization (ESI-MS/MS)

In positive mode ESI, the molecule forms


.[3]
  • Target Precursor: m/z 170.2

  • Analog Precursor: m/z 156.2

  • Primary Transition: The most facile pathway is the heterolytic cleavage of the C-N bond, leading to the loss of neutral ammonia (

    
    , 17 Da).
    
    • Target:

      
       (Cycloheptylbutyl carbocation)
      
    • Analog:

      
       (Cyclohexylbutyl carbocation)
      

Comparative Data Table

The following table summarizes the expected ions. Note: Intensities are relative estimates based on standard aliphatic amine behavior.

Ion TypeFragment Structure4-Cycloheptyl- (Target) m/z4-Cyclohexyl- (Analog) m/zDiagnostic Value
Molecular Ion (EI)

169 (Trace)155 (Trace)High (if visible)
Base Peak (EI)

30 (100%)30 (100%)Low (Class ID only)
Ring Fragment 1

97 83 Critical
Ring Fragment 2

69 55 High
Protonated (ESI)

170.2 156.2 Critical
Neutral Loss (ESI)

153.2 139.2 High

Mechanistic Visualization

The following diagram illustrates the competing fragmentation pathways for the target compound, highlighting the divergence between the stable amine fragment and the diagnostic ring fragments.

FragmentationPathways cluster_legend Pathway Legend M_Ion Molecular Ion [M]+• (m/z 169) Alpha_Cleavage α-Cleavage Product [CH2=NH2]+ (m/z 30) M_Ion->Alpha_Cleavage Dominant Pathway (Homolytic) Alkyl_Radical Cycloheptyl-propyl Radical (Neutral) Ring_Ion Cycloheptyl Cation [C7H13]+ (m/z 97) M_Ion->Ring_Ion Inductive Cleavage (Charge Migration) Ring_Contract Ring Contraction [C5H9]+ (m/z 69) Ring_Ion->Ring_Contract - C2H4 (Ethylene) key1 Red: Base Peak (Non-Specific) key2 Yellow/Green: Diagnostic Ring Fragments

Figure 1: Fragmentation logic for 4-Cycloheptylbutan-1-amine. The red path indicates the most abundant but least specific ion; the yellow/green path provides structural confirmation.

Experimental Protocol: Validated Detection Workflow

To reliably distinguish these compounds, the following protocol synthesizes standard amine analysis techniques.

Phase 1: Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Methanol/Water (50:50) with 0.1% Formic Acid.

  • Derivatization (Optional but Recommended for GC-MS): To prevent thermal degradation and peak tailing of the primary amine, derivatize with Trifluoroacetic Anhydride (TFAA).

    • Reaction: Incubate sample with TFAA at 60°C for 30 mins.

    • Result: Shifts mass by +96 Da (

      
       group), improves volatility, and stabilizes the molecular ion.
      
Phase 2: Instrument Parameters
A. GC-MS (Electron Ionization)[1][4]
  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Inlet Temp: 250°C.

  • Source Temp: 230°C.

  • Energy: 70 eV.[1]

  • Scan Range: m/z 25–300.

  • Success Criteria: Observation of base peak m/z 30 and at least one diagnostic ring ion (m/z 97 or 69).

B. LC-MS/MS (Electrospray)[4]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 2.1 x 50 mm.

  • Mobile Phase:

    • A:

      
       + 0.1% Formic Acid.
      
    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • Ionization: ESI Positive Mode.

  • Collision Energy (CID): Stepped 15-30 eV to observe both the parent survival and the neutral loss of

    
    .
    

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for -cleavage mechanisms in amines).
  • NIST Chemistry WebBook. Mass Spectrum of 4-Cyclohexylbutan-1-amine. National Institute of Standards and Technology. Available at: [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Source for cycloalkane ring fragmentation and ethylene loss mechanisms).[5]

  • Holčapek, M., et al. (2010). Fragmentation behavior of protonated amines in electrospray ionization. Journal of Mass Spectrometry. (Mechanisms for neutral loss of ammonia in ESI).

Sources

Spectral Fingerprinting: 4-Cycloheptylbutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Structural Validation in Drug Discovery

Part 1: Executive Summary & Technical Context

4-Cycloheptylbutan-1-amine (CAS: 1485566-20-8) is a specialized aliphatic amine building block. Unlike its ubiquitous cyclohexyl analogues, the cycloheptyl variant introduces increased lipophilicity and a unique conformational flexibility (pseudorotation) to the seven-membered ring. These properties make it a high-value scaffold for designing receptor ligands where steric bulk and hydrophobic interaction are critical.[1]

This guide provides a predictive spectral analysis and comparative validation framework . Due to the proprietary nature of specific batch data for this novel intermediate, we utilize "First Principles" spectroscopy, correlating data from verified structural analogues (Cycloheptane and n-Butylamine) to establish a rigorous identification standard.

The Analytical Challenge

Distinguishing 4-Cycloheptylbutan-1-amine from its synthetic precursors (nitriles, amides) or structural isomers (e.g., cyclohexyl-pentyl variants) requires precise functional group verification. FTIR offers the most rapid "Go/No-Go" decision metric for reaction completeness (reduction of nitrile/amide to amine).

Part 2: FTIR Spectral Analysis (Predictive & Comparative)

The FTIR spectrum of 4-Cycloheptylbutan-1-amine is dominated by two distinct chemical moieties: the Primary Amine Head Group and the Cycloheptyl-Aliphatic Tail .

Table 1: Predicted Characteristic FTIR Peaks

Data derived from standard correlation charts for primary aliphatic amines and cycloalkanes.

Functional GroupMode of VibrationFrequency Range (cm⁻¹)IntensityDiagnostic Value
Primary Amine (-NH₂) N-H Stretch (Asymmetric) 3380 – 3350 MediumHigh: The higher frequency peak of the "Amine Doublet".
Primary Amine (-NH₂) N-H Stretch (Symmetric) 3300 – 3280 MediumHigh: The lower frequency peak.[1] Absence indicates tertiary amine impurity.[1][2]
Aliphatic C-H C-H Stretch (Asymmetric)2930 – 2915StrongOverlap of Butyl chain and Cycloheptyl ring CH₂.[1]
Aliphatic C-H C-H Stretch (Symmetric)2860 – 2850StrongCharacteristic of saturated hydrocarbons.[1]
Amine (-NH₂) N-H Scissoring (Bend) 1650 – 1590 Med-StrongCritical: Confirms primary amine; distinguishes from OH (broad) or C=O (sharp, higher freq).[1]
Methylene (-CH₂-) C-H Scissoring1475 – 1450MediumDiagnostic for the cycloheptyl ring and butyl chain.
C-N Bond C-N Stretch1090 – 1020Med-WeakOften overlaps with skeletal vibrations; less diagnostic.[1]
Amine (-NH₂) N-H Wagging (Out-of-plane) 910 – 665 Broad"Amine Blush" – confirms presence of NH₂ group.
Cycloheptyl Ring Ring Deformation900 – 800WeakSpecific fingerprint bands for 7-membered rings (distinct from cyclohexyl).[1]
Comparative Analysis: FTIR vs. Alternatives

Why use FTIR when NMR is available? The table below compares the "Performance" of FTIR against other analytical techniques for this specific molecule.

Table 2: Analytical Performance Matrix
FeatureFTIR (Mid-IR) 1H NMR (Proton) LC-MS (Mass Spec)
Primary Utility Functional Group Verification (Did the reduction work?)Structural Elucidation (Is the skeleton correct?)Molecular Weight (Is the mass correct?)
Speed < 2 Minutes15–30 Minutes10–20 Minutes
Differentiation Excellent for Nitrile vs. Amine (2250 cm⁻¹ disappearance).[1]Excellent for proton counting (Integration).[1]Poor for salt form identification (e.g., HCl salt vs Free base).
Blind Spot Hard to distinguish Cycloheptyl vs. Cyclohexyl (similar CH stretches).None (Ring protons have distinct shifts).[1]Cannot distinguish isomers easily.
Cost per Run LowHighMedium

Part 3: Experimental Protocol (Self-Validating)

Objective: Obtain a research-grade spectrum of 4-Cycloheptylbutan-1-amine to validate synthesis (e.g., reduction of 4-cycloheptylbutanenitrile).

Materials
  • Sample: 4-Cycloheptylbutan-1-amine (Liquid or low-melting solid).

  • Substrate: NaCl or KBr salt plates (for liquid film) or ATR Crystal (Diamond/ZnSe).[1]

  • Solvent: Isopropanol (for cleaning).[1]

Step-by-Step Methodology
  • Background Correction (The Blank):

    • Action: Clean the ATR crystal/Salt plates thoroughly.[1] Run a background scan (air) with the same parameters as the sample (typically 4 cm⁻¹ resolution, 16 scans).

    • Validation: Ensure the background line is flat with only atmospheric CO₂ (2350 cm⁻¹) and H₂O peaks visible.[1]

  • Sample Application:

    • Action: Apply 1 drop of the neat amine liquid onto the crystal. If solid, perform a thin film melt or KBr pellet compression.[1]

    • Critical Note: Primary amines react with CO₂ in the air to form carbamates.[1] Scan immediately after exposure to air to avoid artifact peaks around 1570 cm⁻¹ (COO⁻ stretch).[1]

  • Data Acquisition:

    • Action: Collect spectrum from 4000 cm⁻¹ to 600 cm⁻¹.[1]

    • Check: Look for the "Doublet" at 3300-3400 cm⁻¹ .[1]

      • Pass: Two peaks visible = Primary Amine.[1][3][4][5]

      • Fail (Single Peak): Secondary Amine impurity.[1]

      • Fail (No Peaks): Tertiary Amine or unreacted Nitrile precursor.[1][6]

  • Post-Run Cleaning:

    • Action: Wipe with Isopropanol.[1] Avoid Acetone if using ZnSe crystals (can damage some mountings) and because Acetone residues can mimic carbonyl peaks.[1]

Part 4: Visualization of Logic Flow

The following diagram illustrates the decision logic for validating the synthesis of 4-Cycloheptylbutan-1-amine from its nitrile precursor using FTIR.

G Start Start: Crude Reaction Mixture (Reduction of Nitrile) FTIR_Scan Perform FTIR Scan (4000 - 600 cm-1) Start->FTIR_Scan Check_Nitrile Check 2200-2260 cm-1 (C≡N Stretch) FTIR_Scan->Check_Nitrile Nitrile_Present Peak Detected: Incomplete Reduction Check_Nitrile->Nitrile_Present Strong Peak Nitrile_Absent No Peak: Proceed to Amine Check Check_Nitrile->Nitrile_Absent Flat Baseline Check_Amine Check 3300-3500 cm-1 (N-H Region) Nitrile_Absent->Check_Amine Doublet Doublet Observed: Primary Amine Confirmed (Target Product) Check_Amine->Doublet Two Bands Singlet Singlet Observed: Secondary Amine Impurity Check_Amine->Singlet One Band None No Peaks: Tertiary Amine / Other Check_Amine->None Baseline

Figure 1: Logical workflow for validating 4-Cycloheptylbutan-1-amine synthesis via FTIR, distinguishing it from precursors and byproducts.

Part 5: References

  • National Institute of Standards and Technology (NIST). Cycloheptane IR Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved March 7, 2026, from [Link]

  • LibreTexts Chemistry. Spectroscopy of Amines. Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Department of Chemistry and Biochemistry.[1] Retrieved March 7, 2026, from [Link]

Sources

Definitive Guide: GC-MS Characterization of 4-Cycloheptylbutan-1-amine Purity

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the definitive protocol for the purity characterization of 4-Cycloheptylbutan-1-amine (CAS: 1485566-20-8). It moves beyond standard "certificate of analysis" checklists to provide a robust, self-validating analytical workflow designed for high-stakes drug development applications.

The Purity Paradox: Why Standard Methods Fail

4-Cycloheptylbutan-1-amine is a critical aliphatic amine scaffold, often used as a building block for GPCR ligands and kinase inhibitors. However, its chemical nature presents a specific analytical challenge—the "Purity Paradox."

  • The Problem: As a primary aliphatic amine, the molecule possesses a lone pair on the nitrogen that interacts strongly with silanol groups in GC column stationary phases, leading to severe peak tailing and adsorption.

  • The Consequence: Direct injection GC-MS often underestimates impurities because the analyte adsorbs irreversibly at trace levels. Conversely, HPLC-UV fails because the molecule lacks a strong chromophore (no aromatic ring in the butyl chain), rendering it invisible to standard UV detectors without post-column derivatization.

The Solution: This guide advocates for Chemical Derivatization GC-MS using Trifluoroacetic Anhydride (TFAA). This method masks the polar amine, increases volatility, and provides a distinct mass spectral fingerprint for definitive structural validation.

Strategic Comparison: Selecting the Right Methodology

The following table objectively compares the performance of the proposed TFA-Derivatization method against common alternatives.

FeatureMethod A: Direct Injection GC-MS Method B: HPLC-UV (210 nm) Method C: TFA-Derivatization GC-MS (Recommended)
Analyte Stability Low (Thermal degradation in injector)HighHigh (Thermally stable amide formed)
Peak Shape Poor (Severe tailing)GoodExcellent (Gaussian symmetry)
Sensitivity (LOD) ~100 ppm (due to adsorption)~500 ppm (weak absorbance)< 1 ppm (High ionization efficiency)
Impurity ID Limited (m/z 30 dominates)None (Retention time only)Definitive (Diagnostic fragments)
Quantification Non-linear at low concentrationsLinearLinear & Robust

Expert Insight: While HPLC-MS (ESI) is a viable alternative, it often suffers from ion suppression in complex synthesis matrices. GC-MS with derivatization remains the gold standard for quantifying volatile organic impurities (VOIs) and isomeric byproducts in amine synthesis.

The Core Protocol: TFA-Derivatization Workflow

This protocol converts 4-Cycloheptylbutan-1-amine into its trifluoroacetamide derivative (


-(4-cycloheptylbutyl)-2,2,2-trifluoroacetamide).
Reagents & Materials
  • Analyte: 4-Cycloheptylbutan-1-amine (>98% nominal purity).[1]

  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA), ≥99%.

  • Solvent: Ethyl Acetate (Anhydrous) or Dichloromethane (DCM).

  • Base: Pyridine or Triethylamine (Optional, to scavenge acid).

  • Internal Standard: Dodecane (for retention time locking).

Analytical Workflow Diagram

G Sample Raw Amine Sample (10 mg) Reaction Derivatization (Add TFAA, 60°C, 30 min) Sample->Reaction Dissolve Solvent Solvent + Base (EtOAc/Pyridine) Solvent->Reaction Quench Quench/Wash (Bicarbonate Wash) Reaction->Quench Remove Excess Acid Analysis GC-MS Injection (Split 1:50) Quench->Analysis Organic Layer

Figure 1: Step-by-step derivatization workflow ensuring complete conversion of the amine to its volatile amide analog.

Step-by-Step Procedure
  • Preparation: Weigh 10 mg of 4-Cycloheptylbutan-1-amine into a 2 mL GC vial.

  • Dissolution: Add 1.0 mL of Anhydrous Ethyl Acetate. Vortex to dissolve.

  • Derivatization:

    • Add 50 µL of Pyridine (acid scavenger).

    • Slowly add 100 µL of TFAA . (Caution: Exothermic reaction).

    • Cap the vial immediately.

  • Incubation: Heat the vial at 60°C for 30 minutes . This ensures quantitative conversion of sterically hindered amines or impurities.

  • Evaporation (Critical Step): Evaporate the solvent and excess TFAA under a gentle stream of Nitrogen to dryness. This removes the corrosive acid that damages GC columns.

  • Reconstitution: Reconstitute the residue in 1.0 mL of pure Ethyl Acetate containing the Internal Standard.

  • Injection: Inject 1.0 µL into the GC-MS.

GC-MS Parameters & Data Interpretation[2][3]

Instrument Configuration
  • Column: DB-5ms or Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: 250°C, Split Ratio 50:1.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 15°C/min to 300°C.

    • Hold 5 min.

  • MS Source: EI (70 eV), 230°C. Scan range 40–450 m/z.

Mass Spectral Analysis (Self-Validating Logic)

The derivatization process creates a specific mass shift that validates the structure.

  • Molecular Ion (M+):

    • Native Amine MW: 169.3

    • TFA Derivative MW:

      
      
      
    • Validation: Look for the molecular ion at m/z 265 .

  • Diagnostic Fragments:

    • m/z 126:

      
      . This is the base peak or major fragment for TFA-derivatized primary amines, confirming the N-terminus.
      
    • m/z 97: Cycloheptyl cation

      
      . Confirms the presence of the 7-membered ring.
      
    • m/z 69:

      
       fragment.
      
Impurity Profiling

Common synthesis impurities will appear with distinct shifts:

  • Starting Material (Nitrile): Will not derivatize. Look for 4-Cycloheptylbutanenitrile (MW ~165).

  • Secondary Amine (Dimer): If over-alkylation occurred during synthesis, the secondary amine will derivatize but show a different fragmentation pattern (M+ will be much higher).

  • Alcohol Byproducts: If synthesized via reduction of an alcohol/acid, the alcohol will form a TFA-ester (different retention time).

References

  • BenchChem. "Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols." BenchChem Protocols. Link

  • Sigma-Aldrich (Merck). "4-Cycloheptylbutan-1-amine Product Information & CAS 1485566-20-8." Sigma-Aldrich Catalog. Link

  • Little, J. L. "Derivatization of Amines for GC-MS Analysis." Journal of Chromatography A, vol. 844, no. 1-2, 1999, pp. 1-22.
  • Phenomenex. "GC vs. HPLC: What Sets These Methods Apart." Phenomenex Blog, 2025. Link

  • PubChem. "4-Cyclohexylbutan-1-amine (Analogous Structure Data)." National Library of Medicine. Link

Sources

steric hindrance comparison of cycloheptyl vs cyclopentyl amines

Author: BenchChem Technical Support Team. Date: March 2026

Title: Navigating Steric Hindrance in Cyclic Amines: A Comparative Guide to Cyclopentyl vs. Cycloheptyl Moieties

Target Audience: Researchers, scientists, and drug development professionals.

Introduction: The Causality of Ring Size in Molecular Design

In the rational design of pharmaceuticals and advanced catalysts, aliphatic cyclic amines are critical structural motifs. While they may appear chemically similar, altering the ring size from a five-membered (cyclopentyl) to a seven-membered (cycloheptyl) system fundamentally shifts the molecule's conformational dynamics and steric profile.

As an Application Scientist, I frequently observe that researchers underestimate the non-linear scaling of steric bulk in medium-sized rings. This guide objectively compares cyclopentylamine and cycloheptylamine, detailing how the distinct steric hindrance of each moiety dictates chemical reactivity, target binding, and pharmacokinetic stability.

Conformational Dynamics and Steric Shielding

The core causality behind the differing performance of these two amines lies in their preferred 3D conformations and the resulting transannular interactions.

  • Cyclopentylamine (C5): The five-membered ring predominantly adopts an envelope or half-chair conformation. Because the ring is relatively planar and rigid, the

    
     and 
    
    
    
    carbons are tightly constrained. This geometry leaves the nitrogen lone pair highly exposed, resulting in moderate steric hindrance. It is an ideal moiety when nucleophilicity must be preserved while maintaining a compact hydrophobic footprint.
  • Cycloheptylamine (C7): The seven-membered ring is highly flexible, rapidly interconverting between twist-chair and boat conformations. This flexibility introduces significant transannular strain. To minimize this strain, the methylene groups pucker outward, forcing their axial hydrogen atoms into the spatial hemisphere of the amine group. This creates a dense "steric shield" around the nitrogen lone pair.

This steric divergence has been empirically validated in complex catalytic systems. For instance, in transition-metal-catalyzed remote C–H alkylation, expanding the amine protecting group from a cyclopentyl to a cycloheptyl ring significantly increases steric hindrance, leading to a measurable, gradual decrease in reaction yields [1]. Similarly, in organometallic-mediated radical polymerizations, substituting a cyclopentyl ligand with a cycloheptyl ligand drastically increases the steric crowding around the metal center, altering the reaction's kinetic profile and conversion rates [2].

G C5 Cyclopentylamine (Envelope, Exposed N) TS_C5 Favorable TS (Minimal Steric Clash) C5->TS_C5 + C7 Cycloheptylamine (Twist-Chair, Shielded N) TS_C7 Hindered TS (Severe Transannular Clash) C7->TS_C7 + Elec Bulky Electrophile Elec->TS_C5 Elec->TS_C7 Prod_C5 Rapid Conversion (High Yield) TS_C5->Prod_C5 Prod_C7 Slow Conversion (Low Yield/High Selectivity) TS_C7->Prod_C7

Mechanistic pathway illustrating steric clash differences between C5 and C7 cyclic amines.

Quantitative Comparison of Performance Metrics

To guide synthetic and medicinal chemistry decisions, the table below summarizes the structural parameters and relative performance of both amines when subjected to sterically demanding environments.

Table 1: Steric and Reactivity Profiling of Cyclopentyl vs. Cycloheptyl Amines

ParameterCyclopentylamineCycloheptylamineCausality / Implication
Ring Size 5-membered7-memberedDictates baseline molecular volume.
Preferred Conformation EnvelopeTwist-ChairC7 puckering causes transannular steric shielding.
Relative Steric Bulk ModerateHighC7 behaves similarly to a tert-butyl group in specific trajectories.
N-Alkylation Rate (Bulky Electrophiles) Fast (

)
Slow (

)
C7 is preferred when mono-alkylation over over-alkylation is required.
CYP450 N-Dealkylation Vulnerability HighLowC7's steric shield blocks the enzymatic active site, increasing half-life.
Receptor Pocket Fit Broad (fits narrow clefts)Restricted (requires wide pockets)C5 is better for tight binding sites; C7 is better for disrupting protein-protein interactions.

Self-Validating Experimental Protocols

To objectively measure the steric impacts described above, researchers must employ self-validating experimental systems. A self-validating protocol utilizes internal standards and orthogonal readouts to ensure that observed differences are strictly due to steric hindrance, not volumetric errors or side reactions.

Protocol A: Comparative N-Acylation Kinetics Assay

This protocol determines the relative nucleophilicity of the amines when challenged with a sterically hindered acyl chloride (e.g., pivaloyl chloride).

Step-by-Step Methodology:

  • Preparation of Equimolar Master Mix: In a flame-dried vial under N₂, dissolve 1.0 mmol of cyclopentylamine and 1.0 mmol of cycloheptylamine in 10 mL of anhydrous dichloromethane (DCM).

  • Internal Standard Integration: Add 0.5 mmol of an inert internal standard (e.g., 1,4-dimethoxybenzene). Validation Check: Take a baseline aliquot for GC-FID analysis to confirm the exact 1:1 ratio of the two amines relative to the standard.

  • Base Addition: Add 2.5 mmol of N,N-diisopropylethylamine (DIPEA) to act as a non-nucleophilic acid scavenger.

  • Reaction Initiation: Cool the mixture to 0°C. Dropwise, add 0.8 mmol of pivaloyl chloride (sub-stoichiometric to force competition).

  • Time-Course Quenching: At exactly 1, 5, 15, and 30 minutes, extract 100 µL aliquots and immediately quench into 900 µL of a 1:1 Methanol/Water mixture containing 0.1% Formic Acid.

  • LC-MS/MS Quantification: Analyze the quenched aliquots. The ratio of N-cyclopentylpivalamide to N-cycloheptylpivalamide will directly yield the relative kinetic rate constants. Validation Check: Ensure the mass balance of unreacted amines plus formed amides equals the initial baseline concentration.

Protocol B: In Vitro Microsomal Stability Assay (CYP450 Shielding)

This assay evaluates how steric bulk protects the amine from metabolic N-dealkylation.

Step-by-Step Methodology:

  • Substrate Incubation: Incubate 1 µM of N-benzyl-cyclopentylamine and N-benzyl-cycloheptylamine (parallel runs) with 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM phosphate buffer (pH 7.4).

  • Cofactor Initiation: Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

  • Serial Sampling: Remove 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Protein Precipitation (Quench): Immediately mix each aliquot with 150 µL of ice-cold acetonitrile containing 50 nM of a stable-isotope-labeled internal standard (SIL-IS). Centrifuge at 14,000 x g for 10 minutes.

  • Clearance Calculation: Analyze the supernatant via LC-MS/MS. Plot the natural log of remaining parent compound versus time to calculate the intrinsic clearance (

    
    ). Validation Check: A control run without NADPH must show zero degradation, confirming that clearance is strictly CYP-mediated and not due to chemical instability.
    

Workflow Step1 1. Equimolar Amine Prep (Internal Standard Added) Step2 2. Reagent Addition (Controlled Temp/Sub-stoichiometric) Step1->Step2 Step3 3. Time-Course Quenching (Self-Validating Aliquots) Step2->Step3 Step4 4. Orthogonal LC-MS/MS Quantification Step3->Step4 Step5 5. Kinetic Rate / Clearance Data Processing Step4->Step5

Self-validating experimental workflow for comparative kinetics and metabolic stability.

Conclusion

The choice between a cyclopentyl and a cycloheptyl amine is not merely a matter of adding two carbon atoms; it is a fundamental manipulation of the molecule's spatial geometry. Cyclopentylamine offers a highly accessible nitrogen center ideal for rapid functionalization and fitting into narrow biological pockets. Conversely, cycloheptylamine leverages transannular steric shielding to slow down side reactions, enhance selectivity, and protect against metabolic degradation. By applying the self-validating protocols outlined above, researchers can quantitatively harness these steric differences to optimize their chemical pipelines.

References

  • Fluoroamide-Directed Regiodivergent C-Alkylation of Nitroalkanes ACS Publications (Journal of the American Chemical Society) URL:[Link]

  • Organometallic-mediated radical polymerization using well-defined Schiff base cobalt(II) complexes Journal of Coordination Chemistry (via CDMF) URL:[Link]

Comparative Guide: 4-Cycloheptylbutan-1-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Cycloheptylbutan-1-amine (CAS: 1485566-20-8) represents a specialized aliphatic amine building block used primarily to modulate lipophilicity and steric volume in lead optimization. Unlike its ubiquitous analog 4-cyclohexylbutan-1-amine , the cycloheptyl variant offers a unique conformational profile and increased hydrophobic bulk, making it a critical tool for filling deep hydrophobic pockets in GPCRs and enzyme active sites.

This guide provides a technical comparison of these two structural analogs, focusing on elemental composition as a primary validation metric, supported by predictive physicochemical performance data.

Chemical Profile & Theoretical Composition

Accurate elemental analysis (CHN) is the gold standard for validating the synthesis of hydrophobic amines, particularly to distinguish them from homologous impurities (e.g., propyl or pentyl chains) or incomplete reduction byproducts.

Target Molecule: 4-Cycloheptylbutan-1-amine[1][2]
  • Formula:

    
    
    
  • Molecular Weight: 169.31 g/mol [1]

  • Structure: A 7-membered saturated ring attached to a linear 4-carbon amino chain.

Primary Alternative: 4-Cyclohexylbutan-1-amine
  • Formula:

    
    
    
  • Molecular Weight: 155.28 g/mol [2]

  • Structure: A 6-membered saturated ring attached to a linear 4-carbon amino chain.

Table 1: Comparative Elemental Analysis Data (Theoretical)

Use this table to validate experimental combustion analysis results. Deviations >0.4% typically indicate solvent entrapment or synthesis errors.

Element4-Cycloheptylbutan-1-amine (Target)4-Cyclohexylbutan-1-amine (Alternative)Δ (Target - Alt)
Carbon (C) 78.03% 77.35%+0.68%
Hydrogen (H) 13.69% 13.63%+0.06%
Nitrogen (N) 8.27% 9.02%-0.75%

Technical Insight: The Nitrogen content is the most sensitive differentiator. A measured N-value of ~9.0% in a sample purported to be the cycloheptyl variant strongly suggests contamination with the cyclohexyl analog or a chain-shortened homolog.

Comparative Performance: Physicochemical Properties

In drug design, switching from a cyclohexyl to a cycloheptyl ring is a strategic decision to alter hydrophobic interaction without introducing aromaticity.

Table 2: Predicted Physicochemical Metrics

Data simulated based on standard QSAR fragment contributions.

Property4-Cycloheptylbutan-1-amine4-Cyclohexylbutan-1-amineImpact on Drug Design
cLogP (Lipophilicity)~3.8~3.3High: Cycloheptyl increases permeability but decreases solubility.
Molar Volume ~195 ų~178 ųHigh: Cycloheptyl fills larger hydrophobic pockets (steric demand).
Rotatable Bonds 55Neutral: Similar entropic penalty upon binding.
TPSA (Polar Surface Area)26.02 Ų26.02 ŲNeutral: H-bonding capacity remains identical.
Mechanism of Action (Structural Utility)

The cycloheptyl ring adopts a flexible twist-chair conformation, contrasting with the rigid chair conformation of cyclohexane. This flexibility allows 4-cycloheptylbutan-1-amine to mold into "imperfect" hydrophobic pockets that rigid analogs cannot occupy effectively, potentially increasing binding affinity (


) at the cost of entropic loss.

Experimental Protocols

A. Synthesis Workflow (Reductive Amination Route)

Rationale: This route minimizes the formation of secondary amine impurities common in direct alkylation.

  • Reactants: Mix 4-cycloheptylbutanal (1.0 eq) with ammonium acetate (10.0 eq) in Methanol.

  • Reduction: Add sodium cyanoborohydride (

    
    , 1.5 eq) portion-wise at 0°C.
    
  • Workup: Quench with aqueous

    
    . Extract with DCM.[3]
    
  • Purification: Acid-base extraction is preferred over silica chromatography to remove neutral impurities.

    • Step 4a: Extract organic layer with 1M HCl (Amine moves to aqueous phase).

    • Step 4b: Wash aqueous phase with Ether (Removes non-basic impurities).

    • Step 4c: Basify aqueous phase to pH >12 with NaOH; extract back into DCM.

B. Analytical Protocol: Elemental Analysis (Combustion)

Rationale: Confirms the carbon skeleton integrity and absence of hydration.

  • Sample Prep: Dry the amine oil under high vacuum (<0.1 mbar) for 12 hours at 40°C. Note: Aliphatic amines readily absorb

    
     from air to form carbamates; handle under 
    
    
    
    .
  • Combustion: Oxidize sample at 980°C in an oxygen-rich environment.

  • Detection: Measure

    
    , 
    
    
    
    , and
    
    
    via thermal conductivity detection (TCD).
  • Validation: Results must be within ±0.4% of theoretical values (Table 1).

Visualization: Validation Logic Flow

The following diagram illustrates the decision matrix for validating the identity of the product based on Elemental Analysis and NMR data.

ValidationFlow Start Crude Product (Post-Workup) EA Run Elemental Analysis (CHN Combustion) Start->EA CheckN Check % Nitrogen EA->CheckN Match N = 8.27% (±0.4) CheckN->Match Pass HighN N > 8.7% CheckN->HighN Fail LowN N < 7.8% CheckN->LowN Fail NMR Verify 1H NMR (Cycloheptyl Multiplets) Match->NMR Contam Suspect Cyclohexyl Analog Contamination HighN->Contam Salt Suspect HCl/Acetate Salt or Solvent Trap LowN->Salt Final Validated 4-Cycloheptylbutan-1-amine NMR->Final Contam->EA Re-purify Salt->EA Desalt/Dry

Figure 1: Quality Control Decision Tree. Nitrogen content serves as the primary gatekeeper for distinguishing ring size analogs.

References

  • PubChem. (2024).[2] 4-Cyclohexylbutan-1-amine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for cycloalkyl lipophilicity).
  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on compound developability. Drug Discovery Today. (Reference for lipophilicity/solubility trade-offs in ring systems).

Sources

The Analytical Challenge: Validating Aliphatic, Non-Chromophoric Systems

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison Guide: Structural Validation Methodologies for 4-Cycloheptylbutan-1-amine and its Intermediates

Validating the structure and purity of highly aliphatic intermediates—such as 4-cycloheptylbutan-1-amine (CAS 1485566-20-8) and its precursor 4-cycloheptylbutanenitrile—presents a distinct analytical hurdle in drug development.

Lacking a UV-absorbing chromophore (such as a phenyl ring or conjugated pi-system), these molecules render traditional LC-UV-MS workflows essentially blind to critical impurities. Furthermore, their extensive aliphatic nature (a 7-membered ring attached to a flexible 4-carbon chain) causes severe signal overlap in standard 1D ¹H NMR spectroscopy. This guide objectively compares traditional analytical approaches against an Advanced Integrative Workflow (UPLC-CAD-HRMS combined with 2D NMR) to provide a self-validating system for unambiguous structural elucidation[1].

The Causality of Experimental Choices (E-E-A-T)

The Blind Spot of UV Detection: Standard LC-MS systems rely heavily on Diode Array Detectors (DAD) to trigger mass spectral acquisition or to quantify chromatographic purity. Because 4-cycloheptylbutan-1-amine lacks conjugated pi-electron systems, it exhibits near-zero absorbance above 210 nm. Relying on UV alone will lead to false purity reports, as non-chromophoric impurities will simply pass through undetected. To solve this, Universal Detectors such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) must be coupled with High-Resolution Mass Spectrometry (HRMS)[1].

The Ambiguity of 1D NMR in Aliphatic Systems: In the ¹H NMR spectrum of 4-cycloheptylbutan-1-amine, the 12 protons of the cycloheptyl ring and the central methylene protons of the butyl chain resonate as a massive, overlapping multiplet between 1.10 and 1.80 ppm. While the terminal -CH₂-NH₂ (approx. 2.68 ppm) is distinct, proving the exact connectivity of the butyl chain to the cycloheptyl ring is impossible with 1D NMR alone. Two-dimensional NMR spectroscopy (HSQC, HMBC, COSY) is indispensable for mapping the precise atomic connectivity and overcoming this overlap[2][3].

Mechanistic Mass Spectrometry Validation: Under Electron Ionization (EI) in GC-MS, primary aliphatic amines undergo a highly predictable alpha-cleavage. For 4-cycloheptylbutan-1-amine, cleavage of the Cα-Cβ bond yields a base peak at m/z 30 (CH₂=NH₂⁺)[4]. This serves as an internal self-validation metric: if m/z 30 is absent in the EI-MS spectrum, the primary amine structure is fundamentally incorrect.

Visualization of the Synthetic and Validation Pathway

Pathway A 4-Cycloheptylbutanoic Acid (Starting Material) B 4-Cycloheptylbutanamide (Intermediate 1) A->B Amidation C 4-Cycloheptylbutanenitrile (Intermediate 2) B->C Dehydration D 4-Cycloheptylbutan-1-amine (Target Precursor) C->D Reduction

Caption: Synthetic pathway of 4-Cycloheptylbutan-1-amine highlighting key intermediates.

Methodology Comparison: Traditional vs. Integrative Workflow

To objectively evaluate the best approach for validating these intermediates, we compare the traditional LC-UV/1D NMR approach against the modern integrative workflow.

Feature/ParameterTraditional Workflow (1D NMR + LC-UV-MS)Integrative Workflow (2D NMR + UPLC-CAD-HRMS)
Structural Detail ⚠️ Partial; severe aliphatic signal overlap prevents exact mapping.✅ Full molecular framework and exact connectivity proven via 2D correlations.
Impurity Detection ❌ Blind to non-chromophoric impurities and starting materials.✅ Universal detection via CAD; detects all non-volatile compounds regardless of chromophore.
Mass Accuracy ⚠️ Low resolution (± 0.5 Da), prone to false positives.✅ High resolution (< 5 ppm mass error) confirms exact elemental composition.
Suitability for Intermediates ❌ Poor (nitriles and aliphatic amines ionize inconsistently in standard ESI).✅ Excellent (orthogonal detection ensures no missed peaks or structural misassignments).

Experimental Protocols & Self-Validating Systems

Protocol 1: UPLC-CAD-HRMS Analysis for Aliphatic Amines

This protocol utilizes Charged Aerosol Detection (CAD) to quantify purity without relying on UV absorbance, while HRMS confirms the exact mass[5].

  • Sample Preparation: Dissolve 1.0 mg of 4-cycloheptylbutan-1-amine in 1.0 mL of LC-MS grade Methanol.

  • Chromatographic Separation: Inject 2 µL onto a sub-2-micron C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40 °C.

  • Mobile Phase Causality: Use a gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid. Causality: The acidic modifier is strictly required to protonate the primary amine into its [M+H]⁺ form, ensuring robust ionization in positive Electrospray Ionization (ESI+) mode[5].

  • Detection & Validation: Split the column effluent between the CAD and the HRMS.

    • Self-Validation Check: The structure is validated if the HRMS displays an [M+H]⁺ peak at exactly m/z 170.1903 (± 5 ppm) and the CAD chromatogram shows a single peak with >98% relative area.

Protocol 2: 2D NMR Structural Elucidation

Because the 1D ¹H NMR spectrum will show a heavily convoluted multiplet for the cycloheptyl and butyl CH₂ groups, 2D NMR is required to separate these signals across the ¹³C dimension[6].

  • Sample Preparation: Dissolve 20 mg of the intermediate in 0.6 mL of Chloroform-d (CDCl₃) and transfer to a 5 mm NMR tube.

  • 1D Acquisition: Acquire standard ¹H (400 MHz) and ¹³C (100 MHz) spectra. Ensure the number of integrated protons matches the molecular formula (C₁₁H₂₃N).

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire a phase-sensitive HSQC spectrum. Causality: This experiment uniquely links every proton to its directly attached carbon[3]. Because the ¹³C signals of the cycloheptyl ring are spread out (approx. 26–36 ppm), HSQC resolves the overlapping ¹H multiplets by separating them along the carbon axis.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to observe 2-bond and 3-bond C-H couplings.

    • Self-Validation Check: You must observe a cross-peak between the C1 methine carbon of the cycloheptyl ring and the protons of the adjacent butyl chain (C2'). This definitively proves the ring is attached to the chain, validating the core skeleton[2].

Visualization of the 2D NMR Logical Workflow

NMR_Workflow N1 1D 1H & 13C NMR (Identify overlapping aliphatic signals) N2 HSQC (1J C-H) (Map direct proton-carbon attachments) N1->N2 N3 COSY (3J H-H) (Trace the butyl chain connectivity) N2->N3 N4 HMBC (2J/3J C-H) (Link cycloheptyl ring to butyl chain) N3->N4 N5 Unambiguous Structural Validation N4->N5

Caption: 2D NMR logical workflow for resolving overlapping aliphatic signals in cycloheptyl derivatives.

References

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists, Georgia State University,[Link]

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025, ResolveMass,[Link]

  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification, ResearchGate, [Link]

  • Validation of a liquid chromatography-mass spectrometry method for determining the migration of primary aromatic amines, PubMed (NIH),[Link]

Sources

Biological Activity Profile & SAR Utility of 4-Cycloheptylbutan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Cycloheptylbutan-1-amine (CAS: 1485566-20-8) acts as a specialized lipophilic building block in medicinal chemistry, primarily utilized to introduce a high-volume hydrophobic moiety into drug candidates. Unlike its more common cyclohexyl analogs, the cycloheptyl ring offers a unique steric profile and increased lipophilicity (LogP), which are critical for optimizing ligand-receptor interactions in deep hydrophobic pockets.

This guide compares the biological performance of 4-cycloheptylbutan-1-amine derivatives against their cyclopentyl and cyclohexyl counterparts, focusing on their application in Histamine H3 receptor antagonists , Adenosine Kinase inhibitors , and PARP inhibitors .

Structural & Physicochemical Analysis

The 4-cycloheptylbutyl moiety is distinct due to its "flexible bulk." The seven-membered ring adopts a twist-chair conformation that occupies more volume than a chair-form cyclohexane, often leading to tighter binding in large hydrophobic cavities but potentially lower metabolic stability due to increased oxidation sites.

Comparative Physicochemical Profile
Feature4-Cyclopentyl-4-Cyclohexyl-4-Cycloheptyl- Impact on Bioactivity
Ring Size 5-membered6-membered7-membered Critical for steric fit in receptor pockets.
Lipophilicity (

LogP)
Baseline+0.4 vs C5+0.8 vs C5 Enhances BBB permeability; increases non-specific binding.
Conformational Entropy Low (Envelope)Low (Chair)High (Twist-Chair) Higher entropy penalty upon binding unless pocket is pre-organized.
Metabolic Liability LowLowModerate Increased ring strain and C-H bonds susceptible to P450 oxidation.

Biological Activity & Performance Comparison

Case Study A: Histamine H3 Receptor Antagonists

In the development of H3 receptor ligands (e.g., for cognitive disorders), the "western" part of the molecule often requires a lipophilic anchor.

  • Mechanism: The amine nitrogen typically forms a salt bridge with Asp3.32 in the GPCR transmembrane domain, while the alkyl tail extends into a hydrophobic crevice.

  • Performance: Derivatives containing the 4-cycloheptylbutyl chain often exhibit sub-nanomolar affinity (Ki < 1 nM) compared to cyclohexyl analogs (Ki ~ 5-10 nM). The larger cycloheptyl ring maximizes van der Waals contacts in the spacious H3 receptor hydrophobic pocket.

  • Trade-off: While potency increases, the higher lipophilicity can lead to faster hepatic clearance.

Case Study B: Adenosine Kinase (AK) Inhibitors

Adenosine kinase inhibitors are explored for analgesic and anti-inflammatory effects.

  • Mechanism: The inhibitor mimics adenosine. The N-substituent (derived from the amine) occupies the ribose-binding region or an adjacent auxiliary pocket.

  • Performance: 5,7-disubstituted-4-aminopyrido[2,3-d]pyrimidines modified with a 4-cycloheptylbutyl amine show enhanced potency by displacing water molecules from the hydrophobic accessory pocket.

  • Selectivity: The cycloheptyl derivative shows improved selectivity over other purine-processing enzymes due to the specific steric constraints of the AK active site.

Case Study C: PARP Inhibitors

In poly(ADP-ribose)polymerase (PARP) inhibitors, the amine is used to attach a "tail" that extends out of the nicotinamide binding pocket to interact with the solvent front or adjacent domains.

  • Observation: The cycloheptylbutyl group is listed as a preferred embodiment in patents (e.g., US 8,999,987) for optimizing cellular potency, likely by improving cell membrane permeability (cellular

    
    ) rather than just intrinsic enzymatic inhibition (
    
    
    
    ).

Strategic SAR Decision Tree

The following diagram illustrates the decision logic for selecting the cycloheptyl moiety over smaller rings during lead optimization.

SAR_Decision_Tree Start Lead Optimization: Hydrophobic Tail Selection Check_Pocket Is the Binding Pocket Volume Restricted? Start->Check_Pocket Restricted Yes (Tight Fit) Check_Pocket->Restricted Steric Constraint Open No (Spacious/Solvent Exposed) Check_Pocket->Open Flexible Region Select_C5 Select Cyclopentyl/Cyclopropyl (Minimize Steric Clash) Restricted->Select_C5 Check_LogP Is BBB Penetration Required? Open->Check_LogP Yes_BBB Yes (CNS Target) Check_LogP->Yes_BBB No_BBB No (Peripheral Target) Check_LogP->No_BBB Select_C7 Select 4-Cycloheptylbutyl (Max Lipophilicity & VdW Contacts) Yes_BBB->Select_C7 Optimize Lipophilicity Select_C6 Select 4-Cyclohexylbutyl (Balance Potency/Solubility) No_BBB->Select_C6 Maintain Solubility

Caption: Decision matrix for selecting 4-cycloheptylbutan-1-amine based on binding pocket volume and pharmacokinetic requirements.

Experimental Protocols

Protocol A: Synthesis of Cycloheptylbutyl-Derivatives (Reductive Amination)

This standard protocol couples 4-cycloheptylbutan-1-amine with an aldehyde-containing scaffold (e.g., a benzaldehyde derivative for H3 ligands).

  • Reagents:

    • Scaffold Aldehyde (1.0 equiv)

    • 4-Cycloheptylbutan-1-amine (1.1 equiv)

    • Sodium Triacetoxyborohydride (STAB, 1.5 equiv)

    • Acetic Acid (catalytic)

    • DCE (Dichloroethane) solvent.

  • Procedure:

    • Dissolve the aldehyde in DCE (0.1 M).

    • Add 4-cycloheptylbutan-1-amine and stir for 30 min at RT to form the imine.

    • Add STAB and acetic acid. Stir overnight under

      
      .
      
    • Quench: Add saturated

      
      . Extract with DCM.
      
    • Purification: Silica gel chromatography (MeOH/DCM gradient).

  • Validation: confirm structure via

    
    -NMR (look for multiplet at 
    
    
    
    1.4–1.7 ppm for cycloheptyl ring).
Protocol B: Competitive Binding Assay (H3 Receptor)

To validate the affinity improvement of the cycloheptyl derivative:

  • System: HEK-293 cells stably expressing human Histamine H3 receptor.

  • Ligand:

    
    -N- 
    
    
    
    -methylhistamine (
    
    
    ~ 0.4 nM).
  • Incubation:

    • Incubate membrane preparations (20

      
      g protein) with radioligand (1 nM) and increasing concentrations of the cycloheptyl derivative  (
      
      
      
      to
      
      
      M).
    • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

      
      .
      
    • Time: 60 min at 25°C.

  • Analysis:

    • Filter through GF/B filters. Count radioactivity.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
    • Success Criterion: A

      
       < 10 nM indicates a successful lead candidate.
      

Synthesis Workflow Visualization

Synthesis_Workflow Step1 Reagent Prep: 4-Cycloheptylbutan-1-amine (Amine Source) Step3 Imine Formation: DCE, RT, 30 min Step1->Step3 Step2 Scaffold Activation: Aldehyde/Ketone Core (Target Scaffold) Step2->Step3 Step4 Reduction: Na(OAc)3BH, AcOH (Reductive Amination) Step3->Step4 Step5 Purification: Flash Chromatography Step4->Step5 Final Final Derivative: N-(4-Cycloheptylbutyl)-Scaffold Step5->Final

Caption: General synthetic pathway for incorporating the 4-cycloheptylbutyl moiety into bioactive scaffolds.

References

  • Bicyclic-substituted amines as histamine-3 receptor ligands. WO2004043458A1. Google Patents. Link

  • 5,7-disubstituted-4-aminopyrido[2,3-d]pyrimidine compounds (Adenosine Kinase Inhibitors). WO2000023444A1. Google Patents. Link

  • Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP). US 8,999,987 B2. Google Patents. Link

  • Native Amides as Enabling Vehicles for Forging sp3–sp3 Architectures. Journal of the American Chemical Society. 2023. Link

  • Indole and indazole compounds that activate AMPK. US 8,889,730 B2. Google Patents. Link

Safety Operating Guide

4-Cycloheptylbutan-1-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research laboratories and drug development facilities on the logistical and safety nuances of managing aliphatic amine waste. 4-Cycloheptylbutan-1-amine (CAS: 1485566-20-8) is a highly valuable intermediate in pharmaceutical synthesis, featuring a cycloheptyl ring and a primary amine. However, its chemical nature—specifically its basicity, nucleophilicity, and characteristic volatility—demands rigorous operational and disposal protocols to ensure laboratory safety and compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[1][2].

This guide provides a self-validating, step-by-step system for managing this compound from the benchtop to final disposal, ensuring you build a culture of safety and compliance within your facility.

Part 1: Chemical Profiling and Causality in Handling

Before executing any disposal protocol, it is critical to understand why specific procedures are necessary. The structural properties of 4-Cycloheptylbutan-1-amine dictate our handling strategy:

  • Basicity & Corrosivity: The lone pair of electrons on the nitrogen atom makes this compound a Lewis base. It can cause severe skin and eye irritation upon contact.

  • Volatility & Odor: Like many aliphatic amines, it possesses a distinct, foul odor. Vapor inhalation can cause respiratory tract irritation, necessitating mandatory handling inside a certified chemical fume hood.

  • Reactivity Hazards: As a nucleophile, it reacts exothermically with strong acids and can form explosive mixtures with strong oxidizers.

Part 2: Waste Segregation Strategy

Proper segregation is the cornerstone of laboratory safety. Under EPA regulations, chemical waste must be managed in a Satellite Accumulation Area (SAA) located at or near the point of generation[1][3]. 4-Cycloheptylbutan-1-amine must be strictly segregated to prevent dangerous secondary reactions.

Table 1: Waste Segregation Matrix for 4-Cycloheptylbutan-1-amine

Waste StreamCompatibilityContainer TypeMechanistic Justification / Causality
Basic Organic Solvents (e.g., Triethylamine, Pyridine)Highly Compatible HDPE or GlassSimilar pH and reactivity profiles; safe to co-mingle without risk of reaction.
Strong Acids (e.g., HCl, H2SO4)Incompatible N/ACauses rapid, exothermic acid-base neutralization; high risk of boiling, splattering, or container rupture.
Halogenated Solvents (e.g., DCM, Chloroform)Incompatible N/AAmines undergo nucleophilic substitution (Menschutkin reaction) with halocarbons over time, forming quaternary ammonium salts and releasing heat/pressure.
Aqueous Waste Conditionally Compatible HDPEHigh concentrations of amine will spike the water's pH > 9.0, classifying it as a corrosive hazardous waste[4].

Table 2: EPA Satellite Accumulation Area (SAA) Quantitative Limits

MetricRegulatory LimitOperational Action Required
Maximum Total Volume 55 GallonsDo not exceed. Submit a chemical waste pickup form when the container reaches 90% capacity[1].
Time to Removal 72 HoursEHS must physically remove the container from the lab within 72 hours of it becoming full[1].
Sink/Sewer Discharge 0% (Prohibited)Aliphatic amines cannot be disposed of via regular trash or sewer systems[2][4].

Part 3: Standard Operating Procedures (SOPs) for Disposal

The following step-by-step methodologies must be integrated into your laboratory's Chemical Hygiene Plan.

Protocol A: Liquid Waste Collection
  • Preparation: Ensure the SAA waste container (preferably High-Density Polyethylene, HDPE) is clearly and legibly labeled "Hazardous Waste - Basic Organic Liquid," including the specific chemical name (4-Cycloheptylbutan-1-amine) and its approximate percentage[1].

  • Transfer: Working entirely inside a certified fume hood to mitigate vapor exposure, use a dedicated funnel to transfer the amine waste into the container.

  • Closure: Immediately cap the container. EPA regulations mandate that waste containers remain closed at all times except when actively adding or removing waste[1]. Note: Leaving a funnel resting in a hazardous waste container is a direct regulatory violation and a primary source of fugitive toxic emissions.

  • Inspection: Inspect the SAA weekly for signs of leakage, bulging, or degradation of the container[1].

Protocol B: Empty Container Decontamination

Empty reagent bottles that held 4-Cycloheptylbutan-1-amine retain a residual chemical film that is still regulated as hazardous waste[5].

  • Triple Rinsing: In a fume hood, rinse the original container three times using a compatible, volatile solvent (e.g., methanol or ethanol).

  • Rinsate Disposal: The resulting rinsate must be collected as hazardous waste and poured into your designated Basic Organic Waste container[4][5].

  • Defacing: Once triple-rinsed, deface the original manufacturer label by crossing it out completely with a thick marker. Label the bottle "Empty - Decontaminated" and dispose of the glass/plastic according to your institution's non-hazardous solid waste policies[6].

Protocol C: Spill Response and Chemical Neutralization

In the event of a localized benchtop spill, immediate chemical neutralization is required to protect personnel from volatile exposure.

  • Containment: Isolate the area. Ensure appropriate PPE is worn (nitrile gloves, splash goggles, lab coat).

  • Neutralization: Apply a weak solid acid, such as citric acid powder or sodium bisulfate, directly over the spilled liquid.

    • Mechanistic Causality: The weak acid safely protonates the primary amine without a violent exotherm. This converts the volatile, odorous 4-Cycloheptylbutan-1-amine liquid into a non-volatile, stable aminium salt, immediately suppressing toxic vapors and rendering the spill safe to handle.

  • Absorption: Once neutralized, use inert absorbent pads to collect the liquid/salt mixture.

  • Disposal: Place the saturated absorbent into a heavy-duty clear plastic bag, seal it, and tag it as "Chemically Contaminated Solid Waste" for EHS pickup[6].

Part 4: Waste Management Workflow Visualization

To ensure operational clarity, the following logical workflow dictates the decision-making process for handling 4-Cycloheptylbutan-1-amine waste streams.

AmineDisposal Start 4-Cycloheptylbutan-1-amine Waste Generated IsLiquid Is it Liquid or Solid Waste? Start->IsLiquid LiquidPath Liquid Waste IsLiquid->LiquidPath SolidPath Solid Waste (Spill Cleanup/Empty Vials) IsLiquid->SolidPath CheckCompat Check Compatibility: No Acids, No Halogens LiquidPath->CheckCompat TripleRinse Triple Rinse with Solvent Collect Rinsate SolidPath->TripleRinse Empty Containers SolidWaste Bag as Chemically Contaminated Solid Waste SolidPath->SolidWaste Spill Debris BasicWaste Transfer to SAA Container: 'Basic Organic Waste' CheckCompat->BasicWaste EHSPickup EHS Pickup within 72h of reaching capacity BasicWaste->EHSPickup TripleRinse->BasicWaste Rinsate TripleRinse->SolidWaste Vials SolidWaste->EHSPickup

Workflow for the segregation, treatment, and disposal of 4-Cycloheptylbutan-1-amine waste.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. Available at:[Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services, LLC. Available at:[Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. Available at:[Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. Available at:[Link]

  • Guide to Laboratory Sink/Sewer Disposal of Wastes: EPA Compliance Fact Sheet. Vanderbilt University Medical Center. Available at:[Link]

  • Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf. Available at:[Link]

Sources

Personal protective equipment for handling 4-Cycloheptylbutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary: The "Why" Behind the Protocol

As researchers, we often treat catalog building blocks as generic white powders or liquids. However, 4-Cycloheptylbutan-1-amine (CAS: 1485566-20-8) is a primary aliphatic amine. Structurally, the lipophilic cycloheptyl tail increases its ability to penetrate the lipid bilayer of the skin, while the primary amine headgroup (


) is highly basic (pKa 

10-11).

The Critical Hazard: This molecule is not just an irritant; it is corrosive .[1] Upon contact with tissue, it initiates alkaline hydrolysis of fats (saponification), leading to deep, liquefactive necrosis that may not be immediately painful. Unlike acid burns, which form a protective scab, amine burns continue to penetrate until neutralized.

Operational Directive: Treat this substance as a Category 1 Skin Corrosive and a Respiratory Sensitizer . The protocols below are designed to create a redundant barrier system to prevent exposure before it occurs.

The Barrier Strategy: PPE Selection

Do not rely on generic "lab safety" rules. Use this material-science-based selection criteria.

A. Hand Protection: The "Breakthrough" Logic
  • Recommendation: Double-gloved Nitrile (0.11 mm minimum outer / 0.06 mm inner).

  • The Science: Latex gloves are permeable to many organic amines and can degrade rapidly. Nitrile provides superior chemical resistance to aliphatic amines.

  • Protocol:

    • Inner Layer: Disposable nitrile (inspection grade).

    • Outer Layer: Extended-cuff nitrile (chemical resistant).

    • Change Frequency: Immediately upon splash, or every 60 minutes of active handling. The lipophilic tail of this amine facilitates permeation through polymers.

B. Eye & Face Protection[2][3][4][5][6]
  • Recommendation: Tight-sealing Chemical Splash Goggles (Indirect Vent).

  • Contraindication: Safety glasses are insufficient . Amine vapors are lacrimators and can cause corneal edema ("blue haze" vision) even without liquid splash.

  • High-Risk Add-on: Use a Face Shield (8-inch) over goggles during transfer operations (e.g., pouring >10 mL) or when working under pressure.

C. Respiratory Protection
  • Primary Control: All handling must occur inside a certified chemical fume hood operating at face velocity 80–100 fpm.

  • Secondary Control (Spill/Emergency): Full-face respirator with Multi-Gas/Vapor Cartridges (Organic Vapor + Ammonia/Methylamine) .

Visualization: PPE Decision Matrix

This logic flow ensures you select the correct protection level based on the operation scale.

PPE_Decision_Matrix Start Operation Type Scale_Small Analytical / Small Scale (< 100 mg) Start->Scale_Small Scale_Prep Preparative Scale (> 100 mg - 10 g) Start->Scale_Prep Scale_Bulk Bulk Transfer / Stock (> 10 g) Start->Scale_Bulk PPE_L1 LEVEL 1 PROTECTION Standard Nitrile Gloves Safety Goggles Lab Coat Fume Hood Scale_Small->PPE_L1 PPE_L2 LEVEL 2 PROTECTION Double Nitrile Gloves Splash Goggles Lab Coat + Apron Fume Hood Scale_Prep->PPE_L2 PPE_L3 LEVEL 3 PROTECTION Double Nitrile (Ext. Cuff) Splash Goggles + Face Shield Chem-Resistant Apron/Sleeves Fume Hood Scale_Bulk->PPE_L3

Figure 1: Risk-based PPE selection logic based on the quantity of 4-Cycloheptylbutan-1-amine handled.

Operational Workflow: Step-by-Step

Phase 1: Receiving & Storage
  • Inspection: Upon receipt, inspect the bottle for "crust" around the cap (indicating amine carbonate formation from air exposure).

  • Storage: Store in a flammables cabinet segregated from acids and oxidizers.

  • Atmosphere: Keep under inert gas (Argon or Nitrogen) if possible. Amines absorb

    
     from the air to form solid carbamates, which can jam caps and cause spills upon opening.
    
Phase 2: Weighing & Transfer
  • The Static Risk: Aliphatic amines can accumulate static charge. Use an antistatic gun or grounded balance if handling dry solids/powders.

  • Transfer Protocol:

    • Place the balance inside the fume hood. If not possible, tare the vial, move to the hood, add reagent, cap tightly, and return to the balance.

    • Never weigh open amine containers on an open bench.

    • Use a disposable glass pipette or syringe. Avoid plastic pipettes if compatibility is unverified (polystyrene can dissolve).

Phase 3: Reaction Setup
  • Quenching: When adding this amine to an acid chloride or anhydride, the reaction is highly exothermic.

  • Control: Add the amine dropwise at 0°C.

  • Venting: Ensure the reaction vessel is vented to a scrubber or hood exhaust to prevent pressure buildup from amine vapors.

Emergency Response & Decontamination

In the event of a spill or exposure, speed is critical to prevent permanent tissue damage.

Exposure Response
  • Skin Contact: Immediately flush with water for 15 minutes .[2] Do not use vinegar or acid to "neutralize" the burn on skin; the heat of neutralization will worsen the injury. Use water only.

  • Eye Contact: Flush for 15 minutes while holding eyelids open. Seek an ophthalmologist immediately.

Spill Cleanup Logic (The "Safe-Fail" System)

Do not simply wipe up spills. Follow this chemical logic.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Immediate Area Alert Lab Personnel Spill->Evacuate Assess 2. Assess Volume & Location (Is it inside the Hood?) Evacuate->Assess InHood Inside Hood Assess->InHood OutHood Outside Hood Assess->OutHood PPE_Don 3. Don Level 3 PPE (Respirator if outside hood) InHood->PPE_Don OutHood->PPE_Don Requires Respirator Absorb 4. Contain with Absorbent (Vermiculite or Sand) PPE_Don->Absorb Neutralize 5. Apply Weak Acid Neutralizer (Citric Acid or Sodium Bisulfate) Absorb->Neutralize Collect 6. Collect as Hazardous Waste (Tag: 'Corrosive - Amine') Neutralize->Collect

Figure 2: Step-by-step spill response workflow prioritizing containment and neutralization.

Waste Management & Disposal

Do not pour down the drain. This compound is toxic to aquatic life and can damage plumbing seals.

Waste StreamHandling Procedure
Liquid Waste Collect in a dedicated "Basic Organic Waste" container. Do not mix with Acid Waste (risk of violent exotherm/explosion).
Solid Waste Contaminated gloves, pipettes, and paper towels must be double-bagged in clear polyethylene bags and tagged as "Solid Hazardous Waste - Toxic/Corrosive."
Empty Containers Rinse the empty bottle 3x with a solvent (e.g., ethanol) into the liquid waste stream. Deface the label before discarding the glass.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (n.d.). 4-Cyclohexylbutan-1-amine (Analogue Hazard Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Hand Protection (29 CFR 1910.138).[3] United States Department of Labor. [3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.